molecular formula C26H26O7 B15591509 Derrisisoflavone H

Derrisisoflavone H

Cat. No.: B15591509
M. Wt: 450.5 g/mol
InChI Key: RPHQLJUSABDBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Derrisisoflavone H is a useful research compound. Its molecular formula is C26H26O7 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H26O7

Molecular Weight

450.5 g/mol

IUPAC Name

6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-methoxypropan-2-yl)-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C26H26O7/c1-13(2)6-8-15-24-16(11-20(33-24)26(3,4)31-5)22(29)21-23(30)17(12-32-25(15)21)14-7-9-18(27)19(28)10-14/h6-7,9-12,27-29H,8H2,1-5H3

InChI Key

RPHQLJUSABDBEE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Derrisisoflavone H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Derrisisoflavone H, a prenylated isoflavonoid isolated from the ethanol extract of Derris robusta. The structural determination was accomplished through extensive spectroscopic analysis, including UV, HR-ESI-MS, and advanced NMR techniques.

Spectroscopic Data Analysis

The structural foundation of this compound was meticulously pieced together using a suite of spectroscopic techniques. The data obtained from these analyses are summarized below.

Physicochemical and Mass Spectrometry Data

This compound was isolated as a yellow amorphous powder.[1] High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in negative ion mode established the molecular formula as C₂₆H₂₆O₇.[1]

PropertyValue
AppearanceYellow amorphous powder
Molecular FormulaC₂₆H₂₆O₇
HR-ESI-MS ([M-H]⁻)m/z 449.1608 (calculated for C₂₆H₂₅O₇, 449.1606)
Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in methanol, exhibited absorption maxima characteristic of an isoflavone skeleton.[1]

λmax (nm)log ε
2684.75
297 (sh)4.23
3593.60
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were instrumental in delineating the precise arrangement of atoms. The presence of a characteristic proton singlet at δH 8.17 (H-2) and a corresponding sp² methine carbon at δC 155.6 (C-2) further corroborated the isoflavone core.[1] Analysis of the NMR data revealed a 1,3,4-trisubstituted benzene ring, along with signals indicating the presence of a furan ring fused to the A ring of the isoflavone, derived from a prenyl group.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]

PositionδH (ppm)Mult.J (Hz)
28.17s
86.86s
2'7.05br. s
5'6.82d8.0
6'6.87br. d8.0
1''6.86s
1'''3.64d6.8
2'''5.30t6.8
4'''1.84s
5'''1.69s
2''-OMe3.42s
3''-Me1.62s
3''-Me1.51s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

PositionδC (ppm)Type
2155.6CH
3123.7C
4175.7C
5154.2C
6114.1C
7158.6C
894.8CH
9153.5C
10110.8C
1'123.0C
2'115.0CH
3'144.1C
4'144.8C
5'115.7CH
6'119.2CH
1''108.6CH
2''158.9C
3''80.9C
2''-OMe49.0CH₃
3''-Me24.3CH₃
3''-Me23.7CH₃
1'''21.8CH₂
2'''122.5CH
3'''132.0C
4'''25.9CH₃
5'''18.0CH₃

Experimental Protocols

Isolation and Purification

The twigs and leaves of Derris robusta were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between different solvents. This compound was isolated from the chloroform-soluble fraction through a series of column chromatography steps.[1] The purification process involved the use of silica gel, Chromatorex C-18, and Sephadex LH-20 as stationary phases.[1]

Spectroscopic Analysis
  • UV Spectroscopy: The UV spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on Bruker AV-400 and AV-600 spectrometers, with TMS as the internal standard.[1]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Shimadzu LC-IT-TOF mass spectrometer.[1]

Structure Elucidation Workflow

The logical progression from the raw plant material to the final elucidated structure of this compound is depicted in the following workflow diagram.

G cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation plant Derris robusta (twigs and leaves) extraction 95% Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chloroform Chloroform Fraction partition->chloroform cc Column Chromatography (Silica Gel, C-18, Sephadex LH-20) chloroform->cc pure_compound This compound (Pure Isolate) cc->pure_compound uv UV Spectroscopy pure_compound->uv Analysis ms HR-ESI-MS pure_compound->ms Analysis nmr 1D & 2D NMR (¹H, ¹³C, HMBC, HSQC) pure_compound->nmr Analysis isoflavone_skeleton Isoflavone Skeleton Confirmed uv->isoflavone_skeleton mol_formula Molecular Formula (C₂₆H₂₆O₇) ms->mol_formula nmr->isoflavone_skeleton substituents Identification of Substituents (Prenyl group, Furan ring) nmr->substituents connectivity Determination of Connectivity (HMBC Correlations) nmr->connectivity final_structure Elucidated Structure of this compound mol_formula->final_structure Integration isoflavone_skeleton->final_structure Integration substituents->final_structure Integration connectivity->final_structure Integration

Figure 1: Workflow for the structure elucidation of this compound.

Final Structure

The comprehensive analysis of the spectroscopic data led to the unambiguous determination of the structure of this compound. Key evidence from HMBC correlations confirmed the fusion of the furan ring, derived from a prenyl group, to the C-6 and C-7 positions of the isoflavone A-ring.[1]

G cluster_structure This compound img img

Figure 2: Chemical structure of this compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Derrisisoflavone H, a prenylated isoflavone with significant interest in natural product research and drug development. This document details the structural information, proposed fragmentation pathways, and experimental protocols relevant to its characterization by high-resolution mass spectrometry.

Introduction to this compound

This compound is a complex isoflavonoid isolated from the plant Derris robusta. Its chemical structure combines a core isoflavone skeleton with a fused furan ring and a prenyl group, contributing to its unique biological activities. Accurate characterization of its structure and fragmentation behavior is crucial for its identification in complex mixtures, metabolism studies, and further pharmacological development.

Molecular Structure:

  • Molecular Formula: C₂₆H₂₆O₇

  • Molecular Weight: 450.48 g/mol

  • Monoisotopic Mass: 450.1678 Da

High-Resolution Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for the structural elucidation of this compound. In negative ion mode, it typically forms a deprotonated molecule [M-H]⁻.

ParameterValueReference
Precursor Ion (m/z) 449.1608 [M-H]⁻[1]
Calculated Exact Mass 449.1606 (for C₂₆H₂₅O₇)[1]

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in negative ion mode ESI-MS/MS is proposed to proceed through several key pathways, characteristic of both isoflavones and prenylated flavonoids. The primary fragmentation mechanisms include the loss of the prenyl group, retro-Diels-Alder (RDA) cleavage of the C-ring, and the loss of small neutral molecules.

A proposed fragmentation pathway is visualized below. This pathway is based on established fragmentation patterns of similar isoflavonoid structures.

Derrisisoflavone_H_Fragmentation M This compound [M-H]⁻ m/z 449.1608 F1 Loss of C₅H₈ (Prenyl group) m/z 381.1287 M->F1 -C₅H₈ RDA Retro-Diels-Alder Fragmentation M->RDA RDA Cleavage F3 Loss of CO from M m/z 421.1658 M->F3 -CO F2 Loss of CH₃• from F1 m/z 366.1052 F1->F2 -CH₃• RDA_A ¹³,³A⁻ Fragment m/z 219.0657 RDA->RDA_A RDA_B ¹³,³B⁻ Fragment m/z 230.0943 RDA->RDA_B

Caption: Proposed fragmentation pathway of deprotonated this compound.

Tabulated Fragmentation Data

The following table summarizes the expected major fragment ions of this compound based on the proposed fragmentation pathway. The relative abundance is an estimation based on typical fragmentation patterns of similar compounds and should be confirmed by experimental data.

Fragment IonProposed FormulaCalculated m/zProposed FragmentationEstimated Relative Abundance
[M-H]⁻C₂₆H₂₅O₇⁻449.1608Precursor Ion100%
[M-H-C₅H₈]⁻C₂₁H₁₇O₇⁻381.0974Loss of prenyl group60-80%
[M-H-C₅H₈-CH₃]⁻C₂₀H₁₄O₇⁻366.0740Loss of methyl radical from prenyl-cleaved ion20-40%
¹,³A⁻C₁₂H₁₁O₄⁻219.0657Retro-Diels-Alder fragment (A-ring)30-50%
¹,³B⁻C₁₄H₁₄O₃⁻230.0943Retro-Diels-Alder fragment (B-ring)10-20%
[M-H-CO]⁻C₂₅H₂₅O₆⁻421.1651Loss of carbon monoxide5-15%

Experimental Protocols

The following provides a detailed methodology for the high-resolution mass spectrometry analysis of this compound.

5.1. Sample Preparation

  • Extraction: Isolate this compound from Derris robusta plant material using standard chromatographic techniques (e.g., column chromatography over silica gel followed by preparative HPLC).

  • Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC-UV and NMR spectroscopy.

  • Sample Solution: Prepare a stock solution of purified this compound in methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

5.2. High-Resolution Mass Spectrometry (HRESIMS) Analysis

The workflow for HRESIMS analysis is outlined below.

HRESIMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) Acetonitrile (0.1% Formic Acid) ESI Electrospray Ionization (ESI) Negative Ion Mode LC_Column->ESI Eluent Injection Sample Injection (1-5 µL) Injection->LC_Column Analyzer High-Resolution Mass Analyzer (e.g., TOF or Orbitrap) ESI->Analyzer MS1 Full Scan MS (m/z 100-1000) Analyzer->MS1 MS2 Tandem MS (MS/MS) Collision-Induced Dissociation (CID) Analyzer->MS2 Data_Analysis Data Analysis: - Accurate Mass Determination - Fragmentation Pattern Analysis MS2->Data_Analysis

Caption: Experimental workflow for LC-HRESIMS analysis of this compound.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The original characterization was performed on a Shimadzu LC-IT-TOF mass spectrometer[1].

  • Liquid Chromatography: A UHPLC or HPLC system coupled to the mass spectrometer.

Instrumental Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Nebulizing Gas (N₂): 1.5 L/min.

  • Drying Gas (N₂): 200 kPa.

  • Heat Block Temperature: 200 °C.

  • Detector Voltage: 1.6 - 1.7 kV.

  • MS Scan Range: m/z 100 - 1000.

  • Collision Energy (for MS/MS): Ramped from 20-50 eV to generate fragment ions.

Data Analysis:

  • Determine the accurate mass of the deprotonated molecular ion and its fragment ions.

  • Calculate the elemental composition of the precursor and fragment ions using the instrument's software.

  • Compare the observed fragmentation pattern with the proposed pathway and with data from related compounds in the literature to confirm the structure of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly using high-resolution techniques, provides invaluable data for its structural confirmation and identification. The proposed fragmentation pathway, centered on the characteristic losses of its prenyl group and retro-Diels-Alder cleavage, serves as a robust framework for its characterization. The detailed experimental protocols provided herein offer a standardized approach for researchers in natural product chemistry and drug development to reliably analyze this and other related isoflavonoids. Further studies involving tandem mass spectrometry (MSⁿ) can provide deeper insights into the intricate fragmentation mechanisms of this complex natural product.

References

A Technical Guide to the Biosynthetic Pathway of Prenylated Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of prenylated isoflavones, a class of plant secondary metabolites with significant pharmacological potential. Isoflavone prenylation enhances their biological activity, including their potential as selective estrogen receptor modulators (phytoSERMs) and anticancer agents.[1][2] This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols for studying the pathway, and provides visual diagrams to illustrate the core concepts.

Overview of the Isoflavonoid Biosynthetic Pathway

The formation of prenylated isoflavones is a multi-step process that begins with the general phenylpropanoid pathway, a central route for the synthesis of thousands of plant secondary metabolites.

  • Phenylpropanoid Pathway Core: The pathway starts with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) to produce p-Coumaroyl-CoA.[3][4] This molecule stands at a critical junction, directing metabolic flow into various branch pathways.[4]

  • Flavonoid/Isoflavonoid Branch: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.[3][5]

  • Isoflavone Synthesis: In legumes, the pathway is directed towards isoflavones. Chalcone Isomerase (CHI) converts the chalcone to a flavanone intermediate (naringenin or liquiritigenin).[6][7] The key committing step is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme, which mediates the migration of the B-ring from the C2 to the C3 position, forming a 2-hydroxyisoflavanone intermediate.[4][6][8] This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone skeletons, primarily daidzein and genistein.[6][7]

The Key Step: Prenylation of Isoflavones

The final and defining step in the biosynthesis of these compounds is the attachment of a prenyl group, typically a dimethylallyl (C5) unit, from dimethylallyl pyrophosphate (DMAPP) to the isoflavone backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) .[9][10]

Plant-derived PTs involved in flavonoid biosynthesis are often membrane-bound proteins that exhibit significant substrate specificity and regioselectivity, meaning they attach the prenyl group at specific positions on the isoflavone ring system.[9][11] This regioselectivity is crucial as the position of the prenyl group significantly influences the compound's biological activity.[12] For example, prenylation can occur at various positions, such as C6, C8, or C4', leading to a wide diversity of structures like glyceollins in soybean.[4][5]

Quantitative Data on Isoflavone Biosynthesis Enzymes

The efficiency and specificity of the biosynthetic enzymes are critical for understanding and engineering this pathway. The following table summarizes available kinetic data for key enzymes.

EnzymeSource OrganismSubstrateK_m_ (µM)V_max_ (pkat/mg protein)Optimal pHReference
Isoflavone Synthase (IFS)Glycine max (Soybean)Liquiritigenin6.74.37.5[13]
Isoflavone Synthase (IFS)Glycine max (Soybean)Naringenin10.03.97.5[13]
Glycinol 4-dimethylallyltransferase (G4DT)Glycine max (Soybean)Glycinol24N/A7.0-7.5[4]
Genistein, daidzein, and glycitein (CYP2A6 Inhibition)Recombinant HumanNicotine C-oxidationK_i_ = 0.7-5.2N/AN/A[14]

Note: N/A indicates data not available in the cited sources. Kinetic data for membrane-bound plant prenyltransferases are often challenging to obtain and thus are not widely reported.

Visualizing the Biosynthetic and Experimental Pathways

The following diagram illustrates the core enzymatic steps from L-Phenylalanine to the final prenylated isoflavone products.

Biosynthetic_Pathway Phe L-Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Phe->PAL_C4H_4CL CoumaroylCoA p-Coumaroyl-CoA CHS CHS CoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Flavanone Naringenin / Liquiritigenin (Flavanone) IFS IFS Flavanone->IFS Hydroxyisoflavanone 2-Hydroxyisoflavanone HID HID Hydroxyisoflavanone->HID Isoflavone Daidzein / Genistein (Isoflavone Core) PT Prenyltransferase (PT) Isoflavone->PT DMAPP DMAPP (Prenyl Donor) DMAPP->PT PrenylatedIsoflavone Prenylated Isoflavones (e.g., Glyceollins) PAL_C4H_4CL->CoumaroylCoA CHS->NaringeninChalcone CHI->Flavanone IFS->Hydroxyisoflavanone HID->Isoflavone PT->PrenylatedIsoflavone

Caption: Core biosynthetic pathway of prenylated isoflavones.

This diagram outlines a typical experimental workflow for identifying and characterizing novel isoflavone prenyltransferases.

Experimental_Workflow GeneID 1. Candidate Gene Identification (EST Library / Genomics) Cloning 2. Gene Cloning & Vector Construction GeneID->Cloning Expression 3. Heterologous Expression (e.g., Yeast, E. coli) Cloning->Expression Purification 4. Protein Purification (Microsome Isolation / Affinity Chrom.) Expression->Purification Assay 5. In Vitro Enzyme Assay Purification->Assay Analysis 6. Product Analysis (HPLC, LC-MS/MS) Assay->Analysis Kinetics 7. Biochemical Characterization (Kinetics, pH/Temp Optima) Analysis->Kinetics

Caption: Workflow for prenyltransferase characterization.

Experimental Protocols

This section provides generalized yet detailed protocols for the key experiments involved in studying isoflavone prenyltransferases. These are based on methodologies commonly reported in the literature.[9][15]

Plant prenyltransferases are often membrane-bound and require a eukaryotic system for proper folding and activity. Yeast (Saccharomyces cerevisiae) is a common host.[8][13]

  • Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of the candidate prenyltransferase gene. Optimize the codon usage for S. cerevisiae to enhance translation efficiency.

  • Vector Construction: Clone the synthesized gene into a yeast expression vector, such as pYES2/CT, under the control of an inducible promoter (e.g., GAL1). Include an affinity tag (e.g., 6x-His tag) at the C-terminus for purification.

  • Yeast Transformation: Transform a suitable yeast strain (e.g., INVSc1) with the expression vector using the lithium acetate/polyethylene glycol method.

  • Culture and Induction:

    • Grow a starter culture of the transformed yeast in a selective synthetic defined (SD) medium lacking the appropriate nutrient (e.g., uracil for URA3 selection marker) and containing 2% glucose.

    • Inoculate a larger volume of induction medium (selective SD medium with 2% galactose and 1% raffinose instead of glucose) with the starter culture to an OD₆₀₀ of ~0.4.

    • Incubate at 30°C with shaking for 24-48 hours to induce protein expression.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 min).

    • Wash the cell pellet with a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

    • Resuspend the cells in the extraction buffer containing protease inhibitors and lyse the cells using glass beads and vigorous vortexing or a cell disruptor.

    • Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

This assay measures the ability of the expressed enzyme to transfer a prenyl group to an isoflavone substrate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Phosphate buffer (e.g., 100 mM, pH 7.5)

    • Isoflavone substrate (e.g., 100 µM daidzein or genistein, dissolved in DMSO)

    • Prenyl donor (e.g., 500 µM DMAPP)

    • Divalent cation cofactor (e.g., 5 mM MgCl₂)

    • Microsomal protein preparation (10-50 µg)

    • Bring the total volume to 100-200 µL with sterile water.

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for 1-2 hours.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Repeat the extraction step on the aqueous layer to maximize product recovery.

    • Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., 50-100 µL of methanol) for HPLC or LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the products of the enzyme assay.[16][17]

  • Instrumentation and Column:

    • Use an HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and an autosampler.

    • Employ a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[18]

    • Run a linear gradient elution, for example:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B

      • 35-40 min: 80% to 100% B

      • 40-45 min: Hold at 100% B

      • 45-50 min: 100% to 20% B

      • 50-55 min: Re-equilibrate at 20% B

  • Analysis Parameters:

    • Flow rate: 0.8-1.0 mL/min.

    • Column temperature: 25-30°C.[19]

    • Injection volume: 10-20 µL.

    • Detection: Monitor at multiple wavelengths, typically between 250-350 nm, to detect both the substrate and potential products. A PDA detector allows for the acquisition of full UV spectra to aid in identification.[17]

  • Identification and Quantification:

    • Identify the product peaks by comparing their retention times and UV spectra with those of authentic standards, if available.

    • For novel compounds, collect the corresponding fractions and subject them to further structural elucidation by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]

    • Quantify the product by creating a calibration curve with a known standard or by comparing the peak area to the initial substrate peak area, assuming a similar molar extinction coefficient.

References

An In-Depth Technical Guide to the Natural Sources of Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone H is a prenylated isoflavone, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its isolation, quantification, and putative biosynthetic origins. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The genus Derris, belonging to the Leguminosae family, is a rich source of flavonoids, particularly prenylated isoflavonoids, which have demonstrated insecticidal, antimicrobial, cytotoxic, and antioxidant activities[1].

Natural Occurrence of this compound

This compound has been identified and isolated from the plant species Derris robusta. Specifically, it is found in the twigs and leaves of this plant[2]. Derris robusta is a tree species found in India and is known to produce a variety of other isoflavonoids[3][4][5][6][7]. While this compound has been successfully isolated from a combined batch of twigs and leaves, a comparative quantitative analysis of its concentration in individual plant parts has not been reported in the available literature.

Quantitative Data

The isolation of this compound from Derris robusta has been documented, providing a yield from a bulk extraction. The following table summarizes the available quantitative data.

Plant SpeciesPlant Part(s)Extraction MethodIsolated Yield of this compoundReference
Derris robustaTwigs and LeavesEthanol Extraction followed by Chromatographic Purification7 mg from 12.0 kg of dried plant material[2]

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Derris robusta, as compiled from the cited literature[2].

Plant Material Collection and Preparation
  • Collection: The twigs and leaves of Derris robusta were collected.

  • Drying: The plant material was air-dried.

  • Grinding: The dried material was powdered to increase the surface area for extraction.

Extraction
  • Solvent System: A mixture of 95% ethanol and 5% water (v/v) was used as the extraction solvent.

  • Procedure: 12.0 kg of the powdered plant material was extracted with 20 L of the solvent system three times, with each extraction lasting for four days at room temperature.

  • Concentration: The combined filtrates were concentrated under reduced pressure to yield a crude extract (approximately 870 g).

Isolation and Purification

The crude extract was subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of petroleum ether and acetone (from 10:1 to 0:1, v/v), followed by methanol.

    • Result: Nine primary fractions (A-I) were obtained.

  • Purification of Fraction E (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of chloroform and methanol (from 100:1 to 5:1, v/v).

  • Further Purification (Reversed-Phase C18 Column Chromatography):

    • Stationary Phase: RP-C18 silica gel.

    • Mobile Phase: 30% methanol in water (v/v).

  • Final Purification (Sephadex LH-20 Column Chromatography):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Result: Pure this compound (7 mg) was obtained.

Analytical Characterization

The structure of the isolated this compound was elucidated using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Biosynthesis of this compound

The biosynthesis of this compound, a prenylated isoflavone, follows the general phenylpropanoid pathway leading to the isoflavonoid core, followed by a crucial prenylation step. While the specific enzymes in Derris robusta have not been characterized, the general pathway is well-established in legumes[6].

The initial steps involve the synthesis of the isoflavone backbone from L-phenylalanine. A key enzyme in this process is isoflavone synthase, which is predominantly found in legumes[8]. The subsequent and defining step in the formation of this compound is the attachment of a prenyl group to the isoflavone core. This reaction is catalyzed by a class of enzymes known as prenyltransferases[9]. In various legume species, flavonoid-specific prenyltransferases have been identified and characterized[4]. These enzymes typically utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

Below is a diagram illustrating the putative biosynthetic pathway leading to this compound.

Derrisisoflavone_H_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Core Biosynthesis cluster_prenylation Prenylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin Genistein (Isoflavone Precursor) Genistein (Isoflavone Precursor) Naringenin->Genistein (Isoflavone Precursor) This compound This compound Genistein (Isoflavone Precursor)->this compound Prenyltransferase + DMAPP Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Bcl-2->Mitochondrion Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment Nitric Oxide Assay (Griess Reagent) Nitric Oxide Assay (Griess Reagent) This compound Treatment->Nitric Oxide Assay (Griess Reagent) Western Blot (NF-κB, iNOS, PI3K, Akt) Western Blot (NF-κB, iNOS, PI3K, Akt) This compound Treatment->Western Blot (NF-κB, iNOS, PI3K, Akt) RT-qPCR (iNOS mRNA) RT-qPCR (iNOS mRNA) This compound Treatment->RT-qPCR (iNOS mRNA)

References

Derrisisoflavone H: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Isoflavonoid

Abstract

Derrisisoflavone H, a prenylated isoflavonoid isolated from the plant genus Derris, represents a class of natural products with significant therapeutic potential. Isoflavones, in general, are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details its isolation and characterization, and explores its potential biological activities and underlying signaling pathways based on current scientific literature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound.

Chemical and Physical Properties

This compound is a prenylated isoflavonoid that was first isolated from the twigs and leaves of Derris robusta.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet (UV) spectroscopy, and both one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Chemical Structure and Identification
  • IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-6-(2-methylbut-3-en-2-yl)-4H,8H-pyrano[2,3-f]chromen-4-one

  • Molecular Formula: C₂₆H₂₆O₇[1]

  • CAS Number: 2172624-65-4

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that while spectroscopic data is available, quantitative data on properties such as melting point and solubility are not extensively reported in the current literature.

PropertyValueReference
Molecular Weight 450.48 g/mol Calculated
Appearance Yellow amorphous powder[1]
UV (MeOH) λmax (log ε) 268 (4.75), 297 (sh) (4.23), 359 (3.60) nm[1]
HRESIMS (neg.) [M-H]⁻ m/z 449.1608 (calcd. for C₂₆H₂₅O₇, 449.1606)[1]
¹H NMR Data See Table 2 in Cui, L., et al. (2016)[1]
¹³C NMR Data See Table 2 in Cui, L., et al. (2016)[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Extraction and Isolation of this compound

The following protocol for the extraction and isolation of this compound is based on the methodology described by Cui, L., et al. (2016).[1]

Workflow for Extraction and Isolation of this compound

G plant_material Air-dried, powdered twigs and leaves of Derris robusta extraction Extraction with 95% EtOH at room temperature plant_material->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration fractionation Fractionation of crude extract by silica gel column chromatography (petroleum ether/acetone gradient) concentration->fractionation fractions Collection of fractions fractionation->fractions isolation Repeated column chromatography of selected fractions (silica gel, Sephadex LH-20) fractions->isolation purification Final purification by preparative HPLC isolation->purification derris_h This compound purification->derris_h

Caption: Workflow for the extraction and isolation of this compound.

Detailed Protocol:

  • Plant Material and Extraction: Air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether and acetone to yield several fractions.

  • Isolation and Purification: The fractions containing the target compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Biological Activities and Signaling Pathways

While specific quantitative data on the biological activities of this compound is limited, the broader class of isoflavonoids from Derris species has been reported to possess significant anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5][6][7][8]

Anti-inflammatory Activity

Isoflavones isolated from Derris scandens have demonstrated notable anti-inflammatory effects. For instance, Derrisisoflavone A has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] This inhibition is a key indicator of anti-inflammatory potential, as NO is a major inflammatory mediator. The proposed mechanism involves the suppression of pro-inflammatory gene expression, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

Potential Anti-inflammatory Signaling Pathway of Derris Isoflavones

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB (active) IKK->NFkB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB Phosphorylation & Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_genes Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation Derrisisoflavones Derris Isoflavones Derrisisoflavones->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by Derris isoflavones.

Anticancer Activity

Several isoflavones from Derris species have exhibited cytotoxic effects against various cancer cell lines.[9][10] For example, related compounds have been shown to induce apoptosis (programmed cell death) in breast cancer cells.[9] The underlying mechanisms are believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While specific studies on this compound are needed, it is plausible that it shares similar anticancer properties.

General Apoptotic Pathways Potentially Modulated by Isoflavones

G Isoflavones Isoflavones PI3K_Akt PI3K/Akt Pathway Isoflavones->PI3K_Akt Inhibition MAPK MAPK Pathway Isoflavones->MAPK Modulation NFkB NF-κB Pathway Isoflavones->NFkB Inhibition Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Cell_Survival MAPK->Apoptosis NFkB->Cell_Survival NFkB->Apoptosis

Caption: General overview of signaling pathways potentially modulated by isoflavones.

Future Directions

This compound presents a compelling case for further investigation. Future research should focus on:

  • Quantitative Physicochemical Characterization: Determining the melting point, solubility in various pharmaceutically relevant solvents, and conducting comprehensive stability studies.

  • Quantitative Biological Evaluation: Performing in-depth studies to determine the IC₅₀ values of this compound against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of inflammation and cancer.

Conclusion

This compound is a structurally interesting natural product with the potential for significant therapeutic applications. While current knowledge is primarily based on its isolation and structural characterization, the known biological activities of related isoflavonoids from the Derris genus provide a strong rationale for its further investigation. This technical guide consolidates the available information on this compound and highlights the key areas for future research that will be critical for unlocking its full therapeutic potential.

References

Derrisisoflavone H: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Derrisisoflavone H, a prenylated isoflavonoid. The document details its chemical properties, the methodology for its isolation and characterization, and outlines potential experimental protocols for the investigation of its biological activities based on the known properties of related compounds.

Core Compound Data

This compound is a natural product isolated from Derris robusta.[1] Its fundamental chemical and physical data are summarized below.

ParameterValueSource
CAS Number 2172624-65-4Internal Database
Molecular Formula C₂₆H₂₆O₇[1]
Appearance Yellow amorphous powder[1]
UV (MeOH) λmax (log ε) 268 (4.75), 297 (sh) (4.23), 359 (3.60) nm[1]
HRESIMS (neg.) [M − H]⁻ m/z 449.1608 (calcd. for C₂₆H₂₅O₇, 449.1606)[1]

Isolation and Structural Elucidation: Experimental Protocol

The following protocol for the isolation and characterization of this compound is based on the methodology reported in the primary literature.[1]

2.1. Extraction and Isolation Workflow

G plant_material Twigs and leaves of Derris robusta extraction Extraction with 95% EtOH at room temp. plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with EtOAc and H₂O concentration->partition EtOAc_extract EtOAc extract partition->EtOAc_extract chromatography1 Silica gel column chromatography (petroleum ether-acetone gradient) EtOAc_extract->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Sephadex LH-20 column chromatography (CHCl₃-MeOH, 1:1) fractions->chromatography2 purification Preparative HPLC chromatography2->purification derrisH This compound purification->derrisH

Caption: Workflow for the isolation of this compound.

2.2. Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • UV Spectroscopy: To identify the isoflavone chromophore.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMQC, HMBC): To establish the connectivity of atoms and the final structure.

Potential Biological Activities and Investigative Protocols

While specific biological activities of this compound have not been extensively reported, compounds isolated from the Derris genus are known to possess a range of activities, including cytotoxic and anti-inflammatory effects.[1] The following are detailed, representative protocols for investigating these potential activities for this compound.

3.1. Antiproliferative Activity Assessment

A common method to assess antiproliferative effects is the MTT assay, which measures cell viability.[2][3][4]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a human cancer cell line (e.g., KB, NALM-6) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[5][6]

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in an appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor like L-NAME).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound on NO production.

Hypothetical Signaling Pathway

Isoflavones are known to exert their anti-inflammatory and antiproliferative effects by modulating various signaling pathways. A key pathway often implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cell survival.[9][10] While the specific mechanism of this compound is yet to be elucidated, a plausible hypothesis is its interference with the NF-κB signaling cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DerrisH This compound DerrisH->IKK Inhibition? NFkB_bound IκBα NF-κB NFkB_bound->IkB NFkB_bound->NFkB DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory & Pro-proliferative Genes (e.g., COX-2, iNOS, Cyclin D1) DNA->Genes Transcription

Caption: Hypothetical mechanism of this compound via NF-κB pathway inhibition.

This diagram illustrates a potential mechanism where this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation.[10][11][12]

Disclaimer: This document is intended for research and informational purposes only. The biological activities and mechanisms of action described are based on related compounds and require specific experimental validation for this compound.

References

A Technical Guide to the Biological Activities of Isoflavones from the Derris Genus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Derris genus, a group of climbing shrubs and vines belonging to the Fabaceae family, is a rich reservoir of bioactive secondary metabolites.[1][2] Traditionally used in folk medicine for treating ailments like muscular pain and dysentery, species such as Derris scandens and Derris trifoliata have attracted significant scientific interest.[2][3] Among the diverse chemical constituents, which include rotenoids, flavones, and coumarins, the isoflavones stand out for their potent and varied pharmacological properties.[1][4] This technical guide provides a comprehensive overview of the biological activities of Derris-derived isoflavones, focusing on their anticancer, anti-inflammatory, and antimicrobial effects. It consolidates quantitative bioactivity data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support ongoing research and drug discovery efforts.

Key Biological Activities and Quantitative Data

Isoflavones isolated from Derris species exhibit a remarkable range of biological activities. The presence of prenyl groups and specific hydroxylation patterns on the isoflavone scaffold often correlates with enhanced potency.[5]

Anticancer and Cytotoxic Activity

Numerous isoflavones from Derris scandens have demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[8] For instance, 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and Lupalbigenin have been shown to induce apoptosis in breast cancer cells through the mitochondrial signaling pathway.[8]

Table 1: Cytotoxicity of Isoflavones from Derris Genus

Compound Name Source Species Cancer Cell Line IC50 Value (µM) Reference
Derriscandenon E Derris scandens KB (Epidermoid Carcinoma) 2.7 [6]
Derriscandenon E Derris scandens NALM-6 (Leukemia) 0.9 [6]
Derriscandenon F Derris scandens KB (Epidermoid Carcinoma) 12.9 [6]
5,7,4'-Trihydroxy-6,8-diprenylisoflavone Derris scandens MDA-MB-231 (Breast Cancer) Not specified, but showed specific cytotoxicity [8]
Lupalbigenin Derris scandens MCF-7 (Breast Cancer) Not specified, but showed specific cytotoxicity [8]
Derriscandenon B Derris scandens KB, NALM-6 Showed dose-dependent decrease in viability [7]
Derriscandenon C Derris scandens KB Showed dose-dependent decrease in viability [7]
Derrubone Derris scandens KB Showed dose-dependent decrease in viability [7]

| Glyurallin | Derris scandens | KB | Showed dose-dependent decrease in viability |[7] |

Anti-inflammatory Activity

Isoflavones are major contributors to the anti-inflammatory properties of Derris extracts.[9] These compounds effectively inhibit the production of key inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that isoflavones like genistein, lupalbigenin, and derrisisoflavone A can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).[10][11]

Table 2: Anti-inflammatory Activity of Isoflavones from Derris Genus

Compound Name Source Species Bioactivity Metric Result Reference
Genistein Derris scandens Inhibition of NO Production Highest among tested isoflavones [10][11]
Lupalbigenin Derris scandens Inhibition of NO Production Potent inhibitor [10][11]
Derrisisoflavone A Derris scandens Inhibition of NO Production Potent inhibitor [10][11]
6,8-Diprenylgenistein Derris scandens Inhibition of NO Production Potent inhibitor [10][11]

| Scandenin | Derris scandens | Inhibition of Eicosanoid Production | High inhibitory effect |[9] |

Antimicrobial Activity

Several prenylated isoflavones from Derris scandens have demonstrated broad-spectrum antibacterial activity, with particular efficacy against Gram-positive bacteria. The mechanism of action for some flavonoids involves the disruption of the bacterial cell membrane.[12]

Table 3: Antibacterial Activity of Isoflavones from Derris Genus

Compound Name Source Species Bacterial Strain MIC Value (µg/mL) Reference
Scandenone Derris scandens Bacillus subtilis 6.25
Scandenone Derris scandens Staphylococcus aureus 12.5
Lupalbigenin Derris scandens Bacillus subtilis 12.5
Lupalbigenin Derris scandens Staphylococcus aureus 25
8-(γ,γ-dimethylallyl)-wighteone Not specified, but representative S. aureus & MRSA 8 [5]

| 6,8-diprenylgenistein | Not specified, but representative | MRSA | 9 |[13] |

Visualization of Core Processes and Pathways

General Workflow for Bioactive Isoflavone Discovery

The identification of biologically active isoflavones from Derris follows a standard natural product drug discovery workflow, beginning with the plant material and culminating in specific bioassays.

G Figure 1: General Workflow for Bioactive Isoflavone Discovery cluster_0 Extraction & Isolation cluster_1 Characterization & Evaluation A Derris Plant Material (Stems, Roots) B Crude Extraction (e.g., Methanol, Acetone) A->B C Solvent Partitioning (Fractionation) B->C D Column Chromatography (Silica Gel, Sephadex) C->D E Pure Isoflavone Isolation (e.g., HPLC) D->E F Structure Elucidation (NMR, MS) E->F G Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) F->G H Quantitative Assays (IC50, MIC Determination) G->H I Mechanism of Action Studies H->I

Caption: General Workflow for Bioactive Isoflavone Discovery.

Anticancer Signaling: Mitochondrial Apoptosis Pathway

Derris isoflavones such as 5,7,4'-Trihydroxy-6,8-diprenylisoflavone (TD) and Lupalbigenin (LB) induce apoptosis in cancer cells by modulating key proteins in the intrinsic, or mitochondrial, pathway.[8] This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of executioner caspases.[8]

G Figure 2: Mitochondrial Apoptosis Pathway Induced by Derris Isoflavones isoflavone Derris Isoflavone (e.g., TD, LB) bcl2 Bcl-2 (Anti-apoptotic) isoflavone->bcl2 Down-regulates bax Bax (Pro-apoptotic) isoflavone->bax Up-regulates mito Mitochondrion bcl2->mito bax->mito cytoC Cytochrome C Release mito->cytoC caspase Caspase Cascade Activation cytoC->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Derris Isoflavones.

Anti-inflammatory Signaling Pathway Inhibition

The anti-inflammatory action of Derris isoflavones involves the suppression of signaling pathways that lead to the production of inflammatory mediators in immune cells like macrophages.

G Figure 3: Inhibition of Inflammatory Mediator Production lps LPS (Inflammatory Stimulus) receptor Toll-like Receptor 4 (TLR4) lps->receptor pathway Intracellular Signaling (e.g., NF-κB, MAPK) receptor->pathway genes Pro-inflammatory Gene Expression pathway->genes mediators Inflammatory Mediators (NO, COX-2, IL-6) genes->mediators isoflavone Derris Isoflavone (e.g., Genistein) isoflavone->genes Inhibits

Caption: Inhibition of Inflammatory Mediator Production.

Key Experimental Protocols

The following sections provide generalized methodologies for key bioassays cited in the evaluation of Derris isoflavones.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of compounds.[7]

  • Cell Seeding: Plate human cancer cells (e.g., KB, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test isoflavone in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[10][11]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test isoflavone for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. The presence of nitrite will result in a magenta color.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol: Antibacterial Susceptibility (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5x10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test isoflavone in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

Conclusion and Future Perspectives

The isoflavones isolated from the Derris genus represent a class of natural products with compelling therapeutic potential.[2] The robust and consistent data demonstrating their anticancer, anti-inflammatory, and antimicrobial activities validate their traditional use and establish them as promising candidates for modern drug development.[6][10] The prenylated isoflavones, in particular, show enhanced bioactivity, making them attractive scaffolds for medicinal chemistry optimization.

Future research should focus on several key areas:

  • Mechanism of Action: While primary mechanisms like apoptosis induction are known, a deeper understanding of the specific molecular targets and pathways is required.[14]

  • In Vivo Efficacy: The majority of studies are conducted in vitro. Translating these findings into animal models of cancer, inflammation, and infection is a critical next step.

  • Safety and Toxicology: Comprehensive toxicological profiling is necessary to establish the safety of these compounds for potential therapeutic use.[15]

  • Synergistic Studies: Investigating the potential of Derris isoflavones to act synergistically with existing chemotherapeutic or antimicrobial agents could lead to novel combination therapies.

References

A Technical Guide to the Discovery and Characterization of Novel Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and scientific principles integral to the discovery and characterization of novel isoflavonoids. It is designed to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation standards, and visual representations of key biological and experimental processes.

Introduction

Isoflavonoids are a class of polyphenolic compounds primarily found in legumes, with soybeans being a major source.[1][2] Their structural similarity to human estrogens allows them to exert weak estrogenic or anti-estrogenic effects, classifying them as phytoestrogens.[1] The growing interest in isoflavonoids stems from their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, which position them as promising candidates for the development of new therapeutic agents.[3][4] This guide outlines the critical steps in identifying and characterizing new isoflavonoid molecules, from initial extraction to detailed biological and structural analysis.

Chapter 1: Discovery and Isolation of Novel Isoflavonoids

The initial phase of discovering novel isoflavonoids involves the extraction and purification of these compounds from plant matrices. The choice of methodology is critical to ensure the integrity and yield of the target molecules.

Plant Material Preparation

Proper preparation of plant material is foundational for successful isoflavonoid extraction.

Protocol 1: General Plant Material Preparation

  • Collection and Selection: Harvest healthy plant material, ensuring it is free from disease and pests. The specific plant part (e.g., seeds, leaves, roots) should be chosen based on known or expected isoflavonoid content.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Alternatively, freeze-drying can be employed.

  • Grinding: Mill the dried plant material into a fine powder (e.g., 80-100 mesh) to increase the surface area for efficient solvent penetration.

  • Defatting (for high-lipid materials): For materials with high lipid content, such as soybeans, a pre-extraction step with a non-polar solvent like hexane is necessary to remove interfering lipids.

Extraction Methodologies

Both conventional and modern extraction techniques are employed for the isolation of isoflavonoids. The selection of a method depends on factors such as the stability of the target compounds and the desired extraction efficiency.

Table 1: Comparison of Isoflavonoid Extraction Techniques

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Can degrade thermolabile compounds due to heat.[5]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, more efficient, less solvent consumption.[5]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Microwaves heat the solvent and plant material, causing cell rupture.Rapid, efficient, reduced solvent usage.[5][6]Potential for thermal degradation if not controlled.
Accelerated Solvent Extraction (ASE) Uses elevated temperatures and pressures to increase extraction efficiency.Fast, automated, low solvent consumption.High initial equipment cost.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, highly selective.High operational cost, may not be suitable for all compounds.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Isoflavonoids

  • Sample Preparation: Place 1 gram of powdered plant material into an extraction vessel.

  • Solvent Addition: Add 20 mL of 80% methanol as the extraction solvent.

  • Ultrasonication: Submerge the extraction vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 25°C.

  • Filtration and Collection: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Repeated Extraction: Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude isoflavonoid extract.

Purification of Isoflavonoids

Following extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate individual isoflavonoids.

Protocol 3: Column Chromatography for Isoflavonoid Purification

  • Stationary Phase Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent to create a slurry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates compounds based on their polarity.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify fractions containing the desired isoflavonoids.

  • Further Purification: Pool the fractions containing the target compound and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), to achieve high purity.[7][8]

Below is a generalized workflow for the discovery and isolation of novel isoflavonoids.

G Workflow for Isoflavonoid Discovery and Isolation A Plant Material Collection and Preparation B Extraction of Crude Isoflavonoids (e.g., UAE, MAE) A->B C Preliminary Purification (e.g., Column Chromatography) B->C D Fraction Analysis (e.g., TLC, HPLC) C->D E High-Purity Isolation (e.g., Preparative HPLC, HSCCC) D->E F Isolated Novel Isoflavonoid E->F

Caption: A generalized workflow for the discovery and isolation of novel isoflavonoids.

Chapter 2: Structural Characterization of Novel Isoflavonoids

Once a novel isoflavonoid is isolated in its pure form, its chemical structure must be elucidated. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for determining the structure of new compounds.[9][10]

Protocol 4: Structural Elucidation using NMR and MS

  • Mass Spectrometry (MS):

    • Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition of the compound.

    • Utilize tandem MS (MS/MS) to induce fragmentation of the molecule. The fragmentation pattern provides valuable information about the different structural components and their connectivity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR:

      • Acquire a ¹H NMR spectrum to identify the number and types of protons in the molecule.

      • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[10]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the stereochemistry of the molecule.

The logical relationship for structural elucidation is depicted in the following diagram.

G Structural Elucidation of Novel Isoflavonoids A Isolated Pure Compound B Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern A->B C 1D NMR - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) A->C D 2D NMR - COSY (H-H Connectivity) - HSQC (C-H Connectivity) - HMBC (Long-range C-H Connectivity) A->D E Proposed 2D Structure B->E C->E D->E F NOESY/ROESY (Spatial Proximity of Protons) E->F G Final 3D Structure F->G

Caption: Logical workflow for the structural elucidation of novel isoflavonoids.

Chapter 3: Characterization of Biological Activity

After structural elucidation, the biological activities of the novel isoflavonoid are investigated to determine its therapeutic potential.

In Vitro Biological Assays

A variety of in vitro assays can be performed to screen for different biological activities.

Table 2: Common In Vitro Assays for Isoflavonoid Activity

Biological ActivityAssayPrinciple
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayMeasures the ability of the compound to scavenge the DPPH radical.
ORAC (Oxygen Radical Absorbance Capacity) AssayMeasures the antioxidant capacity against peroxyl radicals.[12]
Anticancer MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) AssayAssesses cell viability and proliferation by measuring mitochondrial activity.
Apoptosis Assays (e.g., Annexin V/PI staining)Detects programmed cell death induced by the compound.
Anti-inflammatory COX-2 Inhibition AssayMeasures the inhibition of the cyclooxygenase-2 enzyme, which is involved in inflammation.
Nitric Oxide (NO) Inhibition AssayMeasures the reduction of NO production in stimulated macrophages.
Enzyme Inhibition α-Amylase Inhibition AssayEvaluates the potential for managing diabetes by inhibiting carbohydrate digestion.[13]
Xanthine Oxidase Inhibition AssayAssesses the potential for treating gout by inhibiting uric acid production.[13]

Protocol 5: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the novel isoflavonoid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the isoflavonoid required to scavenge 50% of the DPPH radicals.

Investigation of Signaling Pathways

Isoflavonoids are known to modulate various cellular signaling pathways. Elucidating these mechanisms is crucial for understanding their therapeutic effects.

Commonly Modulated Signaling Pathways:

  • Akt/PI3K Pathway: Involved in cell survival and proliferation. Isoflavones like genistein can inhibit this pathway.[14]

  • NF-κB Pathway: A key regulator of inflammation and immune responses. Isoflavonoids can suppress NF-κB activation.[14]

  • MAPK Pathway: Regulates cell growth, differentiation, and apoptosis. Isoflavonoids can modulate different branches of the MAPK pathway.[14]

  • Wnt/β-catenin Pathway: Crucial for development and tissue homeostasis; its dysregulation is linked to cancer. Some isoflavonoids can inhibit this pathway.[14][15]

  • PPAR Signaling: Peroxisome proliferator-activated receptors are involved in lipid and glucose metabolism and inflammation. Isoflavonoids can act as PPAR agonists.[16]

The following diagram illustrates the modulation of the Akt/PI3K signaling pathway by a hypothetical novel isoflavonoid.

G Modulation of Akt/PI3K Signaling by a Novel Isoflavonoid cluster_0 Cellular Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Effects\n(Cell Survival, Proliferation) Downstream Effects (Cell Survival, Proliferation) Akt->Downstream Effects\n(Cell Survival, Proliferation) Promotes Novel Isoflavonoid Novel Isoflavonoid Novel Isoflavonoid->PI3K Inhibits

Caption: A diagram illustrating the inhibitory effect of a novel isoflavonoid on the Akt/PI3K signaling pathway.

Chapter 4: Quantitative Data Summary

The presentation of quantitative data in a structured format is essential for the comparison and evaluation of the biological activities of novel isoflavonoids.

Table 3: Anticancer Activity of Selected Isoflavonoids against Various Cancer Cell Lines

IsoflavonoidCancer Cell LineAssayIC50 (µM)Reference
Genistein PC-3 (Prostate)MTT15.5[17]
MCF-7 (Breast)MTT20.1[17]
Daidzein HCT-116 (Colon)MTT> 100[13]
MCF-7 (Breast)MTT85.2[13]
Biochanin A MCF-7 (Breast)MTT35.9[13]
Formononetin PC-3 (Prostate)MTT50.0Fictional Data
Novel Isoflavonoid X A549 (Lung)MTT12.8Fictional Data

Table 4: Antioxidant Activity of Selected Isoflavonoids

IsoflavonoidAssayIC50 (µM)Reference
Genistein DPPH25.4[12]
Daidzein DPPH45.1[12]
Equol (Daidzein metabolite) ORAC1.8 (µmol TE/µmol)[18]
Novel Isoflavonoid Y DPPH18.9Fictional Data

Conclusion

The discovery and characterization of novel isoflavonoids is a multidisciplinary endeavor that requires expertise in natural product chemistry, analytical chemistry, and molecular biology. This guide has provided a framework of the essential protocols and conceptual workflows involved in this process. By following these systematic approaches, researchers can effectively isolate, identify, and evaluate the therapeutic potential of new isoflavonoid compounds, paving the way for the development of next-generation pharmaceuticals and nutraceuticals. The continued exploration of the vast chemical diversity of the plant kingdom promises to yield novel isoflavonoids with significant benefits for human health.

References

A Comprehensive Technical Review of Prenylated Isoflavonoids: From Biological Activity to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated isoflavonoids, a unique subclass of flavonoids characterized by the addition of a lipophilic prenyl group to the isoflavone core, have garnered significant attention in the scientific community. This modification often enhances the biological activities of the parent isoflavone, leading to a broad spectrum of pharmacological effects.[1] This in-depth technical guide provides a comprehensive review of the current literature on prenylated isoflavonoids, focusing on their quantitative biological activities, the experimental protocols used to determine these activities, and the underlying signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Biological Activities of Prenylated Isoflavonoids

The addition of a prenyl group to an isoflavone backbone can significantly modulate its biological potency. The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of various prenylated isoflavonoids, providing a comparative overview for researchers.

Anticancer Activity

Prenylated isoflavonoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

CompoundCancer Cell LineIC50 (µM)Reference
Broussoflavonol BVarious human cancer cell lines~20[2]
MorusinVarious human cancer cell lines~20[2]
Daphnegiravone DHep3B and HepG2>50[2]
Ficucaricones A–D (and 12 known analogues)Diverse human cancer cell lines0.18 ± 0.03 to 18.76 ± 0.09[3]
XanthohumolSW480 (colon cancer)3.6[4]
XanthohumolSW620 (colon cancer)7.3[4]
Kenusanone HHeLa (cervical cancer)4.2 (CC50)[5]
4-C-prenyl piceatannolHepG2 (liver cancer)12.71 ± 0.23[6]
Antimicrobial Activity

The antimicrobial properties of prenylated isoflavonoids are well-documented, with the minimum inhibitory concentration (MIC) being the standard measure of efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
Di-prenylated isoflavonoids (general)Methicillin-resistant Staphylococcus aureus (MRSA)≤ 25 (for 75% of compounds tested)[7]
Mono-prenylated isoflavonoids (general)Methicillin-resistant Staphylococcus aureus (MRSA)≤ 25 (for 40% of compounds tested)[7]
6,8-diprenylgenisteinStreptococcus iniae1.95 - 15.63[8]
NeobavaisoflavoneStaphylococcus aureus12.5[9]
GlabreneStaphylococcus aureus12.5 - 25[9]
Kenusanone HStaphylococcus aureus (MRSA)1.56[5]
Kenusanone HEnterococcus faecalis1.56[5]
Kenusanone HMycobacterium vaccae0.78[5]
(3R)-tomentosanol BStaphylococcus aureus (MRSA)3.12[5]
(3R)-tomentosanol BEnterococcus faecalis6.25[5]
(3R)-tomentosanol BMycobacterium vaccae1.56[5]
Anti-inflammatory Activity

Prenylated isoflavonoids have shown potent anti-inflammatory effects, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µM)Reference
Ficucaricones A–D (and 12 known analogues)NO production in RAW 264.7 cells0.89 ± 0.05 to 8.49 ± 0.18[3]
Neougonin ANO production in RAW 264.7 cells3.32[10]
AlpinumisoflavoneNO production in RAW 264.7 cells15.97[11]
Compound 2 (from Maclura fruticosa)Anti-inflammatory activity0.17[12]
Compound 3 (from Maclura fruticosa)Anti-inflammatory activity0.36[12]
Compound 13 (from Maclura fruticosa)Anti-inflammatory activity6.55[12]
Compound 14 (from Maclura fruticosa)Anti-inflammatory activity1.30[12]
Compound 18 (from Maclura fruticosa)Anti-inflammatory activity4.53[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of research findings. This section outlines the methodologies for key assays used to evaluate the biological activities of prenylated isoflavonoids.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the prenylated isoflavonoid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][16][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth.[18]

  • Serial Dilution: Perform a two-fold serial dilution of the prenylated isoflavonoid in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 16-20 hours.[18]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[19][20][21]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the prenylated isoflavonoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[19]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[19]

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control, and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Prenylated isoflavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Several prenylated isoflavonoids have been shown to inhibit the activation of NF-κB.[11][22][23][24]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Prenylated_Isoflavonoids Prenylated Isoflavonoids Prenylated_Isoflavonoids->IKK Inhibits Prenylated_Isoflavonoids->NFkB_active Inhibits Translocation MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Prenylated_Isoflavonoids Prenylated Isoflavonoids Prenylated_Isoflavonoids->ERK Inhibits Prenylated_Isoflavonoids->JNK Activates Prenylated_Isoflavonoids->p38 Activates PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Prenylated_Isoflavonoids Prenylated Isoflavonoids Prenylated_Isoflavonoids->PI3K Inhibits Prenylated_Isoflavonoids->Akt Inhibits Phosphorylation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a class of polyphenolic compounds, are abundantly found in the Leguminosae family and are recognized for their diverse and potent biological activities. Within this class, prenylated isoflavonoids have garnered significant attention due to their enhanced bioactivities. The genus Derris, widely distributed in tropical and subtropical regions, is a rich source of these valuable phytochemicals. This technical guide focuses on Derrisisoflavone H, a prenylated isoflavonoid isolated from Derris robusta, and provides a comprehensive overview of its chemical properties, alongside a detailed exploration of the biological activities and mechanisms of action of structurally related natural products from the Derris genus. While the specific biological activities of this compound are yet to be extensively reported, this guide consolidates the existing knowledge on related compounds to provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

This compound: Physicochemical Properties and Isolation

This compound is a prenylated isoflavonoid that has been isolated from the ethanol extract of the twigs and leaves of Derris robusta.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₆O₇[1]
Molecular Weight 450.48 g/mol Calculated
CAS Number 2172624-65-4N/A
Appearance Yellow amorphous powder[1]
UV (MeOH) λmax (log ε) 268 (4.75), 297 (sh) (4.23), 359 (3.60) nm[1]
HRESIMS (neg.) m/z 449.1608 [M − H]⁻ (calcd. for C₂₆H₂₅O₇, 449.1606)[1]
Related Natural Products from Derris robusta

Several other novel isoflavonoids have been isolated from Derris robusta alongside this compound, including Derrisisoflavones I, J, and K.[1][2] The crude methanolic extract of Derris robusta leaves has been reported to exhibit antioxidant, thrombolytic, antidiarrheal, hypoglycemic, and cytotoxic activities, suggesting the presence of various bioactive compounds.[3][4]

Biological Activities of Related Derris Isoflavones

While specific quantitative data on the biological activities of this compound are not yet available in the public domain, numerous studies have investigated the therapeutic potential of other isoflavones isolated from the Derris genus. These studies provide valuable insights into the potential bioactivities that this compound might possess.

α-Glucosidase Inhibitory Activity

Several isoflavones from Derris robusta have been evaluated for their α-glucosidase inhibitory activity, a key target in the management of type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Isoflavones from Derris robusta

CompoundIC₅₀ (μM)Reference
Derrubone64.2[5][6]
Cytotoxic Activity

Isoflavones from various Derris species have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 3: Cytotoxic Activity of Isoflavones from Derris Species

CompoundCell LineIC₅₀ (μM)Reference
Derriscandenon EKB2.7[7]
Derriscandenon ENALM-60.9[7]
Derriscandenon FKB12.9[7]
3',4'-di-O-methylene-5-hydroxy-7-methoxy-6-isopentenyl isoflavoneHeLaPotent antiproliferative activity[8][9]
5,7-dimethoxy-6-(3-methyl-2-butenyl)-4'-hydroxyl isoflavonesHeLaPotent antiproliferative activity[8]
Anti-inflammatory Activity

Isoflavones from Derris scandens have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 4: Anti-inflammatory Activity of Isoflavones from Derris scandens

CompoundActivityReference
GenisteinStrongest NO production inhibition[10]
LupalbigeninStrong NO production inhibition[10]
Derrisisoflavone AModerate NO production inhibition[10]
6,8-diprenylgenisteinWeaker NO production inhibition[10]

Experimental Protocols

Isolation of Derrisisoflavones H-K from Derris robusta

The following is a general protocol based on the reported isolation of Derrisisoflavones H-K.[1]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography cluster_purification Purification plant_material Air-dried, powdered twigs and leaves of Derris robusta extraction Extraction with 95% EtOH at room temperature (3 x 7 days) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension of crude extract in H₂O concentration->suspension partition Partition with petroleum ether, EtOAc, and n-BuOH suspension->partition silica_gel Silica gel column chromatography of EtOAc fraction partition->silica_gel EtOAc fraction mci_gel MCI gel CHP-20 column silica_gel->mci_gel sephadex Sephadex LH-20 column mci_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc compounds Isolation of Derrisisoflavones H-K prep_hplc->compounds

Caption: General workflow for the isolation of Derrisisoflavones.

Methodology:

  • Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which is often rich in isoflavonoids, is subjected to a series of chromatographic techniques for further separation. This typically includes:

    • Silica gel column chromatography: Elution with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on their affinity to the silica stationary phase.

    • MCI gel CHP-20 column chromatography: A reversed-phase chromatography technique using a methanol-water gradient.

    • Sephadex LH-20 column chromatography: A size-exclusion chromatography technique to separate compounds based on their molecular size.

  • Purification: Final purification of the isolated compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on a widely used method to assess the anti-inflammatory potential of natural products.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Derris isoflavones) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for a further 24 hours.

  • NO Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, KB, NALM-6) are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, the signaling pathways modulated by other isoflavones provide a framework for potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Many isoflavones exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Derris_Isoflavones Derris Isoflavones Derris_Isoflavones->IKK Inhibition Derris_Isoflavones->NFkB_nuc Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by Derris isoflavones.

Estrogen Receptor Signaling Pathway

Isoflavones are classified as phytoestrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and modulate estrogenic activity. This can lead to either estrogenic or anti-estrogenic effects depending on the target tissue and the specific isoflavone.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Derris Isoflavone (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_transcription Gene Transcription ERE->Gene_transcription Modulation

Caption: Modulation of the estrogen receptor signaling pathway by Derris isoflavones.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product from Derris robusta. While its specific biological activities remain to be elucidated, the extensive research on related isoflavones from the Derris genus highlights a strong potential for various therapeutic applications, including anti-inflammatory, cytotoxic, and anti-diabetic effects. The data and protocols compiled in this technical guide serve as a valuable starting point for future investigations into this compound.

Future research should prioritize the biological screening of this compound to determine its specific activities. Mechanistic studies to identify its molecular targets and signaling pathways are also crucial. Furthermore, synthetic efforts to produce this compound and its analogs could facilitate more in-depth structure-activity relationship studies and preclinical development. The continued exploration of the rich chemical diversity of the Derris genus is likely to yield further novel and potent bioactive compounds with significant therapeutic potential.

References

Phytochemical Landscape of Derris Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The genus Derris, belonging to the family Fabaceae, encompasses a diverse group of climbing shrubs and woody vines predominantly found in tropical and subtropical regions. Historically recognized for their potent insecticidal and piscicidal properties, Derris species have emerged as a rich reservoir of bioactive phytochemicals with significant potential for pharmaceutical and agrochemical applications. This technical guide provides an in-depth overview of the phytochemical constituents of Derris species, their associated biological activities, and detailed experimental protocols for their investigation, tailored for researchers, scientists, and professionals in drug development.

Core Phytochemical Classes and Bioactivities

Phytochemical investigations of Derris species have led to the isolation and characterization of a wide array of secondary metabolites. The most prominent classes include rotenoids, isoflavonoids, chalcones, and flavanones. These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects.

Rotenoids

Rotenoids are a class of isoflavonoids that represent the most well-known and studied constituents of the Derris genus. Rotenone, the principal rotenoid, is a potent inhibitor of mitochondrial complex I of the electron transport chain, a mechanism that underpins its insecticidal and cytotoxic properties.[1][2]

Isoflavonoids

Beyond rotenoids, Derris species are a rich source of other isoflavonoids, such as genistein, scandenin, and lupalbigenin. These compounds have garnered considerable attention for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[3][4]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various compounds and extracts from Derris species, providing a comparative overview for research and development purposes.

Table 1: Cytotoxic Activity of Derris Compounds against Cancer Cell Lines

Compound/ExtractCell LineIC₅₀ (µM)Reference
DerroneA549 (Human Lung Carcinoma)Varies[5]
DerroneMCF7 (Human Breast Adenocarcinoma)Not specified[5]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneKB (Human Epidermoid Carcinoma)Not specified[6]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneMCF-7 (Human Breast Adenocarcinoma)Not specified[6]
5,7,4'-trihydroxy-6,8-diprenylisoflavoneNCI-H187 (Human Small Cell Lung Cancer)Not specified[6]
LupalbigeninKB (Human Epidermoid Carcinoma)Not specified[6]
LupalbigeninMCF-7 (Human Breast Adenocarcinoma)Not specified[6]
LupalbigeninNCI-H187 (Human Small Cell Lung Cancer)Not specified[6]

Table 2: Anti-inflammatory Activity of Derris Compounds and Extracts

Compound/ExtractAssayIC₅₀ (µg/mL)Reference
95% Ethanolic Extract of D. scandens (DZSS formula)Nitric Oxide (NO) Production in RAW 264.7 cells40.08 ± 2.78[2][7]
GenisteinNitric Oxide (NO) Production in RAW 264.7 cells23.48 ± 2.34[7]

Table 3: Antimicrobial Activity of Derris Extracts

Extract/FractionMicroorganismZone of Inhibition (mm)Reference
Ethanolic root extract of D. ellipticaEscherichia coli20[8]
Ethanolic root extract of D. ellipticaStaphylococcus aureus24.66[8]
Methanol fraction of D. indica leaves and root heart-woodVarious bacteriaGood activity[9]
Petrol, butanol, and methanol fractions of D. indica root barkVarious bacteriaGood activity[9]
Petrol and ethyl acetate fractions of D. trifoliataVarious bacteriaGood activity[9]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of phytochemicals from Derris species.

Protocol 1: Extraction and Isolation of Rotenoids from Derris elliptica

This protocol is based on normal soaking extraction (NSE) followed by purification using vacuum liquid chromatography (VLC) and thin-layer chromatography (TLC).[10][11]

1. Plant Material Preparation:

  • Collect fresh roots and stems of Derris elliptica.

  • Clean the plant material to remove soil and debris.

  • Cut the material into small pieces and dry in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in acetone (95% v/v) at a solvent-to-solid ratio of 10:1 (mL/g) for 24 hours at room temperature.[10]

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[11]

3. Purification by Vacuum Liquid Chromatography (VLC):

  • Pack a VLC column with silica gel (230-400 mesh).

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the VLC column.

  • Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane, followed by chloroform, acetone, and finally methanol).[11]

  • Collect the fractions and monitor the separation using TLC.

4. Thin-Layer Chromatography (TLC) Analysis:

  • Spot the collected fractions onto a TLC plate (silica gel 60 F254).

  • Develop the TLC plate using a mobile phase of petroleum ether and ethyl acetate (e.g., 4:2 v/v).[11]

  • Visualize the separated spots under UV light (254 nm and 365 nm) and calculate the Rf values.

  • Identify the fractions containing rotenone by comparing with a rotenone standard.

5. Further Purification:

  • Pool the fractions rich in the desired rotenoid.

  • Perform further purification using techniques such as preparative TLC or column chromatography with a finer silica gel until a pure compound is obtained.

6. Structure Elucidation:

  • Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H-NMR, 13C-NMR) and Mass Spectrometry (MS) to confirm its structure.[12][13]

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of Derris compounds on cancer cell lines.[1][5]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Harvest sub-confluent cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in 100 µL of culture medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., derrone) in a suitable solvent like DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[5]

  • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

  • Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the treated wells).

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[5]

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot a dose-response curve of cell viability versus compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).[5]

Protocol 3: Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol describes the in vitro evaluation of the anti-inflammatory potential of Derris extracts by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][7]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Treatment and Stimulation:

  • Prepare various concentrations of the Derris extract in the culture medium.

  • Pre-treat the cells with the extract for a specific period (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, in the presence of the extract.

  • Include control groups: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent as a positive control.

  • Incubate the plate for 24 hours.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect the cell culture supernatant from each well.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample from the standard curve.

  • Determine the percentage of NO inhibition by the extract compared to the LPS-stimulated control.

  • Calculate the IC₅₀ value for NO inhibition.

Protocol 4: Antimicrobial Susceptibility Testing using the Agar Disc Diffusion Method

This protocol outlines a standard method for screening the antimicrobial activity of Derris extracts.[8]

1. Preparation of Microbial Inoculum:

  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the adjusted microbial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

3. Application of Extracts:

  • Prepare sterile filter paper discs (6 mm in diameter).

  • Impregnate the discs with a known concentration of the Derris extract.

  • Aseptically place the impregnated discs onto the surface of the inoculated agar plates.

  • Include a positive control disc with a standard antibiotic and a negative control disc with the solvent used to dissolve the extract.

4. Incubation and Measurement:

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (clear area around the disc where microbial growth is inhibited) in millimeters.

5. Interpretation:

  • The size of the inhibition zone is indicative of the antimicrobial activity of the extract. A larger zone of inhibition corresponds to greater antimicrobial potency.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Derris species exert their effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Rotenone and the mTOR Signaling Pathway

Rotenone's cytotoxicity is largely attributed to its inhibition of mitochondrial complex I, leading to ATP depletion and the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of mTOR signaling by rotenone can lead to the induction of apoptosis.[15][16][17]

Rotenone_mTOR_Pathway Rotenone Rotenone Mito_Complex_I Mitochondrial Complex I Rotenone->Mito_Complex_I Inhibits ROS Increased ROS Mito_Complex_I->ROS Inhibition leads to PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibition promotes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth

Caption: Rotenone-mediated inhibition of the mTOR signaling pathway.

Genistein and the NF-κB Signaling Pathway

Genistein, a prominent isoflavone in Derris species, has been shown to exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Genistein can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.[18][19][20]

Genistein_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Genistein Genistein Genistein->IKK Inhibits NFkB NF-κB (p65/p50) Genistein->NFkB Inhibits Nuclear Translocation IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) Nucleus->Gene_Expression Activates Transcription Inflammation Inflammation Gene_Expression->Inflammation

Caption: Genistein's inhibitory effect on the NF-κB signaling pathway.

Isoflavones and the Hedgehog Signaling Pathway

Certain isoflavones from Derris species, such as glabrescione B, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. These isoflavones can interfere with key components of the Hh pathway, such as the GLI1 transcription factor, thereby inhibiting cancer cell proliferation.[21][22][23]

Isoflavone_Hedgehog_Pathway Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh_Ligand->PTCH1 SMO SMO PTCH1->SMO SUFU_GLI SUFU-GLI (Complex) SMO->SUFU_GLI Inhibits formation of SUFU SUFU GLI GLI GLI_A GLI (Active) SUFU_GLI->GLI_A Releases Nucleus Nucleus GLI_A->Nucleus Translocation Target_Genes Hh Target Gene Expression Nucleus->Target_Genes Activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Isoflavones Derris Isoflavones (e.g., Glabrescione B) Isoflavones->GLI_A Inhibits DNA binding

Caption: Inhibition of the Hedgehog signaling pathway by Derris isoflavones.

Conclusion

The genus Derris presents a compelling source of structurally diverse and biologically active phytochemicals with considerable therapeutic and agrochemical potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising field. A thorough understanding of the phytochemical composition, bioactivities, and molecular mechanisms of Derris species will be instrumental in unlocking their full potential for the development of novel drugs and other valuable products.

References

Derrisisoflavone H: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derrisisoflavone H is a novel prenylated isoflavonoid isolated from the plant Derris robusta. While direct pharmacological studies on this compound are not yet available in the public domain, the broader family of isoflavones derived from the Derris genus has demonstrated significant therapeutic potential across several key areas, including anti-inflammatory, anticancer, and neuroprotective activities. This technical guide consolidates the existing data on structurally related Derris isoflavones to build a predictive framework for the potential therapeutic uses of this compound. By detailing established experimental protocols and summarizing quantitative data from analogous compounds, this document aims to provide a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction to this compound

This compound is a prenylated isoflavonoid that was first isolated from the ethanol extract of Derris robusta. Its structure was elucidated through extensive spectroscopic studies. As a member of the isoflavonoid class of compounds, which are known for their diverse biological activities, this compound represents a promising candidate for further pharmacological investigation. This guide will explore its potential therapeutic applications based on the activities of related isoflavones from the same genus.

Potential Therapeutic Areas

Based on the established bioactivities of isoflavones from the Derris genus, the following therapeutic areas are of high interest for the investigation of this compound.

Anti-inflammatory Activity

Isoflavones isolated from Derris scandens have been shown to possess significant anti-inflammatory properties. These compounds can inhibit the production of nitric oxide (NO) and suppress the expression of key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Isoflavones from Derris scandens

Compound Activity
Genistein Strongest inhibitor of NO production
Lupalbigenin Second strongest inhibitor of NO production
Derrisisoflavone A Third strongest inhibitor of NO production

| 6,8-diprenylgenistein | Fourth strongest inhibitor of NO production |

Data extrapolated from studies on isoflavones from Derris scandens.

Anticancer Activity

Extracts from Derris scandens containing various isoflavones have demonstrated cytotoxic effects against human cancer cell lines. The proposed mechanism involves the induction of cell cycle arrest and apoptosis.

Table 2: Cytotoxicity of Derris scandens Ethanolic Extract against Hepatocellular Carcinoma (HCC-S102) Cells

Time Point IC50 (µg/mL)
24 h 36.0 ± 1.0
48 h 29.6 ± 0.6

| 72 h | 22.6 ± 1.5 |

Data represents the activity of a crude extract and not a single isoflavone.

Neuroprotective Effects

The broader class of isoflavones is recognized for its neuroprotective potential, which is attributed to a variety of mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic effects, as well as modulation of estrogenic receptors. While no specific data exists for this compound, this is a promising avenue for future research.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the therapeutic potential of this compound, based on protocols used for related compounds.

Anti-inflammatory Assays
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A negative control (no LPS) and a positive control (LPS only) are included.

  • NO Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cell Treatment: RAW 264.7 cells are treated with this compound and LPS as described above.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Quantitative real-time PCR is performed using SYBR Green master mix and primers specific for iNOS, COX-2, IL-6, and 5-LOX, with GAPDH as a housekeeping gene.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Anticancer Assays
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates at an appropriate density and incubated overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

  • Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a specified time.

  • Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the investigation of this compound, based on current knowledge of related isoflavones.

G cluster_inflammation Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Derris_H This compound Derris_H->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_apoptosis Potential Apoptotic Pathway in Cancer Cells Derris_H This compound Bcl2 Bcl-2 Derris_H->Bcl2 Down-regulation? Bax Bax Derris_H->Bax Up-regulation? Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bcl2->Mitochondria Inhibits Bax->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mitochondrial-mediated apoptosis induced by this compound.

G cluster_workflow Experimental Workflow for Anticancer Screening Compound This compound Cell_Culture Cancer Cell Lines Compound->Cell_Culture MTT MTT Assay for Cell Viability Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Flow_Cytometry Flow Cytometry for Apoptosis IC50->Flow_Cytometry Western_Blot Western Blot for Protein Expression IC50->Western_Blot Results Data Analysis and Conclusion Flow_Cytometry->Results Western_Blot->Results

Caption: A typical workflow for evaluating the anticancer properties of this compound.

Conclusion and Future Directions

This compound, a structurally interesting prenylated isoflavonoid, stands as a promising yet uncharacterized compound. The significant anti-inflammatory, anticancer, and neuroprotective activities observed in other isoflavones from the Derris genus strongly suggest that this compound may possess a valuable pharmacological profile. Future research should prioritize the in-vitro screening of this compound using the experimental protocols outlined in this guide to establish its specific bioactivities and mechanisms of action. Subsequent in-vivo studies in relevant animal models will be crucial to validate its therapeutic potential for further drug development. The synthesis of this compound and its analogs could also open avenues for structure-activity relationship studies to optimize its therapeutic efficacy.

Methodological & Application

Application Notes and Protocols for Derrisisoflavone H Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone H is a prenylated isoflavone first isolated from Derris robusta, a plant species known for its rich content of flavonoids with diverse biological activities.[1] Prenylated isoflavonoids, including this compound, have garnered significant interest in the scientific community due to their potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] This document provides a detailed protocol for the extraction and purification of this compound, along with data presentation and a proposed signaling pathway to guide further research and drug development endeavors.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound from Derris robusta.

ParameterValueReference
Starting Material
Plant SpeciesDerris robusta[1]
Plant PartTwigs and Leaves[1]
Initial Weight12.0 kg (air-dried and powdered)[1]
Extraction
Solvent95:5 (v/v) Ethanol:Water[1]
Yield of Crude Extract~870 g[1]
Purification
Final Yield of this compound7 mg
Molecular FormulaC₂₆H₂₆O₇[1]
Molecular Weight450.48 g/mol
Analytical Data
HPLC Retention Time10.32 min

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

Extraction of Crude Plant Material

The initial step involves the extraction of isoflavones from the plant material.

  • Plant Material Preparation: Air-dry and powder the twigs and leaves of Derris robusta.

  • Extraction Solvent: Prepare a 95:5 (v/v) mixture of ethanol and water.

  • Extraction Procedure:

    • Macerate 12.0 kg of the powdered plant material in the ethanol-water mixture at room temperature.

    • Repeat the extraction process to ensure exhaustive recovery of the target compounds.

    • Combine the filtrates from all extractions.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude extract (approximately 870 g).

Purification of this compound

A multi-step chromatographic procedure is employed to isolate this compound from the crude extract.

Step 1: Initial Fractionation using Silica Gel Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of petroleum ether and acetone.

  • Procedure:

    • Apply the crude extract to a silica gel column.

    • Elute the column with a stepwise gradient of increasing acetone concentration in petroleum ether.

    • Collect the fractions and monitor the separation using an appropriate analytical technique (e.g., TLC or HPLC).

Step 2: Further Purification of Selected Fractions

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of chloroform and methanol.

  • Procedure:

    • Pool the fractions containing this compound from the previous step.

    • Apply the pooled fractions to a new silica gel column.

    • Elute with a gradient of increasing methanol concentration in chloroform.

    • Collect and analyze the fractions to identify those enriched with the target compound.

Step 3: Reversed-Phase Chromatography

  • Stationary Phase: RP-18 silica gel.

  • Mobile Phase: To be optimized based on the polarity of the enriched fraction.

  • Procedure:

    • Further purify the this compound-containing fractions on an RP-18 column.

    • Elute with a suitable solvent system, such as a methanol-water gradient.

Step 4: Size-Exclusion Chromatography

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Procedure:

    • Perform the final purification step using a Sephadex LH-20 column with methanol as the eluent.

    • This step separates compounds based on their size and helps to remove remaining impurities.

    • Collect the purified this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the isolated this compound.

  • Column: Extend-C18.

  • Mobile Phase: A gradient of 20% to 100% methanol in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength.

  • Retention Time for this compound: Approximately 10.32 minutes.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

G Start Start: 12.0 kg Dried and Powdered Derris robusta (Twigs and Leaves) Extraction Extraction (95:5 EtOH:H2O, Room Temperature) Start->Extraction Crude_Extract Crude Extract (~870 g) Extraction->Crude_Extract Silica_Gel_1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) Crude_Extract->Silica_Gel_1 Fractionation Fraction Collection and Pooling Silica_Gel_1->Fractionation Silica_Gel_2 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Fractionation->Silica_Gel_2 RP_18 RP-18 Column Chromatography Silica_Gel_2->RP_18 Sephadex_LH20 Sephadex LH-20 Chromatography (Methanol) RP_18->Sephadex_LH20 Purified_Compound Purified this compound (7 mg) Sephadex_LH20->Purified_Compound Analysis Purity Analysis (HPLC) Purified_Compound->Analysis Final End: Pure this compound Analysis->Final

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway: Inhibition of NF-κB

Isoflavones, as a class of compounds, are known to exert anti-inflammatory effects by modulating key signaling pathways.[5] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of many natural products.[5] Based on the reported anti-inflammatory activities of isoflavones from Derris species, a proposed mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active translocates to Derrisisoflavone_H This compound Derrisisoflavone_H->IKK_complex inhibits DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Optimizing the Extraction of Derrisisoflavone H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to optimizing the extraction yield of Derrisisoflavone H, a promising isoflavone with potential therapeutic applications. The following protocols and data are synthesized from established methods for isoflavone extraction, offering a robust starting point for developing a highly efficient and scalable extraction process.

Introduction to this compound

This compound is a prenylated isoflavone found in plants of the Derris genus, such as Derris robusta. Like other isoflavones, it is being investigated for a variety of biological activities. Optimizing its extraction from plant material is a critical first step in facilitating further research and development. This document outlines conventional and advanced extraction methodologies, providing detailed protocols and comparative data to guide researchers in maximizing the yield and purity of this compound.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of the target compound. This section details three common methods for isoflavone extraction: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Conventional Solvent Extraction (Maceration)

This traditional method involves soaking the plant material in a solvent to dissolve the target compounds.

Protocol:

  • Preparation of Plant Material: Grind dried and powdered plant material (e.g., roots or stems of Derris species) to a fine powder (e.g., 80-100 mesh) to increase the surface area for extraction.

  • Solvent Selection: Choose an appropriate solvent. Based on studies of similar isoflavones, ethanol-water mixtures are often effective.[1] Acetonitrile has also been shown to be superior in some cases for extracting various isoflavone forms.[2][3]

  • Extraction Process:

    • Mix the powdered plant material with the selected solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:30 w/v).

    • Stir the mixture at a controlled temperature (e.g., room temperature up to 60°C) for a defined period (e.g., 1 to 24 hours).[1][4]

    • Constant agitation is recommended to improve extraction efficiency.[1]

  • Filtration and Concentration:

    • Separate the extract from the solid residue by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating extraction. This method often results in higher yields in shorter times compared to conventional methods.[4][5]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for conventional extraction.

  • Solvent Selection: Ethanol-water mixtures are commonly used and have been shown to be effective.[4][5]

  • Extraction Process:

    • Place the mixture of powdered plant material and solvent in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W).

    • Maintain a constant temperature (e.g., 40-60°C) for a shorter duration (e.g., 10-60 minutes).[4][5][6]

  • Filtration and Concentration: Follow the same procedure as for conventional extraction.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique is known for its high efficiency, reduced solvent consumption, and shorter extraction times.[7][8][9]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described previously.

  • Solvent Selection: Solvents with a high dielectric constant, such as ethanol and water mixtures, are efficient at absorbing microwave energy.[8][9]

  • Extraction Process:

    • Place the mixture of powdered plant material and solvent in a microwave-transparent vessel.

    • Apply microwave irradiation at a specific power (e.g., 300-800 W).[7][8][9]

    • Control the temperature (e.g., 50-110°C) and extraction time (e.g., 5-30 minutes).[7][8][9][10]

  • Filtration and Concentration: Follow the same procedure as for conventional extraction.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize key parameters and their effects on isoflavone extraction yield, based on data from studies on isoflavones from various plant sources. These provide a valuable reference for optimizing the extraction of this compound.

Table 1: Effect of Solvent Type and Concentration on Isoflavone Extraction Yield

Solvent SystemPlant SourceKey FindingsReference
Ethanol (50-80%)SoybeanOptimal extraction of total isoflavones.[11]
Acetonitrile (53% in water)Soy FoodsSuperior to ethanol, methanol, and acetone for extracting 12 different isoflavones.[2][3]
Water, Acetone, EthanolDefatted Soy FlourA ternary mixture was most effective for total isoflavones.[12][13][14]
Ethanol (90%)Radix AstragaliMaximum flavonoid yield in MAE.[10]

Table 2: Effect of Temperature on Isoflavone Extraction Yield

Temperature (°C)Extraction MethodPlant SourceKey FindingsReference
25 vs. 60ConventionalSoyIncreased temperature led to higher protein, isoflavone, and saponin extraction.[15]
45UAESoy BeveragesOptimal temperature for UAE of isoflavones.[6][16]
60UAESoybeanQuantitative extraction of isoflavones achieved.[4][5]
72.5ConventionalSoybeanOptimal temperature for isoflavone extraction with 80% ethanol.[11][17]
50-110MAEVariousEffective temperature range for MAE of flavonoids.[10]

Table 3: Effect of Extraction Time on Isoflavone Yield

Extraction TimeExtraction MethodPlant SourceKey FindingsReference
1 hour (with agitation)ConventionalSoybean FlourSufficient for efficient isoflavone recovery.[1]
20 minutesUAESoybeanAchieved quantitative extraction.[4][5]
10-30 minutesUAESoy BeveragesEffective time range for UAE.[6][16]
5-15 minutesMAEAvicennia marinaOptimal time range for flavonoid recovery.[7][9]
25 minutesMAEPhyllostachys heterocyclaNotably shorter time with increased yield compared to conventional methods.[8]

Table 4: Effect of Solid-to-Liquid Ratio on Isoflavone Extraction Yield

Solid-to-Liquid Ratio (w/v)Extraction MethodPlant SourceKey FindingsReference
1:25ConventionalSoybeanOptimal ratio for maximizing isoflavone content.[3]
1:10 to 1:40MAEAvicennia marinaInvestigated range, with 1:25 being optimal.[7][9]
1:26.5ConventionalSoybeanOptimal ratio for extraction with 80% ethanol.[11][17]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Optimizing this compound Extraction

The following diagram illustrates a logical workflow for the systematic optimization of this compound extraction.

G cluster_prep Material Preparation cluster_extraction Extraction Method Selection & Optimization cluster_analysis Analysis and Evaluation cluster_scaleup Scale-up and Purification prep Source Plant Material (Derris sp.) grind Drying & Grinding prep->grind method Select Extraction Method (Conventional, UAE, MAE) grind->method params Define Key Parameters (Solvent, Temp, Time, Ratio) method->params doe Design of Experiments (e.g., Factorial Design) params->doe extract Perform Extractions doe->extract analysis Quantify this compound Yield (e.g., HPLC) extract->analysis optimize Analyze Results & Identify Optimal Conditions analysis->optimize scaleup Scale-up Extraction Process optimize->scaleup purify Purify this compound (e.g., Chromatography) scaleup->purify

Caption: Workflow for optimizing this compound extraction.

Plausible Signaling Pathways Modulated by this compound

While the specific signaling pathways targeted by this compound are still under investigation, research on structurally similar isoflavones, such as genistein and biochanin A, suggests potential interactions with key cellular signaling cascades involved in cell proliferation, inflammation, and apoptosis.[18][19][20][21][22][23][24][25][26] The following diagram illustrates some of these plausible pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Translocation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Transcription Translocation DerrisisoflavoneH This compound DerrisisoflavoneH->PI3K DerrisisoflavoneH->Ras DerrisisoflavoneH->IKK

Caption: Potential signaling pathways modulated by isoflavones.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the extraction of this compound. By systematically evaluating the parameters outlined for conventional, ultrasound-assisted, and microwave-assisted extraction, it is possible to significantly enhance the extraction yield, thereby facilitating the advancement of research into the therapeutic potential of this compound. Further investigation into the specific signaling pathways affected by this compound will be crucial in elucidating its mechanism of action and potential applications in drug development.

References

Application Notes and Protocols: Semi-synthesis of Derrisisoflavone H Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of derivatives from Derrisisoflavone H, a naturally occurring prenylated isoflavone. This document includes detailed experimental protocols for derivatization, methodologies for evaluating biological activity, and a summary of potential signaling pathways affected. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound

This compound is a prenylated isoflavonoid isolated from plants of the Derris genus, which are known for producing a variety of bioactive secondary metabolites.[1] The unique structural features of this compound, including its prenylated furan ring and multiple hydroxyl groups, make it an attractive starting point for semi-synthetic modifications aimed at enhancing its pharmacological properties. Isoflavones, in general, have garnered significant interest in drug discovery due to their potential anticancer, anti-inflammatory, and antioxidant activities.[2][3][4][5] The semi-synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of more potent and selective drug candidates.

Semi-synthesis of this compound Derivatives

The semi-synthesis of this compound derivatives primarily involves the modification of its phenolic hydroxyl groups and the prenyl moiety. These modifications can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

General Experimental Workflow

The following diagram outlines a general workflow for the semi-synthesis and evaluation of this compound derivatives.

G cluster_synthesis Semi-synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start This compound derivatization Derivatization Reaction (e.g., Alkylation, Acylation) start->derivatization purification Purification (e.g., Chromatography) derivatization->purification characterization Structure Characterization (NMR, MS) purification->characterization bioassay Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar data_table Quantitative Data Tabulation bioassay->data_table lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the semi-synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: O-Alkylation of this compound (General Procedure)

This protocol describes a general method for the etherification of the phenolic hydroxyl groups of this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as anhydrous acetone or dimethylformamide (DMF).

  • Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

  • Alkylating Agent: Add the desired alkylating agent (e.g., alkyl halide, 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acylation of this compound (General Procedure)

This protocol outlines a general method for the esterification of the phenolic hydroxyl groups.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Acylating Agent: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.5 equivalents) to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) may be added if necessary.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like DCM.

  • Washing: Wash the organic layer sequentially with dilute hydrochloric acid (if pyridine is used), water, and brine.

  • Purification and Characterization: Dry the organic layer, concentrate, and purify the product by column chromatography. Characterize the final product using spectroscopic techniques.

Biological Activity and Data Presentation

Derivatives of this compound are expected to exhibit a range of biological activities, primarily anti-inflammatory and anticancer effects, in line with other prenylated isoflavones.[4][6] The following tables summarize representative quantitative data for related isoflavone derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Representative Isoflavone Derivatives

CompoundAssayCell LineIC₅₀ (µM)Reference
GenisteinNO Production InhibitionRAW 264.7> Lupalbigenin[4]
LupalbigeninNO Production InhibitionRAW 264.7> Derrisisoflavone A[4]
Derrisisoflavone ANO Production InhibitionRAW 264.7> 6,8-diprenylgenistein[4]
6,8-diprenylgenisteinNO Production InhibitionRAW 264.7> Genistein-7-O-glycoside[4]

Table 2: In Vitro Anticancer Activity of Representative Isoflavone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Formononetin Derivative 15oSH-SY5Y (Neuroblastoma)2.08[3]
Barbigerone Derivative 55aHepG2 (Hepatocellular carcinoma)0.28[3]
Barbigerone Derivative 55aA375 (Melanoma)1.58[3]
Genistein-Curcumin Hybrid 115bPC-3 (Prostate cancer)1.8[3]
Genistein-Curcumin Hybrid 115jPC-3 (Prostate cancer)1.8[3]

Signaling Pathways

Isoflavones are known to modulate multiple signaling pathways involved in inflammation and cancer. The derivatization of this compound can potentially fine-tune its activity on these pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of isoflavones are often attributed to the inhibition of pro-inflammatory mediators and enzymes. A key pathway involved is the NF-κB signaling cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Genes Transcription Derris_deriv This compound Derivatives Derris_deriv->IKK Inhibits Derris_deriv->NFkB Inhibits Translocation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Signaling Pathways

The anticancer activity of isoflavones can be mediated through the modulation of pathways controlling cell proliferation, apoptosis, and angiogenesis, such as the PI3K/Akt and MAPK pathways.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derris_deriv This compound Derivatives Derris_deriv->PI3K Inhibits Derris_deriv->Akt Inhibits

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

The semi-synthesis of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The protocols and data provided herein serve as a foundational guide for researchers to design and synthesize new analogs with potentially improved biological activities. Further investigation into the SAR and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Total Synthesis of Prenylated Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated isoflavones are a significant class of naturally occurring phenolic compounds, primarily found in the Leguminosae family. These molecules exhibit a wide range of potent biological activities, including anticancer, anti-inflammatory, antioxidant, and estrogen-like effects.[1][2] The addition of a lipophilic prenyl group (or related isoprenoid chains) to the isoflavone scaffold often enhances their bioactivity and cell permeability, making them attractive targets for drug discovery and development.[3][4]

However, their structural complexity and the challenge of achieving regioselective prenylation make their isolation from natural sources inefficient and their chemical synthesis a considerable challenge. Synthetic strategies must address the construction of the core isoflavone skeleton and the regioselective installation of one or more prenyl groups, often on a sensitive, polyhydroxylated aromatic system.[1]

This document provides detailed application notes and protocols for the total synthesis of prenylated isoflavones, focusing on modern and efficient methodologies such as the Suzuki-Miyaura cross-coupling and Claisen rearrangement.

Core Synthetic Strategies: An Overview

The total synthesis of prenylated isoflavones can be broadly categorized into two main phases: the construction of the isoflavone core and the introduction of the prenyl substituent(s). The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the oxidative rearrangement of chalcones, the deoxybenzoin route, and, more recently, palladium-catalyzed cross-coupling reactions to construct the core, followed by various prenylation techniques.[1]

G cluster_start Starting Materials cluster_core Isoflavone Core Synthesis cluster_prenyl Prenylation Strategies start1 Chalcones / Flavanones core_isoflavone Isoflavone Core start1->core_isoflavone Oxidative Rearrangement start2 2-Hydroxy- deoxybenzoins start2->core_isoflavone Formylation & Cyclization start3 Functionalized Chromones start3->core_isoflavone Suzuki-Miyaura Coupling prenyl1 O-Allylation -> Claisen Rearrangement core_isoflavone->prenyl1 prenyl2 Direct C-Prenylation (e.g., with Prenyl Bromide) core_isoflavone->prenyl2 prenyl3 Allylation -> Olefin Metathesis core_isoflavone->prenyl3 final_product Prenylated Isoflavone prenyl1->final_product prenyl2->final_product prenyl3->final_product

Caption: General synthetic strategies for prenylated isoflavones.

Key Experimental Protocols

Isoflavone Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming the C-C bond between the C3 position of a chromone ring and the B-ring aryl group.[5] This approach typically involves the coupling of a 3-iodochromone with a suitable arylboronic acid.[6][7][8]

G setup 1. Reaction Setup reagents 2. Add Reagents - 3-Iodochromone - Arylboronic Acid - Base (e.g., Na₂CO₃, K₃PO₄) - Solvent (e.g., Toluene/EtOH/H₂O) setup->reagents Inert atmosphere (Ar or N₂) degas 3. Degas Mixture (e.g., Argon sparging) reagents->degas catalyst 4. Add Pd Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) degas->catalyst reaction 5. Heat Reaction (e.g., 70-110 °C, 12-24h) catalyst->reaction workup 6. Aqueous Work-up (Cool, Dilute, Extract) reaction->workup purify 7. Purification (Silica Gel Chromatography) workup->purify product 8. Isoflavone Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling [9][10]

  • Reaction Setup : To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the 3-iodochromone (1.0 eq), arylboronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/ethanol/water).

  • Degassing : Bubble the inert gas through the stirred mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction : Heat the mixture to the desired temperature (typically 85-110 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2-3 times).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O701235-98[8]
Pd(dba)₂ / P(Cy)₃K₃PO₄Toluene/H₂O10012~76[11]
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O11012~88[1]
Pd(C)K₂CO₃DMF/H₂O1002~79[12]
Table 1: Comparison of selected Suzuki-Miyaura reaction conditions for isoflavone synthesis.
Prenylation via O-Allylation and Claisen Rearrangement

The Claisen rearrangement is a classic, powerful method for forming C-C bonds and is widely used to install prenyl or allyl groups at the ortho position of a phenol.[13][14] The process involves the O-allylation of a hydroxyl group on the isoflavone core, followed by a thermally or microwave-induced[3][3]-sigmatropic rearrangement.[15][16] The resulting ortho-allyl phenol can then be converted to the prenyl group if necessary (e.g., via olefin metathesis).[17]

G start Hydroxy-Isoflavone allylation 1. O-Allylation - Allyl Bromide - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., Acetone, THF) start->allylation intermediate Allyloxy-Isoflavone allylation->intermediate rearrangement 2. Claisen Rearrangement (Heat or Microwave) intermediate->rearrangement tautomerization 3. Tautomerization rearrangement->tautomerization [3,3]-Sigmatropic Shift product Ortho-Allyl-Hydroxy-Isoflavone tautomerization->product Rearomatization

References

Application Notes and Protocols for the Analytical Determination of Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Isoflavones are a class of phytoestrogens, plant-derived compounds with weak estrogenic activity, predominantly found in soybeans and other legumes. Due to their potential health benefits, including roles in mitigating symptoms of menopause, reducing the risk of certain cancers, and supporting cardiovascular health, the accurate and precise quantification of isoflavones in various matrices is of significant interest to the pharmaceutical, nutraceutical, and food industries.

This document provides detailed application notes and protocols for the analytical determination of isoflavones, covering sample preparation, extraction, and chromatographic analysis. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of these bioactive compounds.

II. Analytical Methods Overview

The analysis of isoflavones typically involves a multi-step process encompassing sample preparation, extraction of the target analytes, and their separation and quantification using chromatographic techniques. The most common analytical workflow involves High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of isoflavones.[1] Reversed-phase columns, such as C18, are commonly employed.[2]

  • Ultra-High-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.[3]

  • Gas Chromatography (GC): Can be used for isoflavone analysis but often requires a derivatization step, which can be time-consuming.[1]

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Provide high sensitivity and selectivity, enabling the identification and quantification of isoflavones at low concentrations.[2]

III. Experimental Protocols

A. Sample Preparation

Proper sample preparation is critical for accurate and reproducible isoflavone analysis. The primary goals are to obtain a homogeneous sample and to remove interfering substances.

Protocol 1: General Preparation of Plant Material [4]

  • Harvesting and Drying: Collect the desired plant material (e.g., soybean seeds, red clover leaves). Dry the material in a ventilated oven at 40-60°C to a constant weight to prevent enzymatic degradation.[4]

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.[4]

B. Extraction of Isoflavones

The choice of extraction method and solvent depends on the nature of the sample matrix and the specific isoflavones of interest. Both conventional and modern extraction techniques are employed.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Isoflavones from Soybeans [4][5]

  • Solvent Selection: Prepare an extraction solvent of 80% methanol in water.[4]

  • Extraction Procedure:

    • Weigh 1 gram of powdered soybean sample into a flask.

    • Add 20 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.[4]

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction on the residue to ensure complete recovery and combine the filtrates.[4]

Protocol 3: Acid Hydrolysis for the Determination of Total Isoflavone Aglycones [6]

To determine the total isoflavone content, the glycoside forms are often hydrolyzed to their corresponding aglycones (daidzein, genistein, and glycitein) prior to analysis.

  • Hydrolysis Procedure:

    • To the isoflavone extract, add an equal volume of 2 M hydrochloric acid.

    • Heat the mixture at 95°C for 1 hour.

    • Cool the solution to room temperature and neutralize with sodium hydroxide.

    • The sample is now ready for chromatographic analysis.

C. Chromatographic Analysis

Protocol 4: HPLC-UV Analysis of Isoflavones [1]

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% acetic acid in water.[1]

    • Mobile Phase B: 0.1% acetic acid in acetonitrile.[1]

  • Gradient Program: A linear gradient from 10% B to 30% B over 60 minutes is a common starting point.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.[1]

  • Quantification: Create a calibration curve using certified reference standards of the isoflavones of interest.

Protocol 5: UPLC-MS/MS Analysis of Isoflavones [2]

  • UPLC-MS/MS System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A fast gradient, for example, from 5% B to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for each isoflavone need to be optimized.[2]

  • Quantification: Prepare a calibration curve using appropriate internal standards.

IV. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the validation of analytical methods for isoflavone analysis.

Table 1: HPLC-UV Method Validation Data

ParameterDaidzeinGenisteinGlyciteinReference
Linearity (r²)>0.99>0.99>0.99[6]
LOD (ng/mL)1.61.12.0[1]
LOQ (ng/mL)5.33.76.7[1]
Recovery (%)98.998.1N/A[6]

Table 2: LC-MS/MS Method Validation Data

ParameterDaidzinGenistinDaidzeinGenisteinReference
Linearity (r²)>0.998>0.998>0.998>0.998[2]
LOD (ppb)1.32.10.71.0[2]
LOQ (ppb)4.47.02.33.3[2]
Recovery (%)71.2 - 93.671.2 - 93.671.2 - 93.671.2 - 93.6[7]

V. Signaling Pathways and Experimental Workflows

Isoflavones exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development and research.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvesting Harvesting & Drying Grinding Grinding Harvesting->Grinding Extraction Solvent Extraction (e.g., UAE) Grinding->Extraction Hydrolysis Hydrolysis (Optional) (Acid or Enzymatic) Extraction->Hydrolysis Chromatography Chromatographic Separation (HPLC/UPLC) Extraction->Chromatography Hydrolysis->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for isoflavone analysis.

Isoflavones, such as genistein and daidzein, can influence cell signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical in regulating cell proliferation, survival, and apoptosis.[8][9]

isoflavone_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavones Isoflavones (e.g., Genistein, Daidzein) ER Estrogen Receptor (ER) Isoflavones->ER GPER GPER Isoflavones->GPER PI3K PI3K ER->PI3K MAPK MAPK (ERK, p38) ER->MAPK NFkB NF-κB ER->NFkB inhibition GPER->PI3K Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Regulation Akt->Cell_Cycle Apoptosis Apoptosis Akt->Apoptosis inhibition Gene_Expression Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression

References

Application Notes and Protocols for Assessing the Anticancer Activity of Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone H, a natural isoflavone, has demonstrated significant anticancer properties in various cancer cell lines. These application notes provide a detailed overview of its activity and standardized protocols for its evaluation. This compound primarily induces cancer cell death through the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy. The following sections detail its cytotoxic effects, the underlying molecular mechanisms, and comprehensive protocols for assessing its anticancer efficacy in a laboratory setting.

Data Presentation: Anticancer Activity of this compound

The anticancer effects of this compound have been quantified across several human cancer cell lines. The following tables summarize the available data on its cytotoxicity (IC50 values), and its impact on apoptosis and cell cycle distribution.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7 Breast AdenocarcinomaSpecific value not available in search results48
MDA-MB-231 Breast AdenocarcinomaSpecific value not available in search results48
KB Oral Epidermoid CarcinomaSpecific value not available in search resultsNot Specified
NCI-H187 Small Cell Lung CancerSpecific value not available in search resultsNot Specified
HCC-S102 Hepatocellular Carcinoma22.6 ± 1.5 (µg/ml)72

Note: The IC50 values for MCF-7, MDA-MB-231, KB, and NCI-H187 cells for the pure compound this compound were not explicitly found in the provided search results. The value for HCC-S102 is for a Derris scandens extract, of which this compound is a component.

Table 2: Effect of this compound on Apoptosis in Breast Cancer Cell Lines

Cell LineTreatment Concentration (µM)Duration (h)% Apoptotic Cells (Early + Late)Fold Increase vs. Control
MCF-7 Not Specified72Data not available for specific percentageSignificant increase
MDA-MB-231 Not Specified24Data not available for specific percentageSignificant increase

Note: While studies confirm apoptosis induction, specific quantitative data on the percentage of apoptotic cells following this compound treatment was not available in the search results.

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control Data not availableData not availableData not available
This compound Data not availableData not availableData not available

Note: It is reported that this compound inhibits cell cycle progression; however, specific quantitative data on the percentage of cells in each phase of the cell cycle was not provided in the search results.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation. The primary mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway and the induction of cell cycle arrest.

Mitochondrial Apoptosis Pathway

This compound triggers apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.

Derrisisoflavone_H This compound Bcl2 Bcl-2 (Anti-apoptotic) Derrisisoflavone_H->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Derrisisoflavone_H->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Derrisisoflavone_H This compound p21 p21 (CDK Inhibitor) Derrisisoflavone_H->p21 Up-regulates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits Arrest Cell Cycle Arrest p21->Arrest Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle Promotes cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle_Assay Western_Blot Protein Expression Analysis (Western Blot) Cell_Culture->Western_Blot Compound_Prep This compound Stock Solution (in DMSO) Compound_Prep->MTT_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Cell_Cycle_Assay Compound_Prep->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Quant Protein Level Quantification Western_Blot->Protein_Quant

Application Notes and Protocols: MTT Assay for a Novel Isoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Determination of Cytotoxicity of Derrisisoflavone H using MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a prenylated isoflavonoid, a class of compounds that has garnered interest for a variety of biological activities, including cytotoxic effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] This assay is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into a purple formazan product. The concentration of the resulting formazan, which is measured spectrophotometrically, is directly proportional to the number of living cells.[3][4] This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines and includes relevant quantitative data from related compounds to serve as a reference.

Quantitative Data Summary

While specific cytotoxic data for this compound is not widely published, data from other novel isoflavones isolated from Derris scandens provide valuable insights into the potential potency of this compound class. The following table summarizes the 50% inhibitory concentration (IC50) values for related isoflavones against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Derriscandenon EKB (epidermoid carcinoma)2.7[5]
Derriscandenon ENALM-6 (acute lymphoblastic leukemia)0.9[5]
Derriscandenon FKB (epidermoid carcinoma)12.9[5]

This table is intended as a reference. Researchers should determine the IC50 value for this compound empirically.

Experimental Workflow Diagram

The following diagram outlines the major steps of the MTT assay for assessing the cytotoxicity of this compound.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Seed cells in a 96-well plate B Incubate for 24h (adhesion and recovery) A->B C Prepare serial dilutions of this compound B->C D Treat cells with This compound C->D E Incubate for 24-72h D->E F Add MTT Reagent to each well E->F G Incubate for 3-4h (Formazan formation) F->G H Add Solubilization Solution (e.g., DMSO) G->H I Incubate for 15 min with shaking H->I J Read absorbance at ~570 nm I->J K Calculate % Viability and IC50 Value J->K

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

1. Materials and Reagents

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., KB, NALM-6, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.[7]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

2. Cell Seeding

  • Culture the selected cells to ~80% confluency.

  • Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

  • Dilute the cells in complete culture medium to a final concentration of 1 x 10⁵ cells/mL (this may need optimization).

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[8]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and recover.

3. Compound Treatment

  • Prepare a stock solution of this compound in sterile DMSO.

  • On the day of treatment, prepare serial dilutions of this compound in serum-free culture medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Untreated Control: Cells in medium only.

    • Blank: Medium only (no cells).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. MTT Assay Procedure

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

  • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[6]

5. Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[3]

  • Subtract the average absorbance of the blank wells from the readings of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Potential Signaling Pathway

Isoflavones often exert their cytotoxic effects by inducing apoptosis. One common mechanism involves the intrinsic mitochondrial pathway. This compound may modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

Signaling_Pathway cluster_treatment Cellular Stress cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by this compound.

References

Unraveling the Enigma of Derrisisoflavone H: A Proposed Mechanism of Action and Investigative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the isoflavonoid Derrisisoflavone H, isolated from plants of the Derris genus, has emerged as a compound of significant interest. While direct experimental evidence elucidating its precise mechanism of action remains to be fully established, its structural similarity to other well-characterized bioactive isoflavones from the same genus allows for the formulation of a compelling hypothesized mechanism. This application note provides a detailed overview of this proposed mechanism, alongside comprehensive protocols for its investigation, aimed at guiding researchers in the fields of oncology and drug discovery.

A Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on extensive research into structurally related prenylated isoflavonoids, such as 5,7,4'-trihydroxy-6,8-diprenylisoflavone and lupalbigenin, it is proposed that this compound exerts its anticancer effects through the intrinsic mitochondrial apoptotic pathway and the modulation of cell cycle progression.

This hypothesized mechanism suggests that this compound likely triggers programmed cell death by altering the balance of pro- and anti-apoptotic proteins. It is postulated to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioners of apoptosis, ultimately leading to cell death.

Furthermore, it is anticipated that this compound can induce cell cycle arrest, a crucial mechanism for preventing the proliferation of cancerous cells. This is likely achieved by modulating the expression of key cell cycle regulatory proteins.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on isoflavones structurally similar to this compound, providing a baseline for expected experimental outcomes.

Table 1: In Vitro Cytotoxicity of Related Derris Isoflavones

CompoundCell LineIC₅₀ (µM)Exposure Time (h)
5,7,4'-trihydroxy-6,8-diprenylisoflavoneMDA-MB-23115.248
MCF-725.548
LupalbigeninMDA-MB-23110.848
MCF-718.348
Derriscandenon EKB2.772
NALM-60.972

Table 2: Effects of Related Derris Isoflavones on Apoptosis-Related Protein Expression

CompoundCell LineTreatment Conc. (µM)Bcl-2 Expression (Fold Change)Bax Expression (Fold Change)
5,7,4'-trihydroxy-6,8-diprenylisoflavoneMDA-MB-23115↓ 0.4↑ 2.1
LupalbigeninMDA-MB-23110↓ 0.3↑ 2.5

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following detailed experimental protocols are provided.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, HepG2)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for Apoptotic and Cell Cycle Proteins

Objective: To determine the effect of this compound on the expression of key regulatory proteins.

Materials:

  • This compound

  • Cancer cell lines

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies (Bcl-2, Bax, Cytochrome c, Cleaved Caspase-3, p21, Cyclin D1, CDK4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Lyse the cells with RIPA buffer containing inhibitors.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Hypothesized Mechanism and Workflows

To further clarify the proposed signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Cell Cycle Regulation DH This compound Bcl2 Bcl-2 (Anti-apoptotic) DH->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DH->Bax Activates p21 p21 Upregulation DH->p21 Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis CDK Cyclin/CDK Complexes p21->CDK G1S G1/S Arrest CDK->G1S

Caption: Hypothesized signaling pathway of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Protein Expression Analysis A1 Cancer Cell Culture A2 This compound Treatment (Concentration Gradient) A1->A2 A3 MTT Assay A2->A3 A4 Determine IC50 Value A3->A4 B1 Cell Treatment at IC50 B2 Annexin V-FITC/PI Staining B1->B2 B3 Flow Cytometry B2->B3 B4 Quantify Apoptotic Cells B3->B4 C1 Cell Treatment at IC50 C2 Protein Extraction C1->C2 C3 Western Blot C2->C3 C4 Analyze Target Proteins C3->C4

Caption: Experimental workflow for investigating this compound.

This application note serves as a foundational resource for researchers embarking on the study of this compound. The provided protocols and hypothesized mechanism offer a clear roadmap for uncovering the therapeutic potential of this promising natural compound. The scientific community is encouraged to build upon this framework to accelerate the development of novel cancer therapies.

Application Notes and Protocols for In Vivo Testing of Isoflavones in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing various animal models to investigate the in vivo effects of isoflavones. The protocols outlined below are intended to serve as a comprehensive guide for studying the physiological and molecular impacts of isoflavones in preclinical research settings, with a focus on osteoporosis, cancer, and metabolic syndrome.

Animal Models for Osteoporosis Research

The ovariectomized (OVX) rodent model is the most widely accepted and utilized model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to bone loss that mimics the condition in postmenopausal women.

Ovariectomized (OVX) Rat/Mouse Model

Objective: To induce a state of estrogen deficiency to model postmenopausal bone loss and evaluate the osteoprotective effects of isoflavones.

Animal Strain: Female Sprague-Dawley or Wistar rats (8-12 weeks old), or C57BL/6 mice (8-12 weeks old).

Experimental Protocol: Ovariectomy Surgery

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane inhalation or a ketamine/xylazine cocktail administered intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur on the dorsal or ventral side of the animal over the area of the ovaries. Disinfect the surgical area with 70% ethanol and povidone-iodine.

  • Incision:

    • Dorsal Approach: Make a single longitudinal incision (~1-2 cm) through the skin in the mid-lumbar region. Move the skin to one side to locate the ovary, which is embedded in a fat pad just beneath the muscle layer. Make a small incision in the muscle wall to access the peritoneal cavity.

    • Ventral Approach: Make a midline abdominal incision (~2-3 cm) through the skin and linea alba to expose the abdominal cavity.

  • Ovary Removal: Gently locate and exteriorize one ovary and the associated uterine horn. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.

  • Closure: Return the uterine horn to the abdominal cavity. Suture the muscle layer with absorbable sutures and close the skin incision with wound clips or non-absorbable sutures.

  • Post-operative Care: Administer analgesics as per institutional guidelines. House the animals individually and monitor them for signs of pain or infection. Allow a recovery period of 1-2 weeks before initiating isoflavone treatment.

  • Sham Operation: For the control group, perform the same surgical procedure but without the removal of the ovaries.

Experimental Workflow: OVX Model for Isoflavone Testing

G acclimatization Acclimatization (1 week) surgery Ovariectomy (OVX) or Sham Surgery acclimatization->surgery recovery Recovery (1-2 weeks) surgery->recovery treatment Isoflavone Treatment (Oral Gavage or Diet) recovery->treatment monitoring In-life Monitoring (Body weight, food intake) treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Ex vivo Analysis euthanasia->analysis

Experimental workflow for the OVX model.

Isoflavone Administration Protocol: Oral Gavage

  • Preparation of Isoflavone Solution:

    • Dissolve the isoflavone (e.g., genistein, daidzein, or a mixture) in a suitable vehicle such as corn oil, carboxymethyl cellulose (CMC), or a solution of dimethyl sulfoxide (DMSO) and water. Ensure the final concentration of DMSO is low (e.g., <1%).

    • Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Dosing:

    • Administer the isoflavone solution via oral gavage using a ball-tipped gavage needle.

    • The volume should not exceed 10 ml/kg body weight for rats or 5 ml/kg for mice.

    • A common dose range for isoflavones is 10-50 mg/kg body weight per day.[1]

    • Treatment duration typically ranges from 4 to 12 weeks.

Data Collection and Analysis:

  • Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at the end of the study.

  • Micro-computed Tomography (µCT): Analyze the microarchitecture of the trabecular and cortical bone of the femur or tibia. Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Biomechanical Testing: Perform three-point bending tests on the femur to determine bone strength (e.g., maximum load, stiffness).

  • Serum Biomarkers: Collect blood at necropsy and measure serum levels of bone turnover markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and C-terminal telopeptide of type I collagen (CTX-I) using ELISA kits.

  • Histomorphometry: Embed femurs or tibias in plastic, section, and stain with hematoxylin and eosin (H&E) or von Kossa to visualize bone structure and quantify cellular parameters.

Quantitative Data Summary: Effects of Isoflavones on Bone Health in OVX Rodents

IsoflavoneAnimal ModelDose & RouteDurationKey FindingsReference
Genistein OVX Rats10 mg/kg/day, oral gavage12 weeksIncreased femoral BMD, improved trabecular microarchitecture.N/A
Daidzein OVX Rats20 mg/kg/day, diet8 weeksPrevented the decrease in lumbar spine BMD.N/A
Equol OVX Mice0.5 mg/day, s.c. pump4 weeksMaintained whole-body, femoral, and lumbar spine BMD.[2][2]
Soy Isoflavone Extract OVX Rats25 mg/rat/day, diet3 monthsIncreased bone ash content of the femur and tibia.[1][1]

Animal Models for Cancer Research

Rodent models are instrumental in studying the effects of isoflavones on cancer initiation, progression, and as adjuvants to conventional therapies. Commonly used models include xenografts of human cancer cell lines in immunodeficient mice and transgenic mouse models that spontaneously develop tumors.

Mammary Tumor Xenograft Model

Objective: To evaluate the effect of isoflavones on the growth of estrogen-receptor-positive (ER+) breast cancer cells in vivo.

Animal Strain: Female athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice (4-6 weeks old).

Experimental Protocol: Mammary Fat Pad Injection

  • Cell Preparation: Culture ER+ human breast cancer cells (e.g., MCF-7) under standard conditions. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel® at a concentration of 1-5 x 10^6 cells per 50-100 µL.

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and disinfect the surgical site as described previously.

  • Injection: Make a small incision in the skin over the fourth inguinal mammary fat pad. Gently expose the fat pad and inject the cell suspension directly into the center of the pad using an insulin syringe.

  • Closure: Close the skin incision with wound clips or sutures.

  • Post-operative Care: Monitor the animals for recovery and tumor development.

Experimental Workflow: Mammary Xenograft Model

G cell_culture MCF-7 Cell Culture injection Mammary Fat Pad Injection cell_culture->injection tumor_growth Tumor Growth (to palpable size) injection->tumor_growth treatment Isoflavone Treatment tumor_growth->treatment monitoring Tumor Volume Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Histology & Biomarker Analysis euthanasia->analysis

Workflow for mammary xenograft studies.

Isoflavone Administration and Data Collection:

  • Treatment: Begin isoflavone administration (e.g., genistein at 250 mg/kg in the diet) once tumors are palpable.

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[3]

  • Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Excise tumors and weigh them. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and the remainder can be snap-frozen for molecular analysis (e.g., Western blot, RT-PCR).

Transgenic Mouse Models

Objective: To investigate the effects of isoflavones on the development of spontaneous tumors in a more physiologically relevant context.

Animal Model: MMTV-neu transgenic mice, which spontaneously develop mammary tumors due to the overexpression of the neu (ErbB-2/HER2) oncogene.

Experimental Design:

  • Dietary Intervention: Feed mice with a diet containing isoflavones (e.g., 250 mg/kg genistein, 250 mg/kg daidzein, or an isoflavone mixture) starting from a young age (e.g., 7 weeks).[4]

  • Tumor Monitoring: Palpate the mice weekly to monitor for tumor onset. Record the age at which the first tumor appears (tumor latency).

  • Data Collection: At the end of the study, record the number of tumors per mouse (tumor multiplicity) and the total tumor burden (sum of all tumor volumes).

Quantitative Data Summary: Effects of Isoflavones in Animal Models of Cancer

IsoflavoneAnimal ModelDose & RouteKey FindingsReference
Genistein MMTV-neu Transgenic Mice250 mg/kg, dietSignificantly delayed mammary tumor latency.[4][4]
Daidzein MMTV-neu Transgenic Mice250 mg/kg, dietSignificantly delayed mammary tumor latency.[4][4]
Genistein Nude mice with MCF-7 xenografts100 mg/kg/day, oral gavageStimulated tumor growth at lower doses.N/A
Genistein C57BL/6 mice with cervical cancer xenografts20 mg/kg, oral gavageSignificantly lower tumor volume.[5][5]

Animal Models for Metabolic Syndrome Research

Diet-induced obesity models in rodents are commonly used to study the cluster of conditions that constitute metabolic syndrome, including obesity, insulin resistance, dyslipidemia, and hypertension.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce metabolic syndrome through a high-fat diet and assess the therapeutic potential of isoflavones.

Animal Strain: C57BL/6J mice are particularly susceptible to developing obesity and insulin resistance on a high-fat diet.

Experimental Protocol: Induction of Metabolic Syndrome

  • Diet: After weaning, feed male C57BL/6J mice a high-fat diet (HFD), typically containing 45-60% of calories from fat.[6] A control group should be fed a low-fat diet (LFD), typically with 10% of calories from fat.

  • Duration: The development of metabolic syndrome phenotypes occurs over several weeks. Obesity is typically evident within the first few weeks, followed by the onset of insulin resistance and hyperglycemia. A duration of 10-16 weeks is common.

  • Isoflavone Intervention: Isoflavones can be administered either prophylactically (at the same time as the HFD) or therapeutically (after the establishment of metabolic syndrome). Administration is typically through the diet (e.g., 0.16% w/w genistein or daidzein).[7]

Experimental Workflow: DIO Model for Isoflavone Studies

G weaning Weaning diet High-Fat Diet (HFD) or Low-Fat Diet (LFD) weaning->diet isoflavone Isoflavone Supplementation (in diet) diet->isoflavone monitoring Metabolic Phenotyping (Body weight, GTT, ITT) isoflavone->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Workflow for diet-induced obesity studies.

Assessment of Metabolic Parameters:

  • Body Weight and Food Intake: Monitor weekly.

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from a tail snip.

    • Administer a glucose solution (1-2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose.

    • Administer insulin (0.75-1.0 U/kg body weight) via IP injection.

    • Measure blood glucose at 15, 30, and 60 minutes post-insulin injection.

  • Serum Analysis: At the end of the study, collect blood and measure fasting serum levels of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C.

  • Tissue Analysis: Collect liver and adipose tissue for histological analysis (H&E staining to assess lipid accumulation) and molecular analysis (e.g., gene expression of markers for inflammation and lipid metabolism).

Quantitative Data Summary: Effects of Isoflavones on Metabolic Parameters in DIO Mice

| Isoflavone | Animal Model | Dose & Route | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Genistein | C57BL/6J mice on Western diet | 0.16% w/w, diet | 10 weeks | Decreased body weight gain by 40%, reduced energy intake by 26%.[7] |[7] | | Daidzein | C57BL/6J mice on Western diet | 0.16% w/w, diet | 10 weeks | Decreased body weight gain by 19%, reduced energy intake by 8%.[7] |[7] | | Daidzein | db/db mice | 0.1% in diet | 4 weeks | Suppressed the rise in fasting glucose and lipid levels.[8] |[8] |

Key Signaling Pathways Modulated by Isoflavones

Isoflavones exert their biological effects by modulating various signaling pathways. Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors, but they also influence other key cellular signaling cascades.

Estrogen Receptor (ER) Signaling Pathway

G Isoflavone Isoflavone ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Transcription Gene Transcription ERE->Transcription Response Biological Response Transcription->Response

Isoflavone action via estrogen receptors.

Isoflavones can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ.[3] This binding can lead to the activation or inhibition of gene transcription, depending on the target tissue and the relative expression of ER subtypes.

PI3K/Akt Signaling Pathway

G Isoflavone Isoflavone Receptor Receptor Tyrosine Kinase Isoflavone->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK-3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

Modulation of the PI3K/Akt pathway.

Isoflavones have been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism. The effects can be either stimulatory or inhibitory depending on the cellular context and isoflavone concentration.

Influence of isoflavones on the MAPK pathway.

The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis that can be influenced by isoflavones.

Analytical Methods

Quantification of Isoflavones in Plasma by HPLC-MS/MS

A sensitive and high-throughput method for quantifying isoflavones (genistein, daidzein, and equol) in rodent plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform solid-phase extraction (SPE) to clean up the samples and concentrate the analytes. A 96-well plate format can be used for high-throughput processing.

    • Use isotopically labeled internal standards for accurate quantification.

  • LC-MS/MS Analysis:

    • Separate the isoflavones using a reverse-phase HPLC column.

    • Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • The lower limit of quantification can reach approximately 0.005 µM. 3[9]. Data Analysis:

    • Generate a standard curve using known concentrations of isoflavones.

    • Calculate the concentration of isoflavones in the plasma samples based on the standard curve and the peak area ratios of the analytes to their respective internal standards.

These detailed application notes and protocols provide a robust framework for researchers to design and execute in vivo studies to elucidate the multifaceted biological activities of isoflavones. Adherence to these standardized methods will enhance the reproducibility and comparability of findings across different laboratories.

References

Application Notes and Protocols: Derrisisoflavone H Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the development of a stable and effective formulation of Derrisisoflavone H for in vivo oral administration, aimed at enhancing its bioavailability.

Introduction to this compound

This compound is a prenylated isoflavonoid, a class of compounds known for a variety of biological activities.[1] Like many isoflavones, this compound is expected to exhibit poor aqueous solubility, which presents a significant challenge for in vivo studies due to low oral bioavailability.[2][3] Effective formulation is therefore critical to enable accurate preclinical evaluation of its therapeutic potential.

This document outlines strategies and detailed protocols for developing an appropriate oral formulation for this compound, focusing on methods suitable for poorly soluble compounds.

Physicochemical Properties (Known & Inferred):

  • Molecular Formula: C₂₆H₂₆O₇[1]

  • Appearance: Yellow amorphous powder[1]

  • Solubility: Predicted to be low in water and high in organic solvents like DMSO and ethanol.

  • Class: Prenylated Isoflavonoid[1]

Formulation Development Strategy

The primary goal is to enhance the solubility and dissolution rate of this compound in the gastrointestinal tract to improve its absorption and systemic exposure.[4][5] Common strategies for poorly soluble drugs include lipid-based formulations, particle size reduction, and the use of solubilizing excipients.[6][7][8] A self-emulsifying drug delivery system (SEDDS) is a promising lipid-based approach for this purpose.[5][7]

Proposed Formulation Approach: Self-Emulsifying Drug Delivery System (SEDDS)

A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[5] This approach can significantly increase the surface area for drug absorption and maintain the drug in a solubilized state.[4]

Key Advantages of SEDDS:

  • Enhances solubility and dissolution of lipophilic drugs.[5]

  • Improves oral bioavailability.[9]

  • Protects the drug from degradation in the GI tract.

  • Offers ease of preparation and scalability.

Data Presentation: Illustrative Formulation Data

The following tables present hypothetical, yet representative, quantitative data for the formulation development process. Researchers should generate their own data following the protocols outlined below.

Table 1: Solubility of this compound in Various Excipients This table provides example data to guide excipient selection.

Excipient TypeExcipient NameSolubility (mg/mL) at 25°C
Oil Labrafac™ PG15.2
Maisine® CC12.8
Capryol™ 9025.5
Surfactant Kolliphor® RH 4045.1
Tween® 8038.7
Labrasol®52.3
Co-solvent Transcutol® HP110.5
Propylene Glycol75.4
Ethanol98.2

Table 2: Composition of Trial SEDDS Formulations Illustrative formulations based on solubility screening.

Formulation IDOil (Capryol™ 90) (% w/w)Surfactant (Labrasol®) (% w/w)Co-solvent (Transcutol® HP) (% w/w)
F1404020
F2305020
F3206020
F4304030

Table 3: In Vitro Characterization of Optimized SEDDS Formulation (F2) Example data for the selected lead formulation.

ParameterResult
This compound Loading 25 mg/g
Self-Emulsification Time (in water) 25 seconds
Globule Size (Z-average) 150 nm
Polydispersity Index (PDI) 0.21
Zeta Potential -15 mV
Drug Release in 30 min (in vitro) > 95%

Experimental Protocols

Protocol 1: Excipient Solubility Screening

Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize this compound.

Materials:

  • This compound

  • Various pharmaceutical-grade oils, surfactants, and co-solvents (see Table 1 for examples)

  • Glass vials (2 mL)

  • Shaking incubator or vortex mixer

  • HPLC system for quantification

Methodology:

  • Add an excess amount of this compound to 1 mL of each selected excipient in a glass vial.

  • Seal the vials and place them in a shaking incubator at 25°C for 48 hours to reach equilibrium.

  • After incubation, centrifuge the vials at 10,000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Select excipients with the highest solubilizing capacity for formulation trials.

Protocol 2: Preparation and Optimization of SEDDS Formulation

Objective: To prepare and characterize different SEDDS formulations to identify an optimized system.

Materials:

  • Selected oil, surfactant, and co-solvent from Protocol 4.1

  • This compound

  • Magnetic stirrer

  • Analytical balance

Methodology:

  • Prepare various formulations by mixing the oil, surfactant, and co-solvent in different ratios (as exemplified in Table 2).

  • Accurately weigh the components into a glass vial and mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed.

  • Add the required amount of this compound to the blank SEDDS formulation and stir until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS formulation to 250 mL of distilled water in a beaker with gentle stirring. Record the time taken for the formulation to form a clear or bluish-white emulsion.

    • Globule Size Analysis: Dilute the resulting emulsion with distilled water and measure the mean globule size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of the this compound SEDDS formulation compared to a simple suspension.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Materials:

  • Optimized this compound SEDDS formulation

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight (12 hours) with free access to water before dosing.

  • Divide the animals into two groups (n=6 per group):

    • Group 1 (Control): Receives this compound suspension (e.g., at 20 mg/kg).

    • Group 2 (Test): Receives optimized this compound SEDDS formulation (at 20 mg/kg).

  • Administer the formulations via oral gavage.

  • Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G Formulation Development and In Vivo Testing Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Outcome A This compound Physicochemical Characterization B Excipient Solubility Screening (Protocol 4.1) A->B C Construct Ternary Phase Diagram B->C D Prepare Trial SEDDS Formulations (Protocol 4.2) C->D E In Vitro Characterization (Emulsification, Globule Size) D->E F Select Optimized Formulation E->F G Prepare Control Suspension & Test SEDDS Formulation F->G H Animal Dosing (Oral Gavage) (Protocol 4.3) G->H I Serial Blood Sampling H->I J Plasma Sample Processing & Bioanalysis (LC-MS/MS) I->J K Pharmacokinetic (PK) Data Analysis J->K L Compare PK Parameters (AUC, Cmax, Tmax) K->L M Determine Relative Oral Bioavailability L->M

Caption: Workflow for this compound formulation and in vivo study.

Putative Signaling Pathway Inhibition

As specific targets of this compound are not well-defined, this diagram illustrates a common pathway inhibited by other isoflavones, such as PI3K/Akt, which is often studied in cancer research.

G Hypothetical Inhibition of PI3K/Akt Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Proliferation, Angiogenesis mTOR->CellSurvival Promotes DerrisH This compound DerrisH->PI3K Inhibits

Caption: Hypothetical PI3K/Akt pathway inhibition by this compound.

References

Application Notes and Protocols for Screening Isoflavone Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize the bioactivity of isoflavones. The described methods are essential for evaluating the antioxidant, anti-inflammatory, and estrogenic properties of these compounds, which are of significant interest in the fields of nutrition, pharmacology, and drug discovery.

Introduction to Isoflavone Bioactivity

Isoflavones are a class of phytoestrogens naturally found in legumes, with soybeans being a primary source. They possess a chemical structure similar to that of endogenous estrogens, allowing them to interact with estrogen receptors and modulate various physiological processes.[1] Beyond their estrogenic and anti-estrogenic effects, isoflavones such as genistein, daidzein, and biochanin A have been recognized for their potent antioxidant and anti-inflammatory activities.[2][3] These properties contribute to their potential role in the prevention and treatment of chronic diseases, including cancer, cardiovascular disease, and inflammatory conditions.[4] Cell-based assays are indispensable tools for elucidating the mechanisms of action and quantifying the biological effects of isoflavones.

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of various isoflavones from cell-based assays.

Table 1: Cytotoxicity of Isoflavones in Human Cancer Cell Lines (IC50 values)

IsoflavoneCell LineCancer TypeIC50 (µM)Reference
GenisteinMDA-468Breast Cancer (ER-)24.0 - 44.4[5]
GenisteinMCF-7Breast Cancer (ER+)24.0 - 44.4[5]
GenisteinLNCaPProstate Cancer29.6 - 100[6]
GenisteinDU-145Prostate Cancer29.6 - 100[6]
Biochanin AMDA-468Breast Cancer (ER-)70.3 - 119.6[5]
Biochanin AMCF-7Breast Cancer (ER+)70.3 - 119.6[5]
Biochanin ALNCaPProstate Cancer28.1 - 94.9[6]
Biochanin ADU-145Prostate Cancer28.1 - 94.9[6]
DaidzeinMDA-468Breast Cancer (ER-)> 393.3[5]
DaidzeinMCF-7Breast Cancer (ER+)> 393.3[5]

Table 2: Antioxidant Activity of Isoflavones in Cell-Based Assays

IsoflavoneAssayCell LineActivity MetricResultReference
GenisteinROS ScavengingHuman Fibroblasts & KeratinocytesReduction of H2O2-induced ROSSignificant reduction[7]
DaidzeinROS ScavengingHuman Fibroblasts & KeratinocytesReduction of H2O2-induced ROSSignificant reduction[7]
Biochanin AROS ScavengingBJ and HaCaT cellsROS scavenging activitySignificant activity[7]
GenisteinAntioxidant Enzyme ActivityExercised Rats (in vivo)Increased SOD, Catalase, GSTSignificant increase

Table 3: Anti-inflammatory Effects of Isoflavones in Cell-Based Assays

IsoflavoneCell LineInflammatory StimulusMeasured MarkerEffectReference
GenisteinRAW 264.7LPSNO, PGE2, TNF-α, IL-6Downregulation[4]
DaidzeinRAW 264.7LPSTNF-α, IL-6Downregulation[4]
FormononetinRAW 264.7LPSTNF-α, IL-6Downregulation[4]
Biochanin ARAW 264.7LPSTNF-α, IL-6Downregulation[4]
GenisteinTHP-1LPSIL-6, IL-12, TNF-αDownregulation[2]
DaidzeinTHP-1LPSIL-6, IL-12, TNF-αDownregulation[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of isoflavones on cell viability and to determine their cytotoxic concentrations.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Isoflavone stock solutions (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the isoflavone compounds in complete culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of isoflavones. Include a vehicle control (medium with the same concentration of solvent used to dissolve the isoflavones).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of isoflavone that inhibits cell growth by 50%).

Quantification of Inflammatory Cytokines (ELISA)

This protocol measures the effect of isoflavones on the production of pro-inflammatory or anti-inflammatory cytokines.

Materials:

  • Cells capable of producing cytokines (e.g., macrophages like RAW 264.7)

  • Complete cell culture medium

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Isoflavone stock solutions

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Seed cells in a 24-well or 48-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of isoflavones for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a defined incubation time (e.g., 24 hours) to induce cytokine production.

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.

Assessment of Estrogenic Activity (Luciferase Reporter Gene Assay)

This assay determines the estrogenic or anti-estrogenic activity of isoflavones by measuring the activation of an estrogen-responsive reporter gene.

Materials:

  • A cell line stably transfected with an estrogen receptor (ERα or ERβ) and an estrogen response element (ERE) driving the expression of a luciferase reporter gene (e.g., MCF-7-ERE-Luc).

  • Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Isoflavone stock solutions.

  • 17β-estradiol (E2) as a positive control.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a white, clear-bottom 96-well plate in phenol red-free medium and incubate for 24 hours.

  • Treat the cells with different concentrations of isoflavones. To test for agonistic activity, add the compounds alone. To test for antagonistic activity, co-treat the cells with the isoflavones and a fixed concentration of E2 (e.g., 1 nM).

  • Incubate the plate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Express the results as fold induction over the vehicle control for agonistic activity or as a percentage inhibition of the E2 response for antagonistic activity.

Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)

This assay quantifies the intracellular antioxidant capacity of isoflavones by measuring their ability to reduce reactive oxygen species (ROS).

Materials:

  • Cells of interest (e.g., fibroblasts, keratinocytes).

  • Cell culture medium.

  • Isoflavone stock solutions.

  • An agent to induce oxidative stress (e.g., hydrogen peroxide - H₂O₂ or tert-butyl hydroperoxide - t-BHP).

  • 2',7'-dichlorofluorescin diacetate (DCFDA) solution.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of isoflavones for a defined period (e.g., 1-24 hours).

  • Load the cells with DCFDA solution (e.g., 10 µM) and incubate for 30-60 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Wash the cells with PBS to remove excess DCFDA.

  • Induce oxidative stress by adding H₂O₂ or another ROS-inducing agent.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • The reduction in fluorescence intensity in isoflavone-treated cells compared to the control (oxidative stress-induced, no isoflavone) indicates antioxidant activity.

Visualization of Key Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways modulated by isoflavones and the general experimental workflows for the described assays.

Isoflavone_Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_estrogenic Estrogenic Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Isoflavones_A Isoflavones (e.g., Genistein, Daidzein) Isoflavones_A->ROS Scavenging Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Isoflavones_A->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Isoflavones_I Isoflavones (e.g., Genistein) Isoflavones_I->IKK Inhibition Isoflavones_E Isoflavones ER Estrogen Receptor (ERα / ERβ) Isoflavones_E->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription

Key signaling pathways modulated by isoflavones.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in Plate Cell_Culture->Cell_Seeding Adherence 3. Allow Adherence (24h) Cell_Seeding->Adherence Prepare_Compounds 4. Prepare Isoflavone Dilutions Treat_Cells 5. Treat Cells Prepare_Compounds->Treat_Cells Incubate 6. Incubate (24-72h) Treat_Cells->Incubate Add_Reagent 7. Add Assay-Specific Reagent (MTT, ELISA antibodies, Luciferin, DCFDA) Incubate_Reagent 8. Incubate Add_Reagent->Incubate_Reagent Read_Signal 9. Read Signal (Absorbance, Luminescence, Fluorescence) Incubate_Reagent->Read_Signal Calculate_Results 10. Calculate Results (% Viability, Cytokine Conc., Fold Induction, % ROS) Determine_Metrics 11. Determine IC50/EC50 Calculate_Results->Determine_Metrics

General experimental workflow for cell-based assays.

References

Measuring the Antioxidant Capacity of Derrisisoflavone H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone H is a prenylated isoflavone, a class of naturally occurring compounds that have garnered significant interest for their potential therapeutic properties, including antioxidant effects. The evaluation of the antioxidant capacity of such compounds is a critical step in drug discovery and development, providing insights into their potential to mitigate oxidative stress-related pathologies. These application notes provide detailed protocols for commonly employed in vitro assays to determine the antioxidant capacity of this compound: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

While specific quantitative data for the antioxidant capacity of purified this compound is not extensively available in current literature, data from extracts of Derris robusta, a source of this isoflavone, indicate notable antioxidant activity. For instance, a methanol extract of Derris robusta demonstrated a DPPH radical scavenging IC50 value of 91.45 µg/mL[1]. This suggests that isolated compounds like this compound likely contribute to this antioxidant potential.

This document serves as a comprehensive guide for researchers to methodologies for assessing the antioxidant potential of this compound and related isoflavonoids.

Experimental Protocols

Detailed methodologies for four key antioxidant capacity assays are provided below. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of a positive control (e.g., Trolox or Ascorbic Acid) and a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of this compound or the positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used for the sample dilutions and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of each sample dilution and 100 µL of methanol (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and dilutions of this compound and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of this compound or the positive control to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a stock solution and dilutions of this compound and a positive control as previously described.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of this compound or the positive control to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Express the FRAP value of this compound as µmol of Fe²⁺ equivalents per gram or as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

    • Prepare a stock solution and dilutions of this compound and a Trolox standard in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each dilution of this compound or Trolox standard to separate wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the reader's injector.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.

  • Data Analysis:

    • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

    • Create a standard curve by plotting the net AUC against the concentration of Trolox.

    • Express the ORAC value of this compound as µmol of Trolox equivalents (TE) per gram.

Data Presentation

Due to the limited availability of specific quantitative antioxidant data for this compound, the following table presents hypothetical data for a typical prenylated isoflavone to illustrate how results can be structured. Researchers should replace this with their experimentally determined values.

AssayParameterExample Value for a Prenylated IsoflavonePositive Control (Trolox)
DPPH IC50 (µg/mL)35.88.2
ABTS TEAC (µmol TE/g)1250-
FRAP TEAC (µmol TE/g)980-
ORAC TEAC (µmol TE/g)2100-

Note: TEAC = Trolox Equivalent Antioxidant Capacity.

Visualizations

Experimental Workflow for Antioxidant Capacity Assays

G cluster_prep Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis SamplePrep This compound Stock & Dilutions DPPH DPPH Assay SamplePrep->DPPH ABTS ABTS Assay SamplePrep->ABTS FRAP FRAP Assay SamplePrep->FRAP ORAC ORAC Assay SamplePrep->ORAC ControlPrep Positive Control (e.g., Trolox) Stock & Dilutions ControlPrep->DPPH ControlPrep->ABTS ControlPrep->FRAP ControlPrep->ORAC AssayReagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) AssayReagents->DPPH AssayReagents->ABTS AssayReagents->FRAP AssayReagents->ORAC Spectro Spectrophotometric/Fluorometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculate % Inhibition, IC50, TEAC Spectro->Calc Table Summarize Data in Tables Calc->Table

Caption: Workflow for measuring antioxidant capacity.

Generalized Signaling Pathway Modulated by Isoflavone Antioxidant Activity

The antioxidant activity of isoflavones can influence cellular signaling pathways involved in oxidative stress response. A common pathway modulated by the antioxidant effects of flavonoids, including isoflavones, is the Nrf2-Keap1 pathway.

G ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Isoflavone This compound (Antioxidant) Isoflavone->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Caption: Nrf2-Keap1 antioxidant response pathway.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone H is a prenylated isoflavonoid isolated from the plant Derris robusta.[1] While the specific biological activities of this compound are not yet extensively characterized, its structural similarity to other isoflavones suggests potential as an enzyme inhibitor. Structurally related isoflavonoids have demonstrated inhibitory effects on a variety of enzymes, including DNA topoisomerase II and phosphodiesterase 5 (PDE5).[2][3][4][5][6][7] These enzymes are implicated in various diseases, including cancer and cardiovascular conditions, making isoflavonoids attractive candidates for drug discovery.[8][9]

These application notes provide detailed protocols for researchers to investigate the potential inhibitory effects of this compound on two key enzyme targets: human DNA topoisomerase IIα and human phosphodiesterase 5A1. The protocols are designed for both initial high-throughput screening and more detailed kinetic analysis to characterize the mechanism of inhibition.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound Against Target Enzymes
Target EnzymeInhibitorIC50 (µM)Ki (µM)Mode of Inhibition
Human DNA Topoisomerase IIαThis compoundTBDTBDTBD
Genistein (Reference)[4][6]37.5-Non-competitive
Human Phosphodiesterase 5A1This compoundTBDTBDTBD
Derrisisoflavone A (Reference)[7]9--
Icariin (Reference)[10]5.9--
Sildenafil (Reference)[10]0.074-Competitive

TBD: To be determined by experimental analysis.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol outlines a general workflow for the initial screening of a compound library, including this compound, to identify potential enzyme inhibitors.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Library Compound Library (incl. This compound) Dispensing Dispense Compounds, Enzyme, and Buffer into 384-well plates Compound_Library->Dispensing Enzyme_Solution Enzyme Solution (Topoisomerase IIα or PDE5A1) Enzyme_Solution->Dispensing Substrate_Solution Substrate Solution Reaction_Initiation Initiate Reaction (Add Substrate) Substrate_Solution->Reaction_Initiation Pre_incubation Pre-incubation Dispensing->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Signal_Detection Detect Signal (Fluorescence/Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Calculate % Inhibition) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification TopoII_Assay cluster_react Reaction cluster_analysis Analysis Supercoiled_DNA Supercoiled Plasmid DNA Reaction_Mix Reaction Mixture Supercoiled_DNA->Reaction_Mix Topo_II Topoisomerase IIα Topo_II->Reaction_Mix Inhibitor This compound Inhibitor->Reaction_Mix ATP ATP ATP->Reaction_Mix Gel_Electrophoresis Agarose Gel Electrophoresis Reaction_Mix->Gel_Electrophoresis Incubate & Stop Relaxed_DNA Relaxed DNA Gel_Electrophoresis->Relaxed_DNA Separation Inhibition_Assessment Inhibition Assessment Relaxed_DNA->Inhibition_Assessment Quantification Signaling_Pathways cluster_topo Topoisomerase IIα Pathway cluster_pde5 Phosphodiesterase 5 Pathway Derrisisoflavone_H1 This compound Topo_II_alpha DNA Topoisomerase IIα Derrisisoflavone_H1->Topo_II_alpha Inhibits DNA_Replication DNA Replication & Transcription Topo_II_alpha->DNA_Replication Required for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Derrisisoflavone_H2 This compound PDE5A1 PDE5A1 Derrisisoflavone_H2->PDE5A1 Inhibits cGMP cGMP PDE5A1->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP Protein_Kinase_G Protein Kinase G (PKG) cGMP->Protein_Kinase_G Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation Protein_Kinase_G->Smooth_Muscle_Relaxation

References

Troubleshooting & Optimization

Derrisisoflavone H solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derrisisoflavone H

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with this compound. This resource provides essential information regarding its solubility in common laboratory solvents, along with troubleshooting guides and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

For practical guidance, we have compiled solubility data for several structurally related and commonly studied isoflavones. This data can serve as a valuable starting point for solvent selection in your experiments. This compound, being a relatively non-polar isoflavone due to the presence of prenyl groups, is anticipated to show good solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderate to good solubility in alcohols like methanol and ethanol.

Data on Structurally Similar Isoflavones

CompoundSolventSolubility (mg/mL)
Genistein DMSOUp to 100 mM (approx. 27 mg/mL)
Chloroform:Methanol (1:1)10
Ethanol (hot)Soluble
Methanol (hot)Soluble
WaterPractically insoluble
Daidzein DMSO~30[1]
Dimethylformamide (DMF)~10[1]
Ethanol~0.1[1]
WaterSparingly soluble[1]
Biochanin A DMSO~30[2]
Dimethylformamide (DMF)~30[2]
Ethanol~1[2]
WaterSparingly soluble[2]
Formononetin DMSO~25-53[3][4]
Dimethylformamide (DMF)~30[3]
Methanol2
WaterInsoluble[4]

Note: The solubility values are approximate and can be affected by factors such as temperature, purity of the compound, and the presence of moisture in the solvent.

Troubleshooting Guide

Q2: I am having difficulty dissolving this compound. What steps can I take?

A2: Difficulty in dissolving this compound or similar isoflavones can arise from several factors. Below is a troubleshooting guide to help you address these issues.

  • Issue: Compound is not dissolving at the desired concentration.

    • Solution 1: Solvent Selection: Ensure you are using an appropriate solvent. For non-polar isoflavones like this compound, DMSO and DMF are excellent starting points for preparing high-concentration stock solutions.[1][2][3] For less concentrated solutions, ethanol or methanol can be effective.[5][6]

    • Solution 2: Gentle Heating: Applying gentle heat (e.g., 30-40°C) can significantly increase the solubility of many isoflavones. However, be cautious as excessive heat can lead to degradation.

    • Solution 3: Sonication: Using an ultrasonic bath can help break down aggregates and enhance the dissolution process.

    • Solution 4: Incremental Addition: Add the compound to the solvent in small portions while continuously stirring or vortexing.

  • Issue: The dissolved compound precipitates out of solution.

    • Solution 1: Supersaturation: You may have created a supersaturated solution. Try preparing a more dilute solution.

    • Solution 2: Temperature Fluctuation: A decrease in temperature can cause a dissolved compound to precipitate. If you heated the solution to dissolve the compound, ensure it remains stable at the working temperature.

    • Solution 3: Solvent Evaporation: Ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.

    • Solution 4: Aqueous Solutions: When preparing aqueous solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing. The final concentration of DMSO should be kept low (typically <1%) to maintain solubility.[1][2]

Troubleshooting Workflow for Solubility Issues

G start Start: Dissolving this compound check_solvent Is the solvent appropriate? (e.g., DMSO, DMF for stock) start->check_solvent select_solvent Select a more appropriate solvent: 1. DMSO/DMF for high concentration 2. Methanol/Ethanol for lower concentration check_solvent->select_solvent No check_dissolution Is the compound fully dissolved? check_solvent->check_dissolution Yes select_solvent->check_solvent dissolution_methods Apply dissolution aids: - Gentle warming (30-40°C) - Sonication - Vortexing check_dissolution->dissolution_methods No success Successfully Dissolved check_dissolution->success Yes dissolution_methods->check_dissolution fail Consult further literature or consider derivatization dissolution_methods->fail Still not dissolved precipitation Does the compound precipitate after dissolution? troubleshoot_precipitation Troubleshoot precipitation: - Check for supersaturation - Maintain constant temperature - Prevent solvent evaporation - Optimize aqueous dilution method precipitation->troubleshoot_precipitation Yes precipitation->success No, stable solution troubleshoot_precipitation->check_dissolution success->precipitation

Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Q3: How can I experimentally determine the solubility of this compound?

A3: A common and reliable method to determine the solubility of a compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Solubility Determination by Shake-Flask Method and HPLC Analysis

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., DMSO, ethanol, methanol, water). The amount of compound should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or agitator and equilibrate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of your calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method. For isoflavones, a reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

    • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

    • Inject the diluted samples from step 2 and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor used in step 2.

    • The resulting value is the solubility of this compound in that particular solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Workflow for Experimental Solubility Determination

G cluster_prep 1. Preparation cluster_sampling 2. Sampling cluster_analysis 3. Analysis & Calculation prep1 Add excess this compound to solvent vials prep2 Equilibrate at constant temperature (e.g., 24-48h with shaking) prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 analysis2 Inject diluted sample & determine concentration sample3->analysis2 analysis1 Prepare standard solutions & generate calibration curve (HPLC) analysis1->analysis2 analysis3 Calculate original concentration (Solubility = Measured Conc. x Dilution Factor) analysis2->analysis3 result Final Solubility Data (mg/mL) analysis3->result

Workflow for determining the solubility of this compound.

References

improving solubility of Derrisisoflavone H for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Derrisisoflavone H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Troubleshooting Guide: Solubility Issues with this compound

Researchers may encounter challenges with the solubility of this compound, a hydrophobic prenylated isoflavone, in aqueous solutions used for cell culture. The following guide addresses common problems in a question-and-answer format.

Question 1: My this compound is not dissolving in my cell culture medium. What is the recommended solvent?

Answer: this compound, like many other isoflavones, is poorly soluble in water. The recommended starting solvent is dimethyl sulfoxide (DMSO). NMR studies of this compound have utilized DMSO-d6, indicating its solubility in this solvent.[1] For cell culture applications, it is crucial to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.

Question 2: I've dissolved this compound in DMSO, but it precipitates when I add it to the cell culture medium. How can I prevent this?

Answer: This phenomenon, known as "crashing out," is common with hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and preferably at or below 0.1%, to minimize cytotoxicity.[2][3][4] You may need to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, perform a serial dilution of the stock in pre-warmed (37°C) culture medium.[5] Adding the compound dropwise while gently vortexing can also help.

  • Gentle Warming and Sonication: To aid initial dissolution in DMSO, you can gently warm the solution or use a bath sonicator. However, be cautious with heat as it can degrade the compound.

  • Prepare Fresh Solutions: It is best practice to prepare fresh working solutions of this compound from your DMSO stock for each experiment to avoid potential degradation or precipitation over time.

Question 3: I am still observing low potency or inconsistent results in my cell assays. Could this be related to solubility?

Answer: Yes, poor solubility can lead to a lower effective concentration of the compound in the assay, resulting in seemingly lower potency and inconsistent results. If you have followed the steps above and still face issues, consider these advanced methods:

  • Use of Co-solvents: In some cases, a combination of solvents might improve solubility. However, for cell-based assays, the toxicity of the co-solvent mixture must be carefully evaluated.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7][8] This can be an effective way to deliver poorly soluble compounds to cells in culture.

  • Nanoformulations: Techniques such as creating nanoemulsions or using polymeric micelles can enhance the solubility and delivery of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula of this compound? A1: The molecular formula of this compound is C₂₆H₂₆O₇.[5]

Q2: What is the appearance of this compound? A2: this compound is a yellow amorphous powder.[5]

Q3: Are there any known biological activities of this compound or related compounds? A3: While specific signaling pathways for this compound are not extensively documented, related prenylated isoflavones from the Derris genus have been reported to possess anti-inflammatory and anticancer activities.[9][10][11][12][13] These activities often involve modulation of signaling pathways such as NF-κB.

Q4: What is the maximum recommended concentration of DMSO for cell viability? A4: The maximum tolerable concentration of DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5%, with 0.1% being a safer target to minimize effects on cell viability and function.[2][3][4][14][15] It is always recommended to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.

Quantitative Data

Due to the limited availability of public quantitative solubility data for this compound, the following table provides hypothetical yet realistic solubility estimates in common laboratory solvents to serve as a practical guide for researchers.

SolventEstimated Solubility (mg/mL)Notes
DMSO > 10This compound is expected to have good solubility in DMSO.
Ethanol ~ 1-5Moderate solubility is expected.
Methanol ~ 1-5Moderate solubility is expected.
Water < 0.1Poorly soluble in aqueous solutions.
PBS (pH 7.4) < 0.1Poorly soluble in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a this compound solution for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound needed to make a 10 mM stock solution (Molecular Weight: 450.48 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need 0.45 mg of this compound.

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare your final working concentrations, perform a serial dilution of the DMSO stock into the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

    • When adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use one of the advanced solubilization methods.

    • Use the freshly prepared working solutions immediately for your cell assays.

Visualizations

Experimental Workflow for Improving Solubility

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound for cell culture experiments.

G cluster_0 Initial Dissolution cluster_1 Preparation of Working Solution cluster_2 Troubleshooting start Start with this compound powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve_dmso dilute_medium Dilute stock in pre-warmed cell culture medium dissolve_dmso->dilute_medium check_precipitate Check for precipitation dilute_medium->check_precipitate no_precipitate No Precipitation: Proceed with cell assay check_precipitate->no_precipitate No precipitate Precipitation Occurs check_precipitate->precipitate Yes optimize Optimize Conditions: - Lower final concentration - Reduce final DMSO % - Use serial dilution precipitate->optimize optimize->dilute_medium Re-attempt advanced Advanced Methods: - Co-solvents - Cyclodextrins - Nanoformulations optimize->advanced

Caption: Workflow for dissolving this compound.

Hypothesized Signaling Pathway: NF-κB Inhibition

Given the reported anti-inflammatory properties of isoflavones from the Derris genus, a plausible mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα-P IκBα (Phosphorylated) IκBα->IκBα-P Gene Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NF-κB (p65/p50)->Gene Transcription This compound This compound This compound->IKK Complex Inhibits Ub Ubiquitination & Degradation IκBα-P->Ub Ub->NF-κB (p65/p50) Releases

Caption: Inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Stability of Derrisisoflavone H in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Derrisisoflavone H in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the stability assessment of this compound.

Question Answer
1. What are the primary factors that influence the stability of this compound in solution? Based on general knowledge of isoflavone stability, the primary factors are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] this compound may degrade under acidic or alkaline conditions, at elevated temperatures, and when exposed to UV or visible light.
2. My this compound solution is changing color. What does this indicate? A change in color often suggests degradation of the flavonoid structure. This can be a result of oxidation or other chemical transformations. It is crucial to quantify the concentration of this compound using a stability-indicating analytical method, such as HPLC-UV, to determine the extent of degradation.[4]
3. I am observing multiple peaks in my chromatogram after stressing my this compound sample. How do I identify them? The appearance of new peaks suggests the formation of degradation products. To identify these, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Comparing the chromatograms of stressed and unstressed samples will help distinguish degradants from formulation excipients.
4. How can I prevent the degradation of this compound during sample preparation and analysis? To minimize degradation, prepare solutions fresh in a suitable solvent (e.g., methanol or DMSO) and protect them from light by using amber vials or covering them with aluminum foil.[2] Store stock solutions at low temperatures (e.g., 4°C or -20°C) for short periods. For analysis, a validated stability-indicating HPLC method is essential.
5. What is a "forced degradation" study and why is it necessary? A forced degradation or stress study is designed to accelerate the degradation of a drug substance to generate its potential degradation products.[5][6] This helps in developing and validating a stability-indicating analytical method, understanding the degradation pathways, and identifying potential impurities that might form during storage.[7]
6. The mass balance in my stability study is not closing to 100%. What could be the reason? An incomplete mass balance can occur if degradation products are not detected by the analytical method (e.g., they are volatile or do not have a chromophore), or if they co-elute with the parent peak. It may be necessary to use a universal detector like a Corona Charged Aerosol Detector (CAD) or to adjust the chromatographic conditions to separate all degradants.[7]

Quantitative Data Summary

Table 1: Forced Degradation of this compound in Solution

Stress ConditionTimeTemperatureThis compound Remaining (%)Appearance of Solution
0.1 M HCl24 h60°C85.2Colorless
0.1 M NaOH8 hRT72.5Yellowish
3% H₂O₂24 hRT65.8Colorless
Photolytic (UV)48 hRT90.1Colorless
Thermal7 days80°C92.4Colorless

Table 2: Degradation Kinetics of this compound at 60°C

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Degradation Order
2.00.005138.6First-Order
7.00.002346.5First-Order
10.00.02527.7First-Order

Note: The data presented above is representative and should be confirmed by experimental studies. The degradation of many flavonoids follows first-order kinetics.[3][8]

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradants

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and analyze at different intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for several days.[9][10]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for an extended period. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze by a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating this compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • Use LC-MS to identify the major degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Stress (80°C) prep->thermal Expose to stress photo Photolytic Stress (UV Light) prep->photo Expose to stress hplc HPLC-UV/PDA Analysis (Quantification) acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS Analysis (Identification of Degradants) hplc->lcms Characterize unknown peaks kinetics Determine Degradation Kinetics (Rate Constant, Half-life) hplc->kinetics pathway Propose Degradation Pathway lcms->pathway report Generate Stability Report kinetics->report pathway->report

Caption: Experimental workflow for the forced degradation study of this compound.

References

troubleshooting low yield in Derrisisoflavone H extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derrisisoflavone H Extraction

Welcome to the technical support center for the extraction of this compound and other related isoflavones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. While specific data on this compound is limited, the following guidance is based on established principles for isoflavone extraction from plant matrices, including those from the Derris genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a prenylated isoflavonoid that has been isolated from the ethanol extract of Derris robusta[1]. Like other isoflavones, it is a secondary metabolite produced by the plant. The Derris genus is a known rich source of flavonoids and isoflavonoids[1].

Q2: Which solvents are most effective for extracting isoflavones like this compound?

A2: The choice of solvent is critical and depends on the specific isoflavone forms you are targeting. Generally, aqueous solutions of organic solvents are most effective.

  • Ethanol and Methanol: Aqueous ethanol (50-80%) and methanol are commonly used and have shown good extraction yields for various isoflavones[2][3][4]. For instance, 50% ethanol at 60°C has been effective for ultrasound-assisted extraction of soy isoflavones[5].

  • Acetonitrile: Acetonitrile, particularly in aqueous solutions (e.g., 53-58%), is often considered superior for extracting a wide range of isoflavone forms[6][7][8][9].

  • Acetone: Acetone is another effective solvent, often used in combination with water and other organic solvents[10][11].

Q3: How does temperature affect the extraction yield and stability of this compound?

A3: Temperature can enhance extraction efficiency by increasing solvent diffusion and solubility of the target compounds[12]. However, high temperatures can also lead to the degradation of thermolabile isoflavones[13][14]. An optimal temperature range is typically between 40°C and 70°C[2][3][14]. For example, in one study, the best extraction efficiency for soy isoflavones was at 40°C[3].

Q4: What is the role of pH in the extraction process?

A4: The pH of the extraction solvent can significantly influence the yield and profile of extracted isoflavones[2][15].

  • Alkaline conditions (pH > 7) can enhance the solubility of some phenolic compounds but may also cause their degradation[13][16]. For example, a pH of 10.0 was found to be optimal for extracting isoflavone glucosides[17][18][19].

  • Acidic conditions (pH < 5) can favor the extraction of certain polyphenols but may lead to the degradation of others[13]. Acidification has been shown to reduce the recovery of malonylglucoside forms of isoflavones[8].

Q5: What are the recommended extraction techniques for isoflavones?

A5: Both conventional and modern techniques can be employed.

  • Conventional Methods: Maceration, stirring, and Soxhlet extraction are simple and cost-effective but can be time-consuming and require large solvent volumes[2][13].

  • Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption[5][13][20]. UAE, in particular, enhances solvent penetration into the plant matrix through cavitation[21].

Troubleshooting Guide for Low this compound Yield

This guide addresses specific issues that can lead to low yields during the extraction process.

Issue 1: The concentration of this compound in the crude extract is lower than expected.

Possible Cause Troubleshooting Steps & Recommendations
Inefficient Solvent System The polarity of your solvent may not be optimal for this compound. Solution: Experiment with different aqueous organic solvent systems. A good starting point is 50-70% ethanol or 58% acetonitrile in water[5][8]. The use of solvent mixtures (e.g., water, acetone, and ethanol) can also improve the extraction of total isoflavones[10][11].
Incomplete Extraction The solvent may not be effectively penetrating the plant material, or the extraction time may be insufficient. Solution: Ensure the plant material is finely ground to increase surface area. Consider switching to a more advanced extraction technique like ultrasound-assisted extraction (UAE) to improve solvent penetration[22]. For UAE, an extraction time of 20-45 minutes is often sufficient[5][14]. If using maceration, ensure vigorous mixing and allow for adequate extraction time (e.g., 2-24 hours)[9].
Incorrect Solid-to-Liquid Ratio An insufficient volume of solvent will result in a saturated solution before all the target compound is extracted. Solution: Increase the solvent volume. Common solid-to-liquid ratios range from 1:20 to 1:40 (g/mL)[14]. Reducing the sample to solvent ratio has been shown to enhance isoflavone extractability[23][24].
Degradation During Extraction Isoflavones can be sensitive to high temperatures, extreme pH, and light[12][14]. Solution: Maintain an optimal extraction temperature (e.g., 40-60°C)[3]. Avoid excessively high or low pH unless specifically targeting a particular isoflavone form. Protect your samples from direct light during and after extraction[12].
Plant Matrix Interactions Isoflavones can bind to proteins and other macromolecules in the plant matrix, hindering their extraction[23][24]. Solution: Consider using enzyme-assisted extraction with proteases to break down protein-isoflavone complexes, which can significantly enhance yield[15][23]. Pre-treatment of the plant material, such as dehulling, can also improve extraction efficiency[25].

Issue 2: Significant loss of product during post-extraction processing (e.g., filtration, concentration).

Possible Cause Troubleshooting Steps & Recommendations
Precipitation during Filtration The compound may be precipitating out of the solution as the solvent cools. Solution: Perform filtration while the extract is still warm (hot filtration).
Thermal Degradation during Concentration High temperatures during solvent evaporation can degrade the target compound. Solution: Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., 40-50°C) to remove the solvent[14].
Co-precipitation with Impurities The target compound may be co-precipitating with other less soluble compounds as the solvent is removed. Solution: Consider a liquid-liquid extraction step to partition the isoflavones into a cleaner solvent phase before concentration.

Data Presentation: Impact of Extraction Parameters on Isoflavone Yield

The following tables summarize quantitative data from various studies on isoflavone extraction, which can serve as a guide for optimizing your protocol.

Table 1: Effect of Solvent System on Total Isoflavone Yield

Solvent SystemRelative YieldReference
58% AcetonitrileHighest[8]
80% MethanolHigh[11]
50-80% EthanolHigh[2][5]
Water:Acetone:Ethanol (2:1:1)High (for total isoflavones)[11]
83% AcetonitrileLowest[8]

Table 2: Effect of Temperature and pH on Isoflavone Extraction

ParameterConditionEffect on Yield/ProfileReference
Temperature 40°COptimal for soy isoflavones[3]
60°CEffective with UAE[5]
>70°CPotential for degradation[12]
pH 1.0 (Acidic)Highest for malonyl derivatives[17][18]
5.5 (Slightly Acidic)Highest for acetyl derivatives[17][18]
10.0 (Alkaline)Highest for isoflavone glucosides[17][18]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material and target compound.

  • Sample Preparation:

    • Dry the plant material (Derris robusta leaves or twigs) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 300 mL of 70% ethanol (a 1:30 solid-to-liquid ratio)[14].

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the ultrasonic power to 250 W.

    • Extract for 45 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as column chromatography with a silica gel stationary phase and a gradient elution system (e.g., chloroform:methanol)[14].

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for this compound Extraction A Sample Preparation (Drying & Grinding) B Extraction (e.g., Ultrasound-Assisted) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Purification (Column Chromatography) E->F Optional G Isolated this compound F->G H Analysis (HPLC, NMR) G->H

Caption: Figure 1: General Experimental Workflow for this compound Extraction.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Decision Tree for Low Extraction Yield A Low Yield in Crude Extract? B Check Solvent System (Polarity, Composition) A->B Yes H Proceed with Purification and Analysis A->H No F Yield Still Low? B->F C Optimize Extraction Method (Time, Temp, Technique) C->F D Adjust Solid-to-Liquid Ratio (Increase Solvent) D->F E Investigate Plant Matrix (Enzyme Treatment) G Consider Degradation (pH, Light, Temp) E->G F->B Re-optimize F->C Re-optimize F->D Re-optimize F->E Yes

Caption: Figure 2: Troubleshooting Decision Tree for Low Extraction Yield.

References

overcoming poor resolution in HPLC analysis of isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of isoflavones.

Troubleshooting Guides

Issue: Poor Peak Resolution/Co-elution of Isoflavones

Poor resolution, where two or more peaks overlap, is a common challenge in isoflavone analysis due to their structural similarities. This guide provides a systematic approach to diagnose and resolve this issue.

Q1: My isoflavone peaks, particularly daidzein and genistein, are co-eluting. What is the first step to improve separation?

The initial step is to evaluate and optimize your mobile phase conditions, as small adjustments can significantly impact selectivity.[1]

Experimental Protocol: Mobile Phase Optimization

  • pH Adjustment:

    • Prepare a series of mobile phase A (aqueous) solutions with slightly different pH values. Isoflavone analysis is often improved by using an acidic mobile phase, which helps to suppress the ionization of the phenolic hydroxyl groups and residual silanols on the column packing.[2][3]

    • Start with a common mobile phase modifier like 0.1% formic acid or acetic acid in water.[4][5] Prepare additional mobile phases with slightly lower and higher concentrations (e.g., 0.05% and 0.2%) to assess the impact on resolution.

    • Ensure the pH of the mobile phase is at least 1.5 to 2 pH units away from the pKa of the isoflavones to ensure they are in a single ionic form.[3]

  • Solvent Strength and Ratio:

    • If adjusting pH is insufficient, modify the organic solvent (mobile phase B, typically acetonitrile or methanol) to water ratio.[2][6]

    • For gradient elution, which is common for separating multiple isoflavones, adjust the gradient slope.[4][7] A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.[7]

    • Acetonitrile generally provides higher resolution, narrower peaks, and faster analysis times compared to methanol for isoflavone separation.[6][8]

Data Presentation: Effect of Mobile Phase Composition on Resolution

Mobile Phase CompositionResolution (Rs) between Daidzein and GenisteinPeak Tailing Factor (Tf) for Genistein
50:50 Acetonitrile:Water (0.1% Formic Acid)1.21.5
45:55 Acetonitrile:Water (0.1% Formic Acid)1.61.3
40:60 Acetonitrile:Water (0.1% Formic Acid)2.11.1

Note: This is example data. Actual results may vary based on the specific column and HPLC system.

Q2: I've optimized my mobile phase, but the resolution is still not adequate. What's the next step?

If mobile phase optimization is not sufficient, consider adjusting the column temperature and flow rate.

Experimental Protocol: Temperature and Flow Rate Optimization

  • Column Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity, leading to improved peak shape and sometimes better resolution.[2] However, for some isoflavones, a lower temperature (e.g., 25°C) may provide the highest resolution.[2]

    • Test a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) while keeping other parameters constant to find the optimal condition for your specific separation.[2][4]

  • Flow Rate:

    • Lowering the flow rate generally increases the analysis time but can improve resolution by allowing more time for the analytes to interact with the stationary phase.[5]

    • Conversely, a higher flow rate can decrease analysis time but may lead to broader peaks and reduced resolution.[9]

    • Evaluate a range of flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the best balance between resolution and run time.[5]

Data Presentation: Impact of Temperature and Flow Rate on Resolution

ParameterCondition 1Resolution (Rs)Condition 2Resolution (Rs)
Temperature 25°C1.840°C1.5
Flow Rate 1.0 mL/min1.80.8 mL/min2.2

Note: This is example data. Actual results may vary.

Q3: What if I still have poor resolution after optimizing mobile phase, temperature, and flow rate?

At this point, you should consider the stationary phase (the HPLC column) and your sample preparation.

Troubleshooting Workflow for Poor Resolution

Caption: A step-by-step workflow for troubleshooting poor resolution.

Issue: Peak Tailing

Peak tailing can compromise the accuracy of peak integration and quantification.

Q1: My isoflavone peaks are showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for phenolic compounds like isoflavones in reversed-phase HPLC is often caused by secondary interactions with the silica-based stationary phase.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: The hydroxyl groups on isoflavones can interact with residual silanol groups on the C18 column packing, causing tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[2] Using a modern, end-capped column can also minimize these interactions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the isoflavones, both ionized and non-ionized forms can exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of your analytes.[3]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.

Logical Relationship of Peak Tailing Causes

PeakTailingCauses Tailing Peak Tailing Silanol Secondary Silanol Interactions Tailing->Silanol pH Mobile Phase pH Tailing->pH Contamination Column Contamination Tailing->Contamination Solvent Sample Solvent Mismatch Tailing->Solvent AcidicModifier Use Acidic Modifier Silanol->AcidicModifier Solution EndCapped Use End-Capped Column Silanol->EndCapped Solution AdjustpH Adjust pH pH->AdjustpH Solution FlushColumn Flush Column Contamination->FlushColumn Solution MatchSolvent Match Sample Solvent Solvent->MatchSolvent Solution

Caption: Causes and solutions for peak tailing in isoflavone analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for isoflavone analysis?

Reversed-phase C18 columns are the most commonly used for isoflavone separation.[2][6] For improved peak shape and reduced tailing, especially for the phenolic isoflavones, using a modern, high-purity, end-capped C18 column is recommended. A fused-core particle column can also offer excellent performance and faster analysis times.[6][8]

Q2: How should I prepare my samples from a soy-based dietary supplement?

A common procedure involves extraction with an organic solvent mixture followed by filtration.

Experimental Protocol: Sample Preparation from a Solid Dietary Supplement

  • Grind the sample: Grind the tablet or capsule contents to a fine powder using a mortar and pestle.[10]

  • Extraction: Accurately weigh a portion of the powder and transfer it to a centrifuge tube. Add an extraction solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v). Some methods also include a small amount of DMSO to aid in solubility.[10]

  • Sonication/Shaking: Sonicate or shake the mixture for a set period (e.g., 30-60 minutes) to ensure complete extraction of the isoflavones.[6]

  • Centrifugation: Centrifuge the sample to pellet the solid material.[6]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

Q3: What are the key steps for preparing the mobile phase for isoflavone analysis?

Proper mobile phase preparation is crucial for reproducible results.

Experimental Protocol: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)

  • Aqueous Phase (Mobile Phase A):

    • Measure a precise volume of HPLC-grade water (e.g., 999 mL) into a clean glass reservoir.

    • Carefully add the required volume of formic acid (e.g., 1 mL for 0.1% v/v).

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm filter to remove any particulates.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile. It is generally not necessary to add acid to the organic phase unless specified in the method, though some methods add it to both phases to minimize baseline drift during a gradient.

    • It is good practice to also filter and degas the organic phase.

Q4: My peaks are very broad. What could be the cause?

Broad peaks can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to broad, fronting peaks. Try diluting your sample.

  • Large Injection Volume: Injecting a large volume of a sample dissolved in a strong solvent can cause peak broadening. Reduce the injection volume or dissolve the sample in the initial mobile phase.

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to band broadening. Try reducing the flow rate.

  • Column Degradation: An old or contaminated column can lose efficiency, resulting in broader peaks. Consider replacing the column.

  • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Ensure your system is optimized with minimal dead volume.

References

Technical Support Center: Synthesis of Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Derrisisoflavone H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during the synthesis and scale-up of this complex isoflavone. As no total synthesis of this compound has been reported in the literature to date, this guide is based on established synthetic strategies for structurally related prenylated isoflavones and highlights anticipated challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in the synthesis of this compound are expected to be:

  • Regioselective functionalization: The specific placement of the furan ring and the prenyl group on the isoflavone core.

  • Construction of the isoflavone core: While several methods exist, achieving high yields and purity on a larger scale can be difficult.

  • Protecting group strategy: The multiple hydroxyl groups on the precursor molecules necessitate a robust protecting group strategy to avoid unwanted side reactions.

  • Purification: The structural similarity of intermediates and byproducts can make purification challenging, often requiring multiple chromatographic steps.

  • Scalability: Reaction conditions that are effective at the lab scale may not be directly transferable to larger-scale production due to issues with heat transfer, mixing, and reagent stoichiometry.

Q2: What are the most promising synthetic routes for the isoflavone core of this compound?

A2: Based on the synthesis of similar isoflavones, the most promising routes include:

  • Suzuki-Miyaura Coupling: This involves the coupling of a 3-halochromone derivative with a suitable boronic acid or ester. This method is often high-yielding and tolerates a variety of functional groups.[1][2][3][4]

  • Deoxybenzoin Route: This classic method involves the cyclization of a 2'-hydroxydeoxybenzoin precursor to form the chromone ring.[5]

  • Oxidative Rearrangement of Chalcones: This biomimetic approach involves the rearrangement of a chalcone precursor to the isoflavone skeleton.[5][6]

Q3: Are there any known side reactions to be aware of during isoflavone synthesis?

A3: Yes, common side reactions can include:

  • Formation of flavone isomers: In some synthetic routes, particularly those involving oxidative rearrangement, the formation of the corresponding flavone can be a significant byproduct.[6]

  • Incomplete cyclization: In the deoxybenzoin route, the cyclization to form the chromone ring may not go to completion, leading to a mixture of starting material and product.

  • Protecting group cleavage: Harsh reaction conditions can lead to the unintended removal of protecting groups, resulting in a complex mixture of products.[3][4]

  • Hydrolysis of intermediates: Some intermediates in the synthetic pathway may be sensitive to moisture and can hydrolyze, reducing the overall yield.

Troubleshooting Guides

Problem 1: Low Yield in the Suzuki-Miyaura Coupling Step
Possible Cause Suggested Solution
Inactive CatalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a different palladium precursor or ligand. Tricyclohexylphosphine has been shown to be effective in similar couplings.[2][3][4]
Poor Quality Boronic Acid/EsterUse freshly prepared or purified boronic acid/ester. Boronic acids can dehydrate to form unreactive anhydrides upon storage.
Inappropriate Base or SolventScreen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems (e.g., dioxane/water, toluene/water, DMF).
Low Reaction TemperatureGradually increase the reaction temperature, but monitor for decomposition of starting materials or products.
Presence of OxygenThoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Problem 2: Difficulty in the Regioselective Prenylation Step
Possible Cause Suggested Solution
Lack of RegiocontrolEmploy directing groups on the aromatic ring to favor substitution at the desired position. Alternatively, consider a multi-step approach involving lithiation and subsequent reaction with a prenyl electrophile.
Steric HindranceUse a less bulky prenylating agent or a more reactive catalyst.
Low Reactivity of the SubstrateActivate the substrate by converting a hydroxyl group to a more reactive species, such as a triflate.
Formation of O-prenylated byproductOptimize the reaction conditions (e.g., solvent, temperature, base) to favor C-prenylation. In some cases, a Claisen rearrangement of an O-prenylated intermediate can be used to achieve the desired C-prenylated product.
Problem 3: Complex Product Mixture after Deprotection
Possible Cause Suggested Solution
Harsh Deprotection ConditionsUse milder deprotection reagents. For example, if using strong acid, try a weaker acid or enzymatic deprotection.
Stepwise DeprotectionIf multiple protecting groups are present, consider a sequential deprotection strategy to isolate intermediates and simplify the final product mixture.
Product DegradationEnsure the deprotection conditions are compatible with the final isoflavone structure. Some isoflavones can be sensitive to strong acids or bases.
Incomplete ReactionMonitor the reaction by TLC or LC-MS to ensure complete removal of all protecting groups before workup.

Quantitative Data Summary

As the total synthesis of this compound has not been reported, the following table presents representative yields for key steps in the synthesis of structurally similar prenylated isoflavones. This data can serve as a benchmark for researchers developing a synthetic route to this compound.

Reaction Step Example Substrate Conditions Yield (%) Reference
Suzuki-Miyaura Coupling3-Iodochromone and p-methoxyphenylboronic acidPd(dppf)Cl2, K2CO3, dioxane/H2O, 80 °C85Hypothetical
Regioselective PrenylationDihydroxyisoflavonePrenyl bromide, K2CO3, acetone, reflux60Hypothetical
Furan Ring FormationDihydroxy-prenylisoflavoneDDQ, benzene, reflux75Hypothetical
DeprotectionProtected this compoundBBr3, CH2Cl2, -78 °C to rt90Hypothetical

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to form the Isoflavone Core

  • To a degassed solution of the 3-iodochromone derivative (1.0 eq) and the appropriate arylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water is added K2CO3 (3.0 eq).

  • The mixture is further degassed with argon for 15 minutes.

  • Pd(dppf)Cl2 (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Prenylation of a Phenolic Isoflavone

  • To a solution of the hydroxyisoflavone (1.0 eq) in dry acetone is added anhydrous K2CO3 (3.0 eq) and prenyl bromide (1.5 eq).

  • The reaction mixture is stirred at reflux and monitored by TLC.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by column chromatography on silica gel to separate the desired C-prenylated product from any O-prenylated byproducts and unreacted starting material.

Visualizations

Synthesis_Pathway A Substituted 2-Hydroxyacetophenone B 3-Iodochromone Derivative A->B Iodination & Cyclization D Protected Isoflavone Core B->D Suzuki-Miyaura Coupling C Arylboronic Acid C->D E Prenylated Isoflavone D->E Regioselective Prenylation F Furan-annulated Isoflavone E->F Furan Ring Formation G This compound F->G Deprotection

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in a Synthetic Step Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (T, t, atm) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (LC-MS, NMR) Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Optimize_Catalyst Optimize Catalyst & Ligand Analyze_Byproducts->Optimize_Catalyst Optimize_Solvent Screen Solvents & Bases Analyze_Byproducts->Optimize_Solvent Purification_Issue Purification Challenge? Optimize_Catalyst->Purification_Issue Optimize_Solvent->Purification_Issue Modify_Chromatography Modify Chromatography (Column, Solvents) Purification_Issue->Modify_Chromatography Yes Success Improved Yield Purification_Issue->Success No Recrystallize Attempt Recrystallization Modify_Chromatography->Recrystallize Recrystallize->Success

Caption: Troubleshooting workflow for low reaction yield.

References

minimizing degradation of Derrisisoflavone H during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Derrisisoflavone H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimental procedures. The information herein is curated to help you ensure the integrity of your samples and the reliability of your results.

Disclaimer: this compound is a specific prenylated isoflavone. While this guide provides detailed recommendations, specific quantitative data on the degradation of this compound is limited. Therefore, much of the guidance, particularly regarding degradation rates and pathways, is extrapolated from studies on structurally similar isoflavones, such as other prenylated isoflavones and common soy isoflavones (e.g., genistein and daidzein). It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a prenylated isoflavonoid, a class of organic compounds known for their potential biological activities.[1] The stability of this compound is critical because its degradation can lead to a loss of potency, the formation of impurities with different or adverse effects, and consequently, inaccurate and irreproducible experimental results.

Q2: What are the primary factors that cause degradation of this compound during storage?

A2: Based on the behavior of other isoflavones, the primary factors contributing to the degradation of this compound are expected to be:

  • Temperature: Elevated temperatures can accelerate chemical reactions leading to degradation.

  • pH: Isoflavones can be unstable in both highly acidic and alkaline conditions.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.

  • Oxidation: The phenolic structure of isoflavones makes them susceptible to oxidation, especially in the presence of oxygen and metal ions.

  • Humidity: Moisture can facilitate hydrolytic reactions and other degradation pathways.

Q3: What are the optimal storage conditions for solid this compound?

A3: For solid (powder) this compound, the recommended storage conditions to minimize degradation are:

  • Temperature: -20°C is recommended for long-term storage.[2]

  • Light: Store in a light-resistant container (e.g., amber vial) in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Humidity: Keep in a tightly sealed container with a desiccant to protect from moisture.

Q4: How should I prepare and store stock solutions of this compound?

A4: To prepare a stable stock solution, dissolve this compound in an appropriate solvent such as DMSO, ethanol, or methanol. For storage of stock solutions:

  • Temperature: Store at -20°C or -80°C. For solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is a general guideline for many flavonoids.

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

Q5: Can I store aqueous solutions of this compound?

A5: Aqueous solutions of isoflavones are generally less stable than solutions in organic solvents. If aqueous solutions are necessary, they should be prepared fresh before each experiment. The pH of the aqueous solution should be maintained near neutral, as extreme pH values can promote degradation. Buffering the solution may be necessary.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity or inconsistent results in assays. Degradation of this compound in solid form or in solution.1. Verify the storage conditions of both the solid compound and stock solutions (temperature, light exposure, humidity).2. Prepare fresh working solutions from a new stock aliquot for each experiment.3. Perform a purity check of your this compound standard using HPLC to assess for degradation products.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.1. Confirm that the new peaks are not artifacts from the solvent, sample matrix, or HPLC system.2. If degradation is suspected, conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[3][4][5]3. Optimize the chromatographic method to ensure baseline separation of this compound from all degradation products.
Color change of the solid compound or solution (e.g., yellowing). Oxidation or other chemical transformations.1. Ensure the compound and its solutions are stored under an inert atmosphere and protected from light.2. Use high-purity solvents and degas them before use to remove dissolved oxygen.3. Consider adding an antioxidant to the formulation if compatible with the experimental design.
Precipitation of the compound from the solution upon storage. Poor solubility, change in solvent composition due to evaporation, or formation of less soluble degradation products.1. Ensure the concentration of this compound is within its solubility limit for the chosen solvent.2. Store solutions in tightly sealed vials to prevent solvent evaporation.3. If precipitation persists, consider using a different solvent system or preparing fresh solutions more frequently.

Data Presentation

The following tables summarize the expected stability of isoflavones under various conditions. Note: This data is generalized from studies on other isoflavones and should be used as a guideline. Specific degradation rates for this compound may vary.

Table 1: General Stability of Isoflavones Under Different Storage Conditions

Condition Solid State Stability Solution State Stability (in Organic Solvent) Solution State Stability (in Aqueous Media)
Temperature Stable at ≤ 4°C. Degradation increases with temperature.Relatively stable at -20°C to -80°C. Degradation is significant at room temperature and above.Unstable, especially at elevated temperatures. Prepare fresh.
Light (UV/Visible) Sensitive. Store in the dark.Sensitive. Store in amber vials or protect from light.Highly sensitive. Prepare and use in low-light conditions.
pH Not directly applicable.Generally stable at neutral pH.Unstable at acidic (<4) and alkaline (>8) pH.
Oxidation Susceptible. Store under inert gas.Susceptible. Use degassed solvents.Highly susceptible. Avoid exposure to air.
Humidity Hygroscopic. Store with desiccant.Less of a direct factor if anhydrous solvents are used.Prone to hydrolysis.

Table 2: Summary of Forced Degradation Conditions and Expected Isoflavone Behavior

Stress Condition Typical Reagents and Conditions Expected Outcome for Isoflavones
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80°CGenerally stable, but some degradation may occur with prolonged exposure or stronger acid.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60°CProne to degradation, often leading to ring cleavage.[5]
Oxidation 3-30% H₂O₂ at room temperatureSusceptible to oxidation, leading to the formation of various oxidized products.
Thermal Degradation Dry heat at 60-105°CDegradation is expected, with the rate increasing at higher temperatures.
Photodegradation Exposure to UV (e.g., 254 nm) and visible lightSusceptible to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of solid this compound and a vial of the stock solution in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a duration compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 268 nm, with PDA detection to assess peak purity).[1]

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

G Hypothetical Degradation Pathways of this compound Derrisisoflavone_H Derrisisoflavone_H Oxidation_Products Oxidation_Products Derrisisoflavone_H->Oxidation_Products Oxidation (H2O2, O2) Hydrolysis_Products Hydrolysis_Products Derrisisoflavone_H->Hydrolysis_Products Hydrolysis (Acid/Base) Photodegradation_Products Photodegradation_Products Derrisisoflavone_H->Photodegradation_Products Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways for this compound.

G Experimental Workflow for Stability-Indicating Method Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Select_Column_Mobile_Phase Select Column & Mobile Phase Optimize_Chromatography Optimize Chromatographic Conditions Select_Column_Mobile_Phase->Optimize_Chromatography Perform_Stress_Testing Perform Stress Testing (Acid, Base, Oxidation, Heat, Light) Optimize_Chromatography->Perform_Stress_Testing Analyze_Stressed_Samples Analyze Stressed Samples Perform_Stress_Testing->Analyze_Stressed_Samples Assess_Peak_Purity_Resolution Assess Peak Purity & Resolution Analyze_Stressed_Samples->Assess_Peak_Purity_Resolution Validate_Method_ICH Validate Method (ICH Guidelines) Assess_Peak_Purity_Resolution->Validate_Method_ICH

Caption: Workflow for stability-indicating HPLC method development.

G Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peak(s) Observed Is_Peak_in_Blank Peak present in blank run? Start->Is_Peak_in_Blank System_Contamination Investigate system/solvent contamination. Is_Peak_in_Blank->System_Contamination Yes Is_Peak_Reproducible Is the peak reproducible across injections? Is_Peak_in_Blank->Is_Peak_Reproducible No Random_Artifact Likely a random artifact (e.g., air bubble). Is_Peak_Reproducible->Random_Artifact No Is_Sample_Old Was the sample or stock solution recently prepared? Is_Peak_Reproducible->Is_Sample_Old Yes Potential_Degradation Potential degradation product. Compare with forced degradation samples. Is_Sample_Old->Potential_Degradation Yes Fresh_Sample_Analysis Analyze a freshly prepared sample. Is_Sample_Old->Fresh_Sample_Analysis No

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Technical Support Center: Navigating Cell-Based Assays with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural products in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the generation of accurate and reproducible data.

Section 1: Troubleshooting Cytotoxicity and Viability Assays

Frequently Asked Questions (FAQs)

Q1: My MTT/XTT assay shows unexpectedly high cell viability, or even a proliferative effect, when I expect cytotoxicity from my natural product extract. What could be the cause?

A1: This is a frequent issue arising from the inherent properties of many natural products. The most common causes are:

  • Direct Reduction of Tetrazolium Salts: Natural products rich in antioxidant compounds, such as polyphenols and flavonoids, can directly reduce tetrazolium salts (like MTT or XTT) to their colored formazan products.[1][2][3] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, making the extract appear less cytotoxic or even proliferative.

  • Color Interference: Many plant extracts are pigmented and absorb light in the same wavelength range as the formazan product (typically 540-570 nm).[1] This background absorbance artificially inflates the final reading.

  • Precipitation: If the natural product is not fully soluble in the culture medium, it can form a precipitate that scatters light, leading to erroneously high absorbance readings.[1]

Q2: How can I confirm if my natural product is interfering with the MTT assay?

A2: A simple control experiment can diagnose this interference. Prepare a set of wells containing your natural product at the same concentrations used in your experiment, but without any cells. Add the complete culture medium and the MTT reagent, and incubate for the same duration. If you observe a color change to purple, it confirms that your extract is directly reducing the MTT reagent.[1][2]

Q3: What are the best alternative assays if I suspect my natural product is interfering with tetrazolium-based assays?

A3: Switching to an assay with a different detection principle is highly recommended. Good alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescence-based assays measure ATP levels, a direct indicator of metabolically active cells. They are generally less susceptible to color or redox interference from natural products.[1][4][5]

  • LDH Release Assays: These colorimetric assays measure the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[1] Since the measurement is taken from the supernatant before adding reagents to the cells, it can minimize some forms of interference.

  • Sulforhodamine B (SRB) Assay: This assay relies on the binding of the SRB dye to total cellular protein content. It is a colorimetric assay but has been shown to have less interference from flavonoids compared to the MTT assay.[2]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable cells based on membrane integrity but is not suitable for high-throughput screening.

Troubleshooting Workflow

If you are observing unexpectedly high viability in your MTT assay, follow this troubleshooting workflow:

G start Start: Unexpectedly High Viability in MTT Assay check_interference Run 'Extract-Only' Control (No Cells + Extract + MTT) start->check_interference observe_color Observe for Purple Formazan Formation check_interference->observe_color interference_confirmed Interference Confirmed: Direct MTT Reduction observe_color->interference_confirmed Yes no_direct_reduction No Direct Reduction observe_color->no_direct_reduction No switch_assay Action: Switch to Alternative Assay (ATP, LDH, SRB) interference_confirmed->switch_assay check_solubility Visually Inspect Wells for Precipitate no_direct_reduction->check_solubility precipitate_present Precipitate Observed check_solubility->precipitate_present improve_solubility Action: Improve Solubility (See Solubility Guide) precipitate_present->improve_solubility Yes no_precipitate No Precipitate precipitate_present->no_precipitate No end Proceed with Corrected/Alternative Assay improve_solubility->end check_color Run 'Extract-Only' Control (No Cells + Extract, No MTT) Read Absorbance no_precipitate->check_color color_interference High Background Absorbance? check_color->color_interference subtract_background Action: Subtract Background from Experimental Wells color_interference->subtract_background Yes color_interference->switch_assay No, or if subtraction is insufficient subtract_background->end switch_assay->end

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Data Presentation: Assay Method Comparison
Assay TypePrincipleCommon Interferences from Natural ProductsMitigation Strategy
MTT/XTT Enzymatic reduction of tetrazolium saltDirect reduction by antioxidants, color interference, light scattering from precipitate.[1][2]Include "extract-only" controls, switch to a different assay.
ATP-Based Measures ATP via luciferase-luciferin reactionLuciferase inhibition by some compounds (e.g., resveratrol), light quenching by colored compounds.[6][7]Run counter-screen for luciferase inhibition, use red-shifted luciferase.
LDH Release Measures LDH enzyme activity in supernatantColor interference, compounds that inhibit/activate LDH.Measure supernatant only, run controls with extract and purified LDH.
SRB Assay Stains total cellular proteinLess prone to interference from reducing agents compared to MTT.[2]Recommended alternative for compounds like flavonoids.

Section 2: Troubleshooting Fluorescence and Luminescence Assays

Frequently Asked Questions (FAQs)

Q1: I am seeing a high background signal in my fluorescence-based assay when using a natural product.

A1: This is a common issue known as autofluorescence. Many natural products, including flavonoids, alkaloids, and quinones, are inherently fluorescent.[8][9] When excited by the light source in your plate reader or microscope, they emit their own light, which can mask the signal from your experimental fluorophore. Cellular components themselves also contribute to autofluorescence, primarily in the blue-green emission range.[10][11]

Q2: My luciferase reporter assay shows inhibition of signal, but I'm not sure if it's a true biological effect.

A2: Many natural products can directly inhibit the luciferase enzyme. For example, isoflavonoids like genistein and daidzein, as well as resveratrol, are known firefly luciferase inhibitors.[6][7] This direct inhibition can be mistaken for a genuine downregulation of your reporter gene's promoter activity, leading to false-positive results in screens looking for inhibitors.

Q3: Can luciferase inhibitors ever cause an increase in signal?

A3: Counterintuitively, yes. Firefly luciferase has a short half-life in cells. Some inhibitors can bind to and stabilize the enzyme, protecting it from degradation.[12][13] This increased stability can lead to an accumulation of the luciferase protein, resulting in a stronger signal when the assay reagent (containing a high concentration of luciferin) is added. This can lead to false-positive results in assays where an increase in signal is the desired readout.[13]

Troubleshooting and Experimental Protocols

Protocol 1: Assessing Natural Product Autofluorescence

  • Preparation: Prepare serial dilutions of your natural product extract in the assay buffer or medium.

  • Control Plate: Add these dilutions to a multi-well plate, omitting the cells and any fluorescent assay reagents.

  • Measurement: Read the plate using the same excitation and emission wavelength settings as your main experiment.

  • Analysis: If you detect a significant signal that is concentration-dependent, autofluorescence is a contributing factor.

  • Mitigation:

    • Subtract Background: Subtract the signal from the "extract-only" wells from your experimental wells.

    • Use Red-Shifted Dyes: Cellular and natural product autofluorescence is most prominent in the blue-green spectrum.[10] If possible, switch to a fluorophore that excites and emits at longer wavelengths (>600 nm).

Protocol 2: Cell-Free Luciferase Inhibition Assay

  • Reagents: You will need purified recombinant luciferase enzyme, luciferase assay buffer, and luciferin substrate.

  • Preparation: Prepare serial dilutions of your natural product extract.

  • Assay: In a white, opaque multi-well plate, add the purified luciferase enzyme and your diluted natural product. Incubate for a short period (e.g., 15-30 minutes).

  • Initiate Reaction: Add the luciferin substrate and immediately measure the luminescence.

  • Analysis: A dose-dependent decrease in the luminescent signal compared to a vehicle control indicates direct inhibition of the luciferase enzyme by your natural product.[7][12]

G start Start: Suspected Luciferase Assay Interference run_cell_free Run Cell-Free Assay: Purified Luciferase + Extract start->run_cell_free measure_luminescence Measure Luminescence run_cell_free->measure_luminescence signal_decrease Dose-Dependent Signal Decrease? measure_luminescence->signal_decrease inhibitor Conclusion: Extract is a Direct Luciferase Inhibitor signal_decrease->inhibitor Yes not_inhibitor Conclusion: No Direct Inhibition. Observed effect in cells is likely biological. signal_decrease->not_inhibitor No validate Action: Validate biological hit with an orthogonal assay (e.g., qPCR, Western Blot) inhibitor->validate not_inhibitor->validate

Caption: Workflow to diagnose direct luciferase enzyme inhibition.

Section 3: Overcoming Solubility and Standardization Issues

Frequently Asked Questions (FAQs)

Q1: My natural product extract is not dissolving well in the cell culture medium and forms a precipitate. What should I do?

A1: Poor aqueous solubility is a major challenge for many lipophilic natural products.[1][14] Precipitation can lead to inaccurate concentration calculations and can cause light scattering in absorbance assays.[1]

  • Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your assay is low (typically <0.5%) as it can be toxic to cells.[15]

  • Solubilization Techniques: Gentle vortexing or sonication can help dissolve the compound in the stock solvent.[1]

  • Alternative Formulations: For persistent issues, consider advanced formulation strategies such as using cyclodextrins or creating solid dispersions, though these require more advanced preparation.[14][16]

Q2: Why do I get inconsistent results between different batches of the same natural product extract?

A2: The chemical composition of a natural product extract can vary significantly due to factors like the plant's growing conditions, time of harvest, and the extraction method used.[17][18] This lack of standardization is a critical pitfall. Without it, batch-to-batch reproducibility is difficult to achieve.

Q3: How can I ensure the quality and consistency of my natural product extracts?

A3: Implementing rigorous quality control is essential.

  • Standardization: Use standardized extracts where the concentration of one or more known active or marker compounds is guaranteed.[17][18]

  • Analytical Chemistry: Use techniques like HPLC or LC-MS to generate a chemical fingerprint of your extract. This allows you to compare different batches and ensure they are chemically similar before use in biological assays.

  • Bioassay Standardization: In addition to chemical analysis, you can use a simple, robust bioassay to define a standard biological activity for each batch (e.g., IC50 in a specific assay).[19][20]

Data Presentation: Solubility Enhancement Strategies
MethodDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, ethanol).[15]Simple and widely used.Can be toxic to cells at higher concentrations.
pH Adjustment Modifying the pH of the medium to ionize the compound, increasing solubility.Effective for ionizable compounds.Can alter cellular physiology and is not suitable for all compounds.[21]
Complexation Using agents like cyclodextrins to form inclusion complexes that are water-soluble.[14][16]Can significantly increase solubility and bioavailability.May alter the compound's activity; requires formulation development.
Particle Size Reduction Techniques like micronization or nano-milling to increase surface area.[14]Increases dissolution rate.Requires specialized equipment.

References

Technical Support Center: Optimizing Incubation Time for Derrisisoflavone H in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Derrisisoflavone H. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a prenylated isoflavone isolated from plants of the Derris genus.[1] While specific biological activity for this compound has not been extensively reported, related prenylated isoflavones from the same plant source, such as 5,7,4'-Trihydroxy-6,8-diprenylisoflavone, have demonstrated significant anti-cancer effects, including the induction of cell cycle arrest and apoptosis in cancer cell lines.[2][3] Isoflavones, as a class, are known to exert a variety of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[4][5]

Q2: What is a good starting concentration and incubation time for my cell line?

The optimal concentration and incubation time for this compound will be cell-line specific and should be determined empirically through dose-response and time-course experiments. However, based on data from structurally similar isoflavones isolated from Derris scandens, a starting concentration range of 1-50 µM is recommended.[6][7] For initial time-course experiments, consider time points between 24 and 72 hours, as maximum apoptotic effects for related compounds have been observed within this window.[2]

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a high-purity solvent such as DMSO to create a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use.

Q4: I am not observing any effect on my cells. What are the possible reasons?

Several factors could contribute to a lack of observable effect:

  • Sub-optimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a cellular response. We recommend performing a dose-response study (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours).

  • Cell Line Resistance: Your specific cell line may be resistant to the effects of this compound.

  • Compound Instability: Ensure that the compound has been stored correctly and that working solutions are prepared fresh for each experiment.

  • Experimental Assay: The assay you are using may not be sensitive enough to detect the cellular changes induced by the compound. Consider using multiple assays to assess cell viability and apoptosis.

Q5: My cells are dying too quickly, even at low concentrations. What should I do?

If you observe excessive cytotoxicity, consider the following:

  • Reduce Concentration and Incubation Time: Your cell line may be highly sensitive to this compound. Titrate the concentration downwards and shorten the incubation period.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to confirm.

  • Initial Seeding Density: A low initial cell seeding density can make cells more susceptible to cytotoxic agents. Ensure you are using an optimal seeding density for your cell line.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. Variation in cell passage number or confluency.2. Inconsistent preparation of this compound working solutions.3. Fluctuation in incubator conditions (temperature, CO2, humidity).1. Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency at the time of treatment.2. Prepare fresh dilutions from a validated stock solution for each experiment.3. Regularly monitor and calibrate incubator settings.
High background in control wells 1. Solvent (e.g., DMSO) toxicity.2. Contamination of cell culture.3. Poor cell health.1. Perform a dose-response curve for the solvent to determine the maximum non-toxic concentration. Ensure the final solvent concentration is consistent across all wells.2. Regularly check cultures for signs of microbial contamination. Use aseptic techniques.3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Precipitation of this compound in culture medium 1. Poor solubility of the compound at the tested concentration.2. Interaction with media components.1. Ensure the stock solution is fully dissolved before diluting in media. Vortex gently. Consider using a lower concentration.2. Prepare the final dilution immediately before adding to the cells. Minimize the time the compound is in the media before cell exposure.
Unexpected morphological changes in cells 1. Off-target effects of the compound.2. Cellular stress response.1. Review literature for known off-target effects of isoflavones. Consider using a different readout for your endpoint.2. Assess markers of cellular stress. Optimize concentration and incubation time to minimize stress while observing the desired effect.

Data Presentation

Table 1: Cytotoxicity of Isoflavones from Derris scandens in a Human Epidermoid Carcinoma Cell Line (KB)

Note: Data presented below is for isoflavones structurally related to this compound, as specific data for this compound is not currently available. This information can be used as a reference for designing initial experiments.

CompoundIC50 (µM) in KB Cells
Derriscandenon E2.7[7]
Derriscandenon F12.9[7]
Staurosporine (Positive Control)1.25[7]
Table 2: Recommended Incubation Time Ranges for Apoptosis Induction by Related Isoflavones
Cell Line TypeCompoundOptimal Incubation Time for ApoptosisReference
Human Breast Cancer (MDA-MB-231, MCF-7)5,7,4'-Trihydroxy-6,8-diprenylisoflavone24 and 72 hours[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualization

Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Derrisisoflavone_H This compound Bcl2 Bcl-2 Derrisisoflavone_H->Bcl2 Inhibition Bax Bax Derrisisoflavone_H->Bax Activation DeathReceptor Death Receptor (e.g., Fas, TNFR) FADD FADD DeathReceptor->FADD ProCaspase8 Pro-Caspase-8 FADD->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Bax Inhibits Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

G cluster_workflow Experimental Workflow for Optimizing Incubation Time Start Start: Seed cells in multi-well plates DoseResponse Dose-Response Experiment (e.g., 0.1-100 µM for 48h) Start->DoseResponse AnalyzeViability Analyze Cell Viability (e.g., MTT, CellTiter-Glo) DoseResponse->AnalyzeViability TimeCourse Time-Course Experiment (e.g., IC50 concentration at 24, 48, 72h) AnalyzeApoptosis Analyze Apoptosis (e.g., Annexin V/PI staining, Caspase assay) TimeCourse->AnalyzeApoptosis DetermineIC50 Determine IC50 AnalyzeViability->DetermineIC50 DetermineIC50->TimeCourse OptimalTime Identify Optimal Incubation Time for desired apoptotic effect AnalyzeApoptosis->OptimalTime Downstream Proceed to Downstream Experiments (e.g., Western Blot, qPCR) OptimalTime->Downstream

G cluster_troubleshooting Troubleshooting Logic NoEffect No Observable Effect? HighToxicity High Toxicity? NoEffect->HighToxicity No CheckConcTime CheckConcTime NoEffect->CheckConcTime Yes Inconsistent Inconsistent Results? HighToxicity->Inconsistent No DecreaseConcTime DecreaseConcTime HighToxicity->DecreaseConcTime Yes StandardizeProtocol StandardizeProtocol Inconsistent->StandardizeProtocol Yes CheckCellLine CheckCellLine CheckConcTime->CheckCellLine Still No Effect CheckCompound CheckCompound CheckCellLine->CheckCompound Still No Effect CheckSolvent CheckSolvent DecreaseConcTime->CheckSolvent Still High Toxicity Calibrate Calibrate StandardizeProtocol->Calibrate Still Inconsistent

References

Technical Support Center: Managing Isoflavone Autofluorescence in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isoflavone autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are isoflavones and why do they exhibit autofluorescence?

A1: Isoflavones are a class of naturally occurring flavonoids, many of which are derived from soybeans and other legumes. Compounds like genistein and daidzein are frequently studied for their roles in cellular signaling pathways.[1] Their chemical structure, rich in conjugated double bonds and aromatic rings, allows them to absorb light at specific wavelengths and re-emit it at a longer wavelength, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of fluorescent probes used in imaging experiments.

Q2: What are the primary challenges when imaging cells treated with isoflavones?

A2: The main challenge is the potential for the isoflavones' autofluorescence to mask or obscure the signal from the fluorescent labels (e.g., fluorescently tagged antibodies, GFP-fusion proteins, or fluorescent dyes) being used to visualize specific cellular components or processes. This can lead to a low signal-to-noise ratio, making it difficult to accurately quantify and interpret the experimental results. The broad emission spectra of some isoflavones can also lead to bleed-through into multiple detection channels.

Q3: How can I determine if the background fluorescence in my images is from isoflavones?

A3: To ascertain the source of the background fluorescence, you should include an unstained control group in your experiment. This control should consist of cells treated with the isoflavone under the same experimental conditions as your stained samples but without the addition of any fluorescent labels. By imaging this control, you can directly observe the intensity and spectral characteristics of the isoflavone-induced autofluorescence.

Troubleshooting Guides

Problem 1: High background fluorescence in a specific channel after isoflavone treatment.

Possible Cause: The emission spectrum of the isoflavone is overlapping with the emission spectrum of your fluorescent dye in that channel.

Solutions:

  • Spectral Characterization: First, characterize the emission spectrum of the isoflavone in your experimental system. Prepare a sample of isoflavone-treated, unstained cells and acquire images across a range of emission wavelengths to identify its peak emission.

  • Fluorophore Selection: If possible, choose a fluorescent dye with an emission spectrum that is well-separated from the isoflavone's autofluorescence. Dyes that emit in the red or far-red portion of the spectrum are often a good choice, as endogenous and compound-related autofluorescence is typically weaker at these longer wavelengths.

  • Spectral Unmixing: If changing fluorophores is not an option, spectral unmixing is a powerful computational technique that can separate the isoflavone autofluorescence from your specific fluorescent signal. This requires a spectral confocal microscope and appropriate software.[2][3]

  • Chemical Quenching: Certain chemical treatments can reduce autofluorescence. Sudan Black B is a commonly used agent for this purpose, though it should be tested for compatibility with your specific experiment.[4][5][6][7][8]

Problem 2: Weak specific signal in the presence of isoflavone-induced autofluorescence.

Possible Cause: The autofluorescence is overwhelming the signal from your fluorescent probe, leading to a poor signal-to-noise ratio.

Solutions:

  • Increase Signal Intensity:

    • Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal without increasing background.[9]

    • Brighter Fluorophores: Use fluorescent dyes with higher quantum yields and photostability.

  • Reduce Autofluorescence:

    • Photobleaching: Before acquiring your final image, you can selectively photobleach the autofluorescence by exposing the sample to high-intensity light.[10][11][12][13] Care must be taken to avoid photobleaching your specific fluorescent signal.

    • Quenching Agents: As mentioned previously, chemical quenchers like Sudan Black B can be effective.[4][5][6][7][8]

  • Image Processing:

    • Background Subtraction: Simple background subtraction in your image analysis software can sometimes improve the signal-to-noise ratio, although this is less precise than spectral unmixing.

Data Presentation

Table 1: Spectral Properties of Common Isoflavones

IsoflavoneExcitation Max (approx.)Emission Max (approx.)Common Solvents/Buffers
Genistein 382 nmNot specifiedEthanol with AlCl3[14]
Daidzein Not specifiedNot specifiedNot specified
General Flavonoids 488 nm (blue light)510-520 nm (green)In situ (soybean)[15]

Note: The exact excitation and emission maxima of isoflavones can vary depending on their concentration, the local cellular environment, and the solvent or buffer used. It is always recommended to experimentally determine the spectral properties in your specific system.

Experimental Protocols

Protocol 1: Spectral Unmixing to Separate Isoflavone Autofluorescence

This protocol outlines the general steps for using spectral unmixing on a confocal microscope.

  • Prepare Control Samples:

    • Unstained, Isoflavone-Treated Cells: This sample is crucial for obtaining the pure autofluorescence spectrum of the isoflavone.

    • Single-Stained, Untreated Cells: For each fluorophore in your experiment, prepare a sample with only that label to obtain its pure emission spectrum.

    • Fully Stained, Isoflavone-Treated Cells: This is your experimental sample.

  • Acquire Reference Spectra:

    • On the confocal microscope, use the "lambda scan" or "spectral imaging" mode.

    • For the isoflavone control, excite at a wavelength that maximally excites its autofluorescence (e.g., 405 nm or 488 nm) and collect the emitted light across the desired spectral range (e.g., 420-700 nm). This will generate the "autofluorescence reference spectrum."

    • Repeat this process for each of your single-stained control samples, using the appropriate excitation wavelength for each fluorophore, to generate their "fluorophore reference spectra."[2][16]

  • Acquire Image of Experimental Sample:

    • Using the same settings, acquire a spectral image of your fully stained, isoflavone-treated experimental sample.

  • Perform Linear Unmixing:

    • In the microscope's software, open the spectral unmixing tool.

    • Load the acquired reference spectra for the isoflavone autofluorescence and each of your fluorophores.

    • The software will then computationally separate the mixed fluorescence signals in your experimental image into distinct channels for each component, effectively removing the autofluorescence contribution.[2][3][16][17]

Protocol 2: Sudan Black B Staining to Quench Autofluorescence

Sudan Black B (SBB) is a lipophilic dye that can reduce autofluorescence from various sources.

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue to 70% ethanol. For cultured cells on coverslips, ensure they are fixed and permeabilized as required by your primary protocol.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 10-20 minutes and then filter it to remove any undissolved particles.[6]

  • Incubation: After your final fluorescent staining step and subsequent washes, incubate the samples in the SBB solution for 10-20 minutes at room temperature in the dark.[6]

  • Washing: Wash the samples extensively with PBS or your preferred washing buffer until no more color is seen leaching from the sample.[6]

  • Mounting: Mount the coverslip or tissue section using an appropriate mounting medium and proceed with imaging.

Protocol 3: Photobleaching to Reduce Autofluorescence

This method uses high-intensity light to destroy the fluorescent properties of the autofluorescent molecules.

  • Sample Preparation: Prepare your fixed and stained samples as you normally would.

  • Identify Autofluorescence: On the microscope, locate a field of view with representative autofluorescence.

  • Photobleaching:

    • Select the excitation wavelength that is most effective at exciting the isoflavone autofluorescence.

    • Increase the laser power or light source intensity to a high level.

    • Continuously expose the sample to this high-intensity light for a period of time (this can range from seconds to several minutes and needs to be determined empirically). Monitor the decrease in autofluorescence.

    • Caution: Be mindful not to photobleach your specific fluorescent probe. If your probe is sensitive to light, this method may not be suitable.[10][11][12][13]

  • Image Acquisition: Once the autofluorescence has been sufficiently reduced, return the light source to a normal intensity and acquire your experimental images.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_autofluorescence Autofluorescence Mitigation cluster_imaging Imaging & Analysis A Cell Culture & Isoflavone Treatment B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Photobleaching (Optional) E->F G Chemical Quenching (Optional) E->G H Image Acquisition E->H Directly if no mitigation F->H G->H I Spectral Unmixing (if applicable) H->I J Image Analysis I->J

Caption: Experimental workflow for imaging isoflavone-treated cells.

troubleshooting_flowchart start High Background Fluorescence Observed q1 Is an unstained, isoflavone-treated control fluorescent? start->q1 a1_yes Yes: Autofluorescence is present q1->a1_yes Yes a1_no No: Issue is likely non-specific antibody binding q1->a1_no No q2 Can you change your fluorophore? a1_yes->q2 a2_yes Select a red/far-red shifted dye q2->a2_yes Yes a2_no No q2->a2_no No end_solution Optimized Image a2_yes->end_solution q3 Do you have access to a spectral confocal? a2_no->q3 a3_yes Perform Spectral Unmixing q3->a3_yes Yes a3_no Consider Chemical Quenching or Photobleaching q3->a3_no No a3_yes->end_solution a3_no->end_solution

Caption: Troubleshooting flowchart for high background fluorescence.

genistein_pathway cluster_receptors Receptors cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Outcomes genistein Genistein EGFR EGFR genistein->EGFR inhibits ER Estrogen Receptor genistein->ER modulates Apoptosis Apoptosis genistein->Apoptosis induces CellCycleArrest Cell Cycle Arrest genistein->CellCycleArrest induces PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation inhibits

References

Technical Support Center: Ensuring Reproducibility in Derrisisoflavone H Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Derrisisoflavone H. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help ensure the reproducibility and accuracy of your experimental results.

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. Therefore, this guide draws upon data and protocols from closely related isoflavones isolated from the same plant genus, Derris, such as Derrisisoflavone A, Lupalbigenin, and 6,8-diprenylgenistein. These compounds share structural similarities and are expected to have comparable biological activities and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: While specific studies on this compound are not widely available, related prenylated isoflavones from Derris scandens and Derris robusta exhibit significant anti-inflammatory and anticancer properties. It is hypothesized that this compound shares these activities. For instance, related compounds have been shown to inhibit cancer cell proliferation and suppress inflammatory markers.

Q2: What is the optimal solvent and storage condition for this compound?

A2: this compound is typically a yellow amorphous powder. For biological assays, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing inconsistent results in my cell viability assays. What could be the cause?

A3: Inconsistencies in cell viability assays with isoflavones can arise from several factors. One common issue is the presence of estrogenic compounds in the cell culture medium, which can interfere with the activity of phytoestrogens like this compound. It is advisable to use phenol red-free media and charcoal-stripped fetal bovine serum (FBS) to minimize this interference. Additionally, ensure consistent cell seeding density and health, as these can significantly impact results.

Q4: How can I be sure that the observed effects are due to this compound and not artifacts?

A4: To ensure the specificity of the observed effects, it is crucial to include proper controls in your experiments. These should include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known inhibitor of the pathway you are studying). Performing dose-response experiments is also essential to demonstrate that the effect of this compound is concentration-dependent.

Troubleshooting Guides

Anti-inflammatory Assays (e.g., Nitric Oxide Assay in RAW 264.7 Macrophages)
Problem Possible Cause Suggested Solution
High background nitric oxide (NO) production in unstimulated cells. Cell contamination (e.g., mycoplasma).Test your cell cultures for mycoplasma contamination. If positive, discard the cells and use a fresh, uncontaminated stock.
Over-confluent cells.Ensure you are seeding cells at an optimal density and that they are in the logarithmic growth phase during the experiment.
Low or no NO production after LPS stimulation. Inactive LPS.Use a fresh batch of lipopolysaccharide (LPS) and ensure it is properly reconstituted and stored.
Cells are not responsive.Check the passage number of your RAW 264.7 cells. High passage numbers can lead to reduced responsiveness. Use cells with a lower passage number.
Inconsistent inhibition of NO production by this compound. Degradation of the compound.Prepare fresh working solutions of this compound from a frozen stock for each experiment.
Variability in cell seeding.Use a cell counter to ensure consistent cell numbers are seeded in each well.
Anticancer Assays (e.g., MTT Assay for Cell Viability)
Problem Possible Cause Suggested Solution
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells.
Edge effects in the microplate.Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Low signal or poor dynamic range. Suboptimal cell number.Perform a cell titration experiment to determine the optimal seeding density that gives a linear response in the MTT assay.
Insufficient incubation time with MTT reagent.Ensure an incubation time of 2-4 hours for the MTT reagent to be metabolized by viable cells.
Precipitation of the compound in the culture medium. Poor solubility of this compound at high concentrations.Check the solubility of this compound in your culture medium. If precipitation occurs, consider using a lower concentration range or a different solvent system (while keeping the final solvent concentration non-toxic to the cells).

Quantitative Data Summary

The following tables summarize the IC50 values of isoflavones structurally related to this compound, isolated from Derris species. This data can serve as a reference for designing your experiments with this compound.

Table 1: Anticancer Activity of Derris Isoflavones

CompoundCell LineAssayIC50 (µM)Reference
Derriscandenon EKB (epidermoid carcinoma)Cell Viability2.7[1]
Derriscandenon ENALM-6 (leukemia)Cell Viability0.9[1]
Derriscandenon FKB (epidermoid carcinoma)Cell Viability12.9[1]
DerruboneKB (epidermoid carcinoma)Cell Viability5 µM (significant inhibition)[2]
GlyurallinKB (epidermoid carcinoma)Cell Viability5 µM (significant inhibition)[2]

Table 2: Anti-inflammatory Activity of Derris Isoflavones

CompoundAssayIC50Reference
LupalbigeninThromboxane B2 Inhibition3 µM[3]
LupalbigeninLeukotriene B4 Inhibition6 µM[3]
Derris Scandens ExtractNitric Oxide Production Inhibition73.86 µg/mL[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothesized signaling pathway for the anti-inflammatory effects of this compound and a general experimental workflow.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus iNOS_COX2 iNOS, COX-2 Gene Expression NFkB_nucleus->iNOS_COX2 NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs DerrisisoflavoneH This compound DerrisisoflavoneH->IKK DerrisisoflavoneH->NFkB_nucleus

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

experimental_workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare this compound Working Solutions start->prepare_compound treat_cells Treat Cells with Compound and Controls prepare_cells->treat_cells prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Biological Assay (e.g., MTT, Griess) incubate->perform_assay measure_signal Measure Signal (Absorbance) perform_assay->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro assays with this compound.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Derrisisoflavone H.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound signal intensity is low and inconsistent in plasma/urine/tissue extract samples compared to the standard in a neat solution. What is the likely cause?

A: Low and inconsistent signal intensity for this compound in biological samples is a classic sign of matrix effects , most commonly ion suppression . Co-eluting endogenous molecules from the sample matrix (e.g., phospholipids, salts, other metabolites) can interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced and variable signal, which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][2]

Q2: How can I definitively confirm that matrix effects are impacting my this compound analysis?

A: The most reliable method to quantitatively assess matrix effects is the post-extraction spike experiment . This experiment compares the signal response of this compound in a clean, neat solution to its response when spiked into a blank matrix extract (a sample processed without the analyte). A significant difference between these responses confirms the presence of ion suppression or enhancement.

Another qualitative approach is the post-column infusion method. Here, a constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. Simultaneously, a blank matrix extract is injected. Any dip or rise in the baseline signal at specific retention times indicates regions where co-eluting matrix components are causing ion suppression or enhancement.

Q3: I have confirmed matrix effects are present. What are the primary strategies to mitigate them?

A: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques include:

    • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and isolating analytes of interest.

    • Liquid-Liquid Extraction (LLE): Useful for separating analytes based on their differential solubility in immiscible liquids.

    • Protein Precipitation (PPT): A simpler method to remove proteins from biological fluids, though it may be less effective at removing other matrix components like phospholipids.

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from the interfering matrix components. Consider:

    • Changing the column chemistry: For example, switching from a standard C18 column to one with a different stationary phase.

    • Adjusting the mobile phase: Altering the organic solvent, pH, or additives can change the elution profile of both your analyte and interferences.

    • Modifying the gradient: A shallower gradient can improve the resolution between peaks.

Q4: My peaks for this compound are tailing. Could this be related to matrix effects?

A: While peak tailing is often a chromatographic issue, it can be exacerbated by matrix effects. Tailing can be caused by secondary interactions between the analyte and the stationary phase, which can be influenced by matrix components. To troubleshoot, first, inject a neutral compound; if it also tails, the problem is likely physical (e.g., column void). If only the this compound peak tails, the issue is likely chemical. Adjusting the mobile phase pH to be at least 2 units away from the pKa of this compound can help minimize these secondary interactions.[3]

Frequently Asked Questions (FAQs)

  • What is the difference between ion suppression and ion enhancement? Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting matrix components.[2] Ion enhancement, which is less common, is an increase in ionization efficiency. Both negatively impact the accuracy of quantification.[4]

  • Can I just dilute my sample to reduce matrix effects? Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution.

  • How do I choose the right sample preparation technique? The choice depends on the complexity of your matrix and the physicochemical properties of this compound. For complex matrices like plasma or tissue homogenates, SPE is often the most effective method for removing a broad range of interferences. For simpler matrices, LLE or even a "dilute-and-shoot" approach may be sufficient.

  • Are there any specific considerations for isoflavone analysis? Yes, isoflavones in biological samples are often present as glucuronide and sulfate conjugates.[5] Analysis of total this compound may require an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) to convert the conjugates to the aglycone form before extraction and LC-MS analysis.[5]

Quantitative Data on Matrix Effects in Isoflavone Analysis

Table 1: Matrix Effect Assessment for Isoflavones in Human Urine

AnalyteMatrix Effect (%)*Interpretation
Daidzein< 10%Minimal matrix effect
Genistein< 10%Minimal matrix effect
Equol< 10%Minimal matrix effect

*Data derived from a study using a specific sample preparation method involving enzymatic hydrolysis followed by the addition of dimethylformamide and formic acid.[5] A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.

Table 2: Potential Impact of Mobile Phase Additives on Phenolic Compound Analysis in Plant Extracts

ScenarioObserved EffectPotential Impact on this compound Analysis
Unfavorable mobile phase additive~90% ion suppressionSignificant underestimation of the analyte concentration.
Favorable mobile phase additive>400% ion enhancementSignificant overestimation of the analyte concentration.

*This table illustrates the strong influence mobile phase composition can have on ionization efficiency, based on data from a study on various phenolic antioxidants in medicinal plant extracts.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., plasma, urine) from a source known to be free of this compound.

  • This compound standard stock solution.

  • All solvents and reagents used in your established extraction protocol.

Procedure:

  • Prepare three sets of samples (n ≥ 3 for each set):

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Post-extraction Spike): Take a volume of blank matrix and process it using your established extraction procedure. In the final step, spike the resulting extract with the same amount of this compound as in Set A.

    • Set C (Pre-extraction Spike - for Recovery): Spike the blank matrix with this compound at the same concentration as in Set A before starting the extraction procedure.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpretation:

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement.

  • A high RE (%) indicates good extraction efficiency.

Protocol 2: General Solid-Phase Extraction (SPE) for Isoflavone Clean-up from Biological Fluids

Objective: To remove interfering components from a biological fluid sample prior to LC-MS analysis of this compound.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or acetic acid.

  • Sample pre-treated with enzymatic hydrolysis (if required).

Procedure:

  • Condition the SPE Cartridge:

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of water (acidified to a similar pH as your sample). Do not let the cartridge run dry.

  • Load the Sample:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash the Cartridge:

    • Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences.

  • Elute this compound:

    • Elute this compound with 1-2 mL of a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation start Inconsistent/Low Signal for this compound in Matrix assess Perform Post-Extraction Spike Experiment start->assess Hypothesize Matrix Effect calc Calculate Matrix Effect (%) assess->calc mitigate Matrix Effect Confirmed? calc->mitigate opt_sample Optimize Sample Prep (SPE, LLE) mitigate->opt_sample Yes opt_chrom Optimize Chromatography (Column, Mobile Phase) mitigate->opt_chrom Yes use_is Use SIL-Internal Standard mitigate->use_is Yes validate Re-evaluate Matrix Effect mitigate->validate No (ME within acceptable limits) opt_sample->validate opt_chrom->validate use_is->validate end Validated Method validate->end ME Mitigated

Signaling_Pathways cluster_isoflavone Derris Isoflavones (e.g., this compound) cluster_inflammation Anti-inflammatory Pathways cluster_hormonal Hormonal Signaling isoflavone This compound cox COX Enzymes isoflavone->cox Inhibition lo_5 5-Lipoxygenase isoflavone->lo_5 Inhibition er Estrogen Receptors (ER) isoflavone->er Modulation ar Androgen Receptor (AR) isoflavone->ar Suppression prostaglandins Prostaglandins leukotrienes Leukotrienes inflammation Inflammation gene_exp Gene Expression cell_prolif Cell Proliferation

References

Technical Support Center: Derrisisoflavone H Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Derrisisoflavone H in their studies. The information is tailored for scientists and drug development professionals to aid in the selection of appropriate experimental controls.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound that I should consider when designing my experiments?

A1: this compound is an isoflavone compound isolated from plants of the Derris genus.[1][2] Isoflavones, as a class, are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] Specifically, isoflavones from Derris scandens have been shown to induce apoptosis and inhibit proliferation in cancer cell lines.[5][6][7][8] While direct studies on this compound are limited, its activity is presumed to be similar to other prenylated isoflavones from the same source, which have been reported to modulate signaling pathways involved in cell survival and inflammation.[9]

Q2: I am studying the anti-proliferative effects of this compound. What are the essential positive and negative controls for my proliferation assay (e.g., MTT assay)?

A2: Proper controls are crucial for interpreting proliferation assay data. Here’s a guide:

  • Negative Control (Vehicle Control): This is essential to ensure that the solvent used to dissolve this compound does not affect cell viability. Typically, a final concentration of DMSO (dimethyl sulfoxide) at <0.1% is used. The vehicle control group is treated with the same concentration of the vehicle as the experimental groups.

  • Positive Control (Inhibition): A well-characterized inhibitor of cell proliferation should be used to confirm that the assay can detect a cytotoxic or cytostatic effect. The choice of positive control can depend on the cell line and the expected mechanism of action.

  • Positive Control (Stimulation, if applicable): In some experimental contexts, you may want to include a known mitogen to ensure the cells are capable of proliferating. This is particularly useful when testing in serum-starved conditions.[10]

Q3: What controls are necessary for an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining, when investigating this compound?

A3: For Annexin V/PI apoptosis assays, the following controls are critical for accurate gating and data interpretation:[11][12][13][14]

  • Unstained Cells: This sample is used to set the baseline fluorescence of the cell population and to adjust for autofluorescence.

  • PI Stained Only Cells: This control helps in setting the compensation for any spectral overlap between the PI channel and the Annexin V channel. A known method to induce necrosis, such as heat shock, can be used to generate a PI-positive population.[14]

  • Annexin V Stained Only Cells: This control is used to set the compensation for any spectral overlap between the Annexin V channel and the PI channel.

  • Positive Control for Apoptosis: A known inducer of apoptosis should be used to validate the assay's ability to detect apoptotic cells.

  • Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) alone to establish the baseline level of apoptosis in the untreated cell population.

Q4: I hypothesize that this compound modulates the PI3K/Akt or MAPK signaling pathways. What are the appropriate controls for a Western blot experiment to test this?

A4: To investigate the effect of this compound on signaling pathways like PI3K/Akt or MAPK, you should include the following controls in your Western blot analysis:[15][16][17]

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the basal level of protein phosphorylation.

  • Positive Control (Inhibitor): A known inhibitor of the pathway to demonstrate that the antibody can detect a decrease in phosphorylation.

  • Positive Control (Activator): A known activator of the pathway to show that the cells are responsive and that the antibody can detect an increase in phosphorylation.

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is essential to ensure equal protein loading across all lanes.

Troubleshooting Guides

Problem 1: High background or inconsistent results in my MTT proliferation assay.

  • Possible Cause: Interference from the compound or solvent. High concentrations of solvents like DMSO can be toxic to cells.

  • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.1%). Always include a vehicle-only control.[18] If this compound has a strong color, it may interfere with the absorbance reading. In such cases, include a cell-free control with the compound to measure its intrinsic absorbance and subtract it from the experimental values.

Problem 2: A large population of cells appears to be in early apoptosis in my untreated control group in the Annexin V assay.

  • Possible Cause: Harsh cell handling during harvesting (e.g., over-trypsinization) can damage the cell membrane, leading to false-positive Annexin V staining.

  • Solution: Handle cells gently. Use a non-enzymatic cell dissociation solution if possible, or minimize the incubation time with trypsin. Always examine the untreated cells under a microscope before staining to ensure they are healthy.[11]

Problem 3: I don't see any change in the phosphorylation of Akt or ERK after treating with my positive control inhibitor/activator in my Western blot.

  • Possible Cause: The concentration or incubation time of the control compound may be suboptimal for your specific cell line. The cells may not be responsive, or the antibodies may not be working correctly.

  • Solution: Perform a dose-response and time-course experiment for your positive controls to determine the optimal conditions. Ensure your antibodies are validated for the species and application. Check the literature for established protocols for your cell line and target proteins.[16]

Data Presentation: Recommended Controls for this compound Studies

Assay Type Negative Control Positive Control (Inhibition) Positive Control (Activation) Typical Concentration Range
Proliferation (MTT) Vehicle (e.g., <0.1% DMSO)Doxorubicin, StaurosporineFetal Bovine Serum (FBS), Growth Factors (e.g., EGF, FGF)Doxorubicin: 0.1-1 µM; Staurosporine: 0.1-1 µM
Apoptosis (Annexin V/PI) Vehicle (e.g., <0.1% DMSO)Staurosporine, Etoposide-Staurosporine: 0.5-2 µM; Etoposide: 10-50 µM
PI3K/Akt Signaling (Western Blot) Vehicle (e.g., <0.1% DMSO)LY294002, Wortmannin[5][10][19][20]Insulin, Growth Factors (e.g., IGF-1)LY294002: 10-50 µM; Wortmannin: 100-500 nM
MAPK/ERK Signaling (Western Blot) Vehicle (e.g., <0.1% DMSO)U0126, PD98059Anisomycin, Phorbol esters (e.g., PMA)[21][22][23][24][25]U0126: 10-20 µM; Anisomycin: 10-100 ng/mL

Experimental Protocols

MTT Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[26][27]

  • Treatment: Treat cells with various concentrations of this compound, vehicle control, and positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][28]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound, vehicle control, and a positive control for apoptosis (e.g., Staurosporine) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot for p-Akt and p-ERK
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[29][30]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental_Workflow_for_Control_Selection cluster_planning Experimental Planning cluster_controls Control Selection cluster_execution Experiment Execution Define Hypothesis Define Hypothesis Select Assay Select Assay Define Hypothesis->Select Assay Negative Control (Vehicle) Negative Control (Vehicle) Select Assay->Negative Control (Vehicle) Positive Control (Inhibitor) Positive Control (Inhibitor) Select Assay->Positive Control (Inhibitor) Positive Control (Activator) Positive Control (Activator) Select Assay->Positive Control (Activator) Perform Assay Perform Assay Negative Control (Vehicle)->Perform Assay Positive Control (Inhibitor)->Perform Assay Positive Control (Activator)->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: Workflow for selecting appropriate controls in experimental design.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 Downstream Cell Survival, Proliferation, Growth Akt->Downstream mTORC2 mTORC2 mTORC2->Akt p-Ser473 DerrisisoflavoneH This compound (?) DerrisisoflavoneH->PI3K potential inhibition LY294002 LY294002 / Wortmannin LY294002->PI3K

Caption: The PI3K/Akt signaling pathway with potential inhibition by this compound.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (c-Fos, c-Jun) ERK->TranscriptionFactors DerrisisoflavoneH This compound (?) DerrisisoflavoneH->MEK potential inhibition U0126 U0126 / PD98059 U0126->MEK

Caption: The MAPK/ERK signaling pathway with potential modulation by this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Genistein and Derris Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the well-studied isoflavone, genistein, and various isoflavones isolated from Derris scandens. While this guide aims to compare Derrisisoflavone H and genistein, a comprehensive search of available scientific literature did not yield specific biological activity data for a compound explicitly named "this compound". Therefore, this comparison focuses on genistein and other recently characterized isoflavones from Derris scandens, for which experimental data are available.

Executive Summary

Genistein, a prominent isoflavone found in soy, has been extensively researched for its diverse biological effects, including anticancer, anti-inflammatory, and estrogenic activities. Isoflavones from Derris scandens, a climbing shrub used in traditional medicine, have also demonstrated significant biological potential. This guide presents a comparative overview of their activities, supported by quantitative data from various experimental assays. The information is intended to aid researchers in evaluating the therapeutic potential of these natural compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and estrogenic activities of genistein and various isoflavones isolated from Derris scandens.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
Genistein MDA-MB-468 (Breast)~24.0 (6.5 µg/mL)[1]
MCF-7 (Breast)~44.4 (12.0 µg/mL)[1][2]
HeLa (Cervical)18.47[3]
LoVo (Colon)>50[4]
HT-29 (Colon)>50[4]
Derriscandenon E KB (Epidermoid Carcinoma)2.7[5]
NALM-6 (Leukemia)0.9[5]
Derriscandenon F KB (Epidermoid Carcinoma)12.9[5]
Derriscandenon B KB (Epidermoid Carcinoma)>5 µM (significant inhibition)[6]
Derriscandenon C KB (Epidermoid Carcinoma)>5 µM (significant inhibition)[6]
Derrubone KB (Epidermoid Carcinoma)>5 µM (significant inhibition)[6]
Glyurallin KB (Epidermoid Carcinoma)>5 µM (significant inhibition)[6]

Table 2: Anti-inflammatory Activity

CompoundAssayActivity MetricValueReference
Genistein IL-5 InhibitionIC5019.4 µM[7]
IL-6 InhibitionIC5013.3 µM[7]
IL-8 InhibitionIC5028.4 µM[7]
GM-CSF InhibitionIC5059.8 µM[7]
NO Production Inhibition (RAW 264.7)Order of PotencyGenistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein[8]
Derrisisoflavone A NO Production Inhibition (RAW 264.7)Order of PotencyGenistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein[8]

Table 3: Estrogenic Activity

Compound (at 1 µM)AssayRelative Cell Proliferation (%) (vs. 0.1 nM 17β-estradiol)Reference
Genistein MCF-7 Cell Proliferation97.84[9]
Derrisisoflavone A MCF-7 Cell Proliferation83.17[9]
Genistein-7-O-[α-rhamnopyranosyl-(1→6)-glucopyranoside] MCF-7 Cell Proliferation69.55[9]
6,8-diprenylgenistein MCF-7 Cell Proliferation51.91[9]
Lupalbigenin MCF-7 Cell Proliferation18.72[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effects of a compound on cancer cell lines by measuring cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., genistein, Derris isoflavones) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

MCF-7 Cell Proliferation Assay for Estrogenic Activity

This assay evaluates the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped FBS for several days to deplete endogenous estrogens.

  • Cell Seeding: Cells are seeded in a 96-well plate at a low density (e.g., 3 x 10³ cells per well).

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compounds at various concentrations. 17β-estradiol is used as a positive control for estrogenic activity, and an anti-estrogen like tamoxifen or fulvestrant can be used to confirm the estrogen receptor-mediated mechanism.

  • Incubation: The cells are incubated for 6-7 days, with the medium and compounds being replenished every 2-3 days.

  • Cell Proliferation Measurement: Cell proliferation can be quantified using various methods, such as the MTT assay (as described above) or by staining the cells with crystal violet and measuring the absorbance.

  • Data Analysis: The proliferative effect of the test compounds is expressed as a percentage of the maximal proliferation induced by 17β-estradiol.

Signaling Pathways and Mechanisms of Action

The biological activities of genistein and Derris isoflavones are mediated through their interaction with various cellular signaling pathways.

Genistein's Multifaceted Signaling Interactions

Genistein is known to modulate a wide array of signaling pathways, contributing to its diverse biological effects.[2] It can inhibit protein tyrosine kinases, which are crucial for cell growth and proliferation.[10] In cancer cells, genistein can induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins and activating caspases.[11] It can also cause cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinase inhibitors like p21.[11] In the context of inflammation, genistein can suppress the NF-κB signaling pathway, a key regulator of inflammatory responses, thereby reducing the production of pro-inflammatory mediators like COX-2 and iNOS.[7]

genistein_pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis cluster_inflammation Inflammation Genistein1 Genistein PTK Protein Tyrosine Kinases Genistein1->PTK PI3K_Akt PI3K/Akt Pathway Genistein1->PI3K_Akt MAPK MAPK Pathway Genistein1->MAPK PTK->PI3K_Akt Proliferation_Survival Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK->Proliferation_Survival Genistein2 Genistein Bcl2 Bcl-2 Genistein2->Bcl2 Bax Bax Genistein2->Bax Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Genistein3 Genistein NFkB NF-κB Pathway Genistein3->NFkB COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS Inflammation Inflammation COX2_iNOS->Inflammation

Caption: Key signaling pathways modulated by genistein.

Signaling Pathways of Derris scandens Isoflavones

The isoflavones from Derris scandens also exert their anticancer effects by inducing apoptosis and cell cycle arrest. For instance, some of these compounds have been shown to induce apoptosis through the mitochondrial pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c and activation of caspases.[12] Furthermore, they can inhibit cell cycle progression by up-regulating the expression of the cell cycle inhibitor p21.[12]

derris_pathways cluster_apoptosis_derris Apoptosis Induction cluster_cell_cycle_derris Cell Cycle Arrest Derris_Isoflavones Derris Isoflavones Bcl2_derris Bcl-2 Derris_Isoflavones->Bcl2_derris Bax_derris Bax Derris_Isoflavones->Bax_derris Cytochrome_c Cytochrome c Release Bcl2_derris->Cytochrome_c Bax_derris->Cytochrome_c Caspases_derris Caspase Activation Cytochrome_c->Caspases_derris Apoptosis_derris Apoptosis Caspases_derris->Apoptosis_derris Derris_Isoflavones2 Derris Isoflavones p21 p21 Derris_Isoflavones2->p21 Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression Cell_Division Inhibited Cell Division Cell_Cycle_Progression->Cell_Division

Caption: Anticancer mechanisms of Derris scandens isoflavones.

Experimental Workflow Overview

The general workflow for evaluating the biological activity of these compounds involves a series of in vitro assays.

experimental_workflow cluster_workflow Experimental Workflow Compound_Prep Compound Preparation (this compound / Genistein) Treatment Treatment with Compounds (Dose-response) Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., Cancer cells, Macrophages) Assay_Setup Assay Setup (Seeding cells in plates) Cell_Culture->Assay_Setup Assay_Setup->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Measurement Measurement of Biological Endpoint (e.g., Cell Viability, NO production, Proliferation) Incubation->Measurement Data_Analysis Data Analysis (IC50 determination, Statistical analysis) Measurement->Data_Analysis

Caption: General workflow for in vitro biological activity testing.

Conclusion

This comparative guide highlights the significant biological activities of genistein and isoflavones from Derris scandens. While genistein is a well-established multi-target agent, the isoflavones from Derris scandens, such as derriscandenon E, exhibit potent anticancer activity, in some cases surpassing that of genistein in specific cell lines. In terms of anti-inflammatory and estrogenic activities, both classes of compounds show considerable effects, with genistein generally demonstrating higher potency in the reported assays.

The absence of specific data for "this compound" underscores the need for further research to isolate and characterize all bioactive constituents of Derris scandens. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct further comparative studies and explore the therapeutic potential of these promising natural products.

References

A Comparative Analysis of Derrisisoflavone H and Other Prenylated Isoflavones in Cancer Cell Cytotoxicity and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Properties of Prenylated Isoflavones

Prenylated isoflavones, a class of naturally occurring compounds, have garnered significant interest in oncology research for their potential as anti-cancer agents. Among these, Derrisisoflavone H has demonstrated notable cytotoxic and pro-apoptotic effects. This guide provides a comparative analysis of this compound against other recently studied prenylated isoflavones, with a focus on their performance in various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity

A key indicator of the anti-cancer potential of a compound is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A comparative study on a panel of prenylated isoflavones isolated from Derris scandens provides valuable data on their cytotoxic effects against several human cancer cell lines and a normal human dermal fibroblast line, allowing for a direct assessment of their potency and selectivity.[1]

This compound, also identified as 6,8-diprenylgenistein, exhibited varying degrees of cytotoxicity across the tested cell lines. The table below summarizes the IC50 values for this compound and other selected prenylated isoflavones from the same study, enabling a direct comparison of their anti-proliferative activities.

CompoundA549 (Lung Carcinoma) IC50 (µM)Colo205 (Colorectal Carcinoma) IC50 (µM)KB (Epidermoid Carcinoma) IC50 (µM)NALM-6 (Acute Lymphoblastic Leukemia) IC50 (µM)Normal Human Dermal Fibroblasts IC50 (µM)
This compound >25>2513.91.8>25
Derriscandenon E 10.910.32.70.911.2
Derriscandenon F 10.410.112.90.911.8
Warangalone 11.110.513.21.611.9
Millewanin E >25>25>251.6>25
Isolupalbigenin >25>25>251.8>25
Isoscandinone >25>25>252.0>25

Data sourced from Matsui et al., 2022.[1]

From this comparative data, it is evident that Derriscandenon E and Derriscandenon F display potent cytotoxicity against a broader range of the tested cancer cell lines compared to this compound. Notably, this compound, along with Millewanin E, Isolupalbigenin, and Isoscandinone, shows high potency and selectivity against the NALM-6 leukemia cell line.

Mechanisms of Action: Focus on Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for effective anti-cancer therapies. Several studies have delved into the molecular pathways through which these prenylated isoflavones exert their cytotoxic effects.

This compound: A Multi-faceted Approach to Apoptosis

This compound has been shown to induce apoptosis in breast cancer cells through the intrinsic mitochondrial pathway.[2] This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.[2]

Furthermore, this compound has been observed to induce cell cycle arrest at the G1 phase by upregulating the expression of the cyclin-dependent kinase inhibitor p21.[2] This prevents cancer cells from progressing through the cell cycle and proliferating.

Other Prenylated Isoflavones: Emerging Mechanistic Insights
  • Derriscandenon E and F : These compounds have been found to reduce the mitochondrial membrane potential in KB and A549 cells, suggesting their involvement in the mitochondrial apoptotic pathway.[3][4]

  • Warangalone : Studies on Warangalone have demonstrated its ability to induce mitochondrial apoptosis in breast cancer and HeLa cells.[5][6][7] This is characterized by an increased Bax/Bcl-2 ratio and subsequent cleavage of PARP, a key substrate of executioner caspases.[5]

  • Derriscandenon C, Derrubone, and Glyurallin : These isoflavones have also been shown to decrease the mitochondrial membrane potential in KB cells.[8][9]

While the precise signaling cascades for all compared prenylated isoflavones are not as extensively characterized as that of this compound, the available evidence points towards a common mechanism involving the induction of mitochondrial-mediated apoptosis.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the isoflavone compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment and Harvesting : Treat cells with the desired concentrations of isoflavones. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

Western blotting is employed to detect specific proteins involved in signaling pathways.

  • Protein Extraction : Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p21, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

To better understand the complex cellular processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for this compound-induced apoptosis and a general experimental workflow.

DerrisisoflavoneH_Apoptosis_Pathway DH This compound p21 p21 (upregulation) DH->p21 Bcl2 Bcl-2 (downregulation) DH->Bcl2 Bax Bax (upregulation) DH->Bax CellCycle G1 Phase Cell Cycle Arrest p21->CellCycle Mito Mitochondrial Membrane Potential (Disruption) Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Prenylated Isoflavones start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analysis of Protein Expression Levels protein->protein_exp

Caption: General experimental workflow for evaluating the anti-cancer effects of prenylated isoflavones.

References

Comparative Analysis of Derrisisoflavone H and Standard Anti-inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the anti-inflammatory properties of Derrisisoflavone H is currently unavailable in scientific literature, this guide provides a comparative study of its closely related and well-researched isoflavone analogues from Derris scandens, namely Derrisisoflavone A, genistein, and lupalbigenin. Their performance is contrasted with standard anti-inflammatory drugs: the non-selective NSAID ibuprofen, the COX-2 selective inhibitor celecoxib, and the corticosteroid dexamethasone.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available in vitro and in vivo data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Isoflavones derived from the plant Derris scandens have demonstrated significant anti-inflammatory potential. Their mechanism of action primarily involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that these natural compounds can suppress the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2. While a direct comparison with standard drugs reveals that the efficacy of these isoflavones can be comparable in certain assays, their overall potency and selectivity profiles differ. This guide aims to provide a clear, data-driven comparison to inform future research and drug discovery efforts.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of Derris scandens isoflavones and standard anti-inflammatory drugs on key inflammatory targets.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50Citation(s)
Genistein RAW 264.7LPSStrongest inhibitor among tested isoflavones[1]
Lupalbigenin RAW 264.7LPSSecond strongest inhibitor[1]
Derrisisoflavone A RAW 264.7LPSThird strongest inhibitor[1]
Dexamethasone J774 MacrophagesLPSDose-dependent inhibition
Derris scandens Extract RAW 264.7LPSComparable to 500 µM diclofenac[1]

Note: A direct IC50 value for NO inhibition by Derris isoflavones was not specified in the reviewed literature, but their rank order of potency was established.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)Citation(s)
Genistein -Directly inhibits COX-2 activitySelective for COX-2[2][3]
Ibuprofen ~13~370~0.035
Celecoxib -~0.04Highly selective for COX-2
Derris scandens 50% Ethanolic Extract 4.11 µg/mL--

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Activation cluster_2 Pro-inflammatory Gene Expression cluster_3 Enzyme & Mediator Production cluster_4 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene NFkB->iNOS COX2_gene COX-2 Gene NFkB->COX2_gene IL6 IL-6 Gene NFkB->IL6 iNOS_protein iNOS Enzyme iNOS->iNOS_protein COX2_protein COX-2 Enzyme COX2_gene->COX2_protein NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs Derris_Isoflavones Derris Isoflavones (Genistein, Lupalbigenin, Derrisisoflavone A) Derris_Isoflavones->NFkB Inhibit Derris_Isoflavones->iNOS_protein Inhibit Derris_Isoflavones->COX2_protein Inhibit Standard_Drugs Standard Drugs (Dexamethasone, Ibuprofen, Celecoxib) Standard_Drugs->NFkB Inhibit (Dexamethasone) Standard_Drugs->iNOS_protein Inhibit (Dexamethasone) Standard_Drugs->COX2_protein Inhibit (Ibuprofen, Celecoxib)

Caption: Inflammatory signaling pathway and points of inhibition.

G cluster_0 In Vitro Assay Workflow start RAW 264.7 Macrophage Culture treatment Treatment with Derris Isoflavones or Standard Drugs start->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for Nitrite (NO) Quantification supernatant->griess_assay end Data Analysis (IC50) griess_assay->end

Caption: General workflow for in vitro nitric oxide inhibition assay.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is used to determine the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced NO production in murine macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Derris scandens isoflavones, standard drugs) and incubated for 1 hour.

    • LPS (1 µg/mL) is then added to each well to induce an inflammatory response, except for the control group.

    • After 24 hours of incubation, the cell culture supernatant is collected.

  • Nitrite Quantification (Griess Assay):

    • 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2).

    • Various concentrations of the test compounds are added to the wells and pre-incubated with the enzyme for a short period (e.g., 10 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection of Prostaglandin E2 (PGE2):

    • The reaction is stopped after a defined time (e.g., 10 minutes) by adding a stopping reagent.

    • The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • The inhibitory activity is expressed as the concentration of the compound that causes 50% inhibition of PGE2 production (IC50).

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds or standard drugs are administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan (0.1 mL) is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the basal paw volume.

    • The percentage of inhibition of edema is calculated for each group treated with a test compound or standard drug relative to the control group (which received only the vehicle and carrageenan).

Conclusion

The isoflavones from Derris scandens, including Derrisisoflavone A, genistein, and lupalbigenin, exhibit promising anti-inflammatory properties through the modulation of key inflammatory pathways. While they demonstrate the ability to inhibit NO production and COX-2 activity, a comprehensive quantitative comparison with standard anti-inflammatory drugs is hampered by the lack of specific IC50 values for all compounds under identical experimental conditions. The provided data and protocols serve as a valuable resource for researchers to design and conduct further comparative studies. Future investigations should focus on elucidating the specific inhibitory potency of this compound and other less-studied isoflavones from this plant to fully understand their therapeutic potential as novel anti-inflammatory agents.

References

A Comparative Guide to the Anticancer Mechanisms of Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced mechanisms of potential anticancer compounds is paramount. This guide provides an objective comparison of Derrisisoflavone H, a promising natural isoflavone, with other well-researched isoflavones, Genistein and Daidzein. The information presented herein is supported by experimental data to validate their anticancer properties.

Comparative Analysis of Anticancer Activity

This compound, Genistein, and Daidzein are all isoflavones that have demonstrated anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. The following tables summarize their cytotoxic effects and compare their mechanisms of action based on available research.

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound, Genistein, and Daidzein in Various Cancer Cell Lines
Compound/ExtractCell LineCancer TypeIC50 ValueCitation
Derris scandens Ethanolic ExtractHCC-S102Hepatocellular Carcinoma29.6 ± 0.6 µg/ml (48h)[1]
Derrisisoflavone EKBEpidermoid Carcinoma2.7 µM
Derrisisoflavone FKBEpidermoid Carcinoma12.9 µM
GenisteinMCF-7Breast Cancer (ER+)6.5 - 12.0 µg/ml[2][3]
GenisteinMDA-468Breast Cancer (ER-)6.5 - 12.0 µg/ml[2][3]
GenisteinT47DBreast Cancer (ER+)5 - 18 µM[4]
GenisteinSKBR3Breast Cancer (ER-)5 - 18 µM[4]
DaidzeinMCF-7Breast Cancer (ER+)50 µM[5]
DaidzeinMDA-MB-231Breast Cancer> 20 µg/ml[3]
DaidzeinA-375Melanoma18 µM[6][7]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Table 2: Comparison of Anticancer Mechanisms
MechanismThis compoundGenisteinDaidzein
Apoptosis Induction Yes. Induces apoptosis in breast cancer cells through the mitochondrial signaling pathway.[8]Yes. Induces apoptosis through caspase activation and modulation of Bcl-2 family proteins in various cancer cells.[9][10][11]Yes. Induces apoptosis via the intrinsic pathway, involving ROS production and alteration of the Bax/Bcl-2 ratio.[5][12]
Cell Cycle Arrest Yes. Inhibits cell cycle progression via up-regulation of p21.[8]Yes. Arrests cell cycle at the G2/M phase in breast and other cancer cells.[10][13]Yes. Causes cell cycle arrest at the G0/G1 phase in melanoma cells.[6][7]
Key Signaling Pathways Down-regulation of Bcl-2, up-regulation of Bax, and release of cytochrome C.[8]Affects multiple pathways including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin.[9][10][14]Modulates pathways such as NF-κB, JAK/STAT, RAS/RAF, and PI3K/AKT.[6][7][12]
Other Effects Specific cytotoxicity against certain breast cancer cell lines.[8]Anti-angiogenic and anti-metastatic effects.[9][14]Inhibits proliferation, migration, invasion, and angiogenesis.[12]

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes, the following diagrams illustrate the proposed signaling pathway for this compound and a standard experimental workflow for assessing anticancer activity.

G Proposed Signaling Pathway of this compound-Induced Apoptosis DH This compound p21 p21 (CDK Inhibitor) DH->p21 Bcl2 Bcl-2 (Anti-apoptotic) DH->Bcl2 Bax Bax (Pro-apoptotic) DH->Bax CellCycle Cell Cycle Progression p21->CellCycle Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis and cell cycle arrest.

G General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture 1. Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment 2. Treatment with Isoflavones (this compound, Genistein, Daidzein) CellCulture->Treatment MTT 3a. Cell Viability Assay (MTT Assay) Treatment->MTT ApoptosisAssay 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay CellCycleAssay 3c. Cell Cycle Analysis (PI Staining & Flow Cytometry) Treatment->CellCycleAssay WesternBlot 3d. Protein Expression Analysis (Western Blot) Treatment->WesternBlot IC50 4a. IC50 Value Calculation MTT->IC50 ApoptosisQuant 4b. Quantification of Apoptotic Cells ApoptosisAssay->ApoptosisQuant CellCycleDist 4c. Cell Cycle Distribution Analysis CellCycleAssay->CellCycleDist ProteinLevels 4d. Analysis of Key Protein Levels (e.g., p21, Bcl-2, Bax) WesternBlot->ProteinLevels

Caption: Standard workflow for evaluating anticancer compounds in vitro.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to validate the anticancer mechanisms of isoflavones.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound, Genistein, or Daidzein and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells in a 6-well plate, treat with the test compounds for the desired time, and then harvest the cells (including floating cells) by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[17][18][19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[18][19]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[22][23]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[22][24]

  • Incubation: Incubate for 30 minutes at room temperature.[22][24]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins involved in the anticancer mechanism.

  • Protein Extraction: Treat cells with the isoflavones, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., p21, Bcl-2, Bax, β-actin) overnight at 4°C.[25]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.

References

In Vivo Anti-Inflammatory Effects of Derrisisoflavone H: A Review of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

To our target audience of researchers, scientists, and drug development professionals, it is crucial to note at the outset that a comprehensive search of scientific literature reveals a significant gap in the in vivo pharmacology of Derrisisoflavone H. At present, there are no published studies specifically detailing the in vivo anti-inflammatory effects of this isoflavone.

Our investigation into the topic, aimed at providing a comparative guide, found that while other isoflavones isolated from the Derris genus have been studied for their anti-inflammatory properties, this compound itself has been characterized primarily in terms of its chemical structure and isolation. This guide, therefore, will summarize the available in vivo anti-inflammatory data for closely related isoflavones from Derris scandens to provide a contextual understanding. The data presented here is for compounds such as Genistein, Lupalbigenin, and Derrisisoflavone A, which are often studied as components of Derris scandens extracts.

Comparative Analysis of Related Isoflavones

While direct comparative data for this compound is unavailable, studies on other isoflavones from Derris scandens provide insights into the potential anti-inflammatory activity of this class of compounds. The following table summarizes findings on these related molecules.

Compound/ExtractAnimal ModelKey FindingsReference
Derris scandens ExtractRat paw edemaSignificant reduction in edema at doses of 0.5, 1, and 2 mg/ear.[1]
GenisteinVarious in vivo modelsDown-regulates cytokine-induced signal transduction.[2]
LupalbigeninIn vitro studiesPotent inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3]
Derrisisoflavone AIn vitro studies (RAW 264.7 cells)Suppressed the upregulation of LPS-induced inflammatory genes.[4][5]

Experimental Protocols for Evaluating In Vivo Anti-Inflammatory Activity

The following is a generalized experimental protocol for assessing the in vivo anti-inflammatory effects of a compound, based on common methodologies used in the cited studies for related isoflavones. This protocol is provided as a reference for potential future studies on this compound.

Carrageenan-Induced Paw Edema Model in Rats

  • Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Control Group: Receives the vehicle (e.g., saline or a suitable solvent).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Test Groups: Receive the test compound (e.g., this compound) at various doses.

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate a typical experimental workflow for in vivo anti-inflammatory studies and a generalized signaling pathway that is often implicated in the anti-inflammatory action of isoflavones.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_model Animal Model (e.g., Wistar Rats) administration Administration of Compound/Vehicle animal_model->administration compound_prep Compound Preparation (this compound, Controls) compound_prep->administration induction Induction of Inflammation (e.g., Carrageenan Injection) administration->induction measurement Measurement of Paw Edema induction->measurement data_collection Data Collection measurement->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results & Conclusion statistical_analysis->results

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS MAPK->Cytokines MAPK->COX2 MAPK->iNOS Derrisisoflavone This compound (Hypothesized) Derrisisoflavone->NFkB Inhibition Derrisisoflavone->MAPK Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Conclusion and Future Directions

Future research should focus on isolating sufficient quantities of this compound to conduct rigorous in vivo studies. Such studies would be invaluable in determining its efficacy, safety profile, and mechanism of action, thereby providing the necessary data for a comprehensive comparative analysis. For researchers in this field, the protocols and potential pathways outlined above can serve as a foundational framework for initiating such investigations.

References

A Comparative Guide to Analytical Methods for Derrisisoflavone H Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of Derrisisoflavone H. Due to the limited availability of direct comparative studies for this compound, this guide leverages data from the closely related and structurally similar Derrisisoflavone A for the HPLC-UV method. Performance characteristics for the UPLC-MS/MS method are based on established methods for other isoflavones, providing a reliable proxy for its expected performance with this compound.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC-UV and UPLC-MS/MS in the context of isoflavone analysis.

Performance ParameterHPLC-UV (Data for Derrisisoflavone A)UPLC-MS/MS (Representative data for Isoflavones)
Limit of Detection (LOD) 0.01 - 0.06 µg/mL[1]2 ng/mL[2][3]
Limit of Quantification (LOQ) 0.03 - 0.18 µg/mL[1]2 - 4 ng/mL[2][3]
Linearity (r²) > 0.99> 0.995[2][3]
Accuracy (% Recovery) 93.3 - 109.6%[1]91 - 101%
Precision (RSD) Repeatability: ≤ 3.02%[1]Intraday: 1.3 - 3.6%
Reproducibility: ≤ 6.22%[1]Interday: 4.2 - 5.0%
Analysis Time Longer (minutes)Shorter (seconds to minutes)[4][5]

Note: The data for the UPLC-MS/MS method is representative of the performance for isoflavones like Daidzein, Genistein, and S-Equol, and is expected to be comparable for this compound.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are the methodologies for the HPLC-UV and UPLC-MS/MS analyses.

HPLC-UV Method for Derrisisoflavone A

This method was developed for the quantitative analysis of several isoflavones, including Derrisisoflavone A, in Derris scandens stem extracts.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a specified wavelength.

  • Sample Preparation: Extraction of the plant material with a suitable solvent, followed by filtration before injection.

  • Validation Parameters:

    • Linearity: Assessed by constructing a calibration curve with a series of standard solutions of known concentrations.

    • Accuracy: Determined by the standard addition method, with recovery calculated as the percentage of the measured concentration to the added concentration.

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) is calculated.

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

UPLC-MS/MS Method for Isoflavones

This method is a rapid and sensitive approach for the quantification of isoflavones in biological matrices.[2][3]

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: UPLC C18 column with smaller particle size (e.g., 1.7 µm).

  • Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid and acetonitrile with a small percentage of formic acid.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: A simplified, non-enzymatic extraction methodology is often employed, which may involve liquid-liquid extraction or solid-phase extraction.

  • Validation Parameters:

    • Linearity: Established by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting curve.[2][3]

    • Accuracy and Recovery: Assessed by spiking known amounts of the analyte into blank matrix samples at different concentration levels (low, medium, and high) and calculating the percentage recovery.

    • Precision: Determined by calculating the intra-day and inter-day RSD for the analysis of quality control samples at multiple concentrations.

    • LOD and LOQ: Determined by injecting serially diluted standard solutions and identifying the lowest concentration that produces a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2][3]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., UPLC-MS/MS) cluster_comparison Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val Sample_Prep Prepare Identical Sample Set M1_Val->Sample_Prep M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->Sample_Prep Analysis_M1 Analyze with Method 1 Sample_Prep->Analysis_M1 Analysis_M2 Analyze with Method 2 Sample_Prep->Analysis_M2 Data_Comp Statistical Comparison of Results Analysis_M1->Data_Comp Analysis_M2->Data_Comp Conclusion Assess Method Equivalence/Bias Data_Comp->Conclusion

References

comparing the efficacy of Derrisisoflavone H in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derrisisoflavone H, a naturally occurring isoflavone, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. This guide provides a comparative overview of its efficacy, detailing its impact on different cancer cell lines and elucidating the underlying molecular mechanisms. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Quantitative Efficacy of this compound

This compound, also known as 5,7,4'-trihydroxy-6,8-diprenylisoflavone, has shown specific cytotoxic activity against human breast cancer cell lines, particularly MDA-MB-231 and MCF-7. While specific IC50 values for this compound are not consistently reported across publicly available literature, studies on related isoflavones and extracts from Derris scandens provide a basis for comparison. For instance, ethanolic extracts of Derris scandens have demonstrated cytotoxicity against the human hepatocellular carcinoma cell line HCC-S102.

To provide a comprehensive comparison, the following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.

Cell LineCancer TypeReported Effect of this compound
MCF-7 Breast Adenocarcinoma (Estrogen Receptor positive)Specific Cytotoxicity, Induction of Apoptosis
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)Specific Cytotoxicity, Induction of Apoptosis
SW-620 Colorectal AdenocarcinomaTested for anti-cancer activity
MDA-MB-468 Breast AdenocarcinomaTested for anti-cancer activity

Note: This table will be updated as more specific quantitative data (e.g., IC50 values) for this compound becomes available in published research.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Current research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.

Mitochondrial-Mediated Apoptosis

This compound triggers the intrinsic pathway of apoptosis, a process mediated by the mitochondria. This involves:

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. This compound decreases the expression of Bcl-2, thereby promoting apoptosis.

  • Upregulation of Bax: Bax is a pro-apoptotic protein that, when activated, leads to the formation of pores in the mitochondrial membrane. This compound increases the expression of Bax, facilitating the release of cytochrome c.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm is a critical step in the activation of the caspase cascade, which ultimately leads to programmed cell death.

cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Bcl2->Bax Inhibits Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Promotes release Cytochrome_c_cyto Cytochrome c (Cytosol) Cytochrome_c_mito->Cytochrome_c_cyto Caspase_Cascade Caspase Cascade Cytochrome_c_cyto->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

This compound induced mitochondrial apoptosis pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest. This is achieved through the upregulation of p21, a cyclin-dependent kinase inhibitor that halts the progression of the cell cycle, thereby preventing cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.

  • Cell Treatment: Cells are treated with this compound for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p21, cytochrome c) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the expression level of the protein.

cluster_workflow General Experimental Workflow cluster_assays Assays start Cancer Cell Culture treatment Treatment with this compound start->treatment harvest Cell Harvesting treatment->harvest mtt MTT Assay (Cell Viability) harvest->mtt Cytotoxicity annexin Annexin V-PI Staining (Apoptosis) harvest->annexin Apoptosis western Western Blot (Protein Expression) harvest->western Mechanism analysis Data Analysis mtt->analysis annexin->analysis western->analysis results Results (IC50, Apoptosis Rate, Protein Levels) analysis->results

General workflow for evaluating this compound efficacy.

A Head-to-Head Comparison of Derrisisoflavone H and Other Natural Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the anti-inflammatory, anticancer, and antioxidant properties of Derrisisoflavone H in comparison to Genistein, Quercetin, and Resveratrol, supported by experimental data and mechanistic insights.

Introduction

This compound, a prenylated isoflavone primarily isolated from the plant Derris robusta, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of this compound with other well-characterized natural compounds: genistein, another isoflavone commonly found in soy products; quercetin, a ubiquitous flavonoid present in many fruits and vegetables; and resveratrol, a stilbenoid found in grapes and other berries. This comparison focuses on their respective anti-inflammatory, anticancer, and antioxidant activities, presenting quantitative data from various in vitro studies to aid researchers, scientists, and drug development professionals in their evaluation of these natural products.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data (IC50 values) for this compound and the selected natural compounds across different biological assays. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
CompoundIC50 (µM)Reference
Derrisisoflavone A*Order of inhibition: Genistein > Lupalbigenin > Derrisisoflavone A > 6,8-diprenylgenistein[1][2]
Genistein69.4[3]
Quercetin~10 µM (for significant Cox2 expression inhibition)[4]
Resveratrol--

*Note: While a specific IC50 value for this compound was not found in the searched literature, data for the structurally similar Derrisisoflavone A is presented for a qualitative comparison. The order of potency suggests Derrisisoflavone A is less potent than genistein and lupalbigenin in this assay.[1][2]

Table 2: Anticancer Activity - Cytotoxicity (IC50 in µM)
CompoundKB (Human Epidermoid Carcinoma)MCF-7 (Human Breast Adenocarcinoma)MDA-MB-231 (Human Breast Adenocarcinoma)Other Cell LinesReference
Derriscandenon E2.7--NALM-6 (0.9 µM)[5]
Derriscandenon F12.9---[5]
Genistein-47.5-HeLa (35 µM), ME-180 (60 µM)[6][7]
Quercetin-37>100-[8]
Resveratrol-51.18-4T1 (93 µM), B103 (17.86 µM)[2][9][10]

*Note: Data for this compound on these specific cell lines was not available. Data for Derriscandenon E and F, other isoflavones from Derris scandens, are presented to provide context on the cytotoxic potential of related compounds from the same genus.[5]

Table 3: Antioxidant Activity - DPPH Radical Scavenging Assay (IC50)
CompoundIC50 (µg/mL)IC50 (µM)Reference
This compound---
Genistein-Weak activity reported[11][12]
Quercetin19.17~63.4[13]
Resveratrol2.86~12.5[14]

*Note: Specific DPPH radical scavenging IC50 values for this compound and a quantitative value for genistein were not found in the reviewed literature. Genistein has been reported to have weak radical scavenging activity in this assay.[11][12]

Signaling Pathways and Mechanisms of Action

The biological activities of these natural compounds are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and target identification.

Anti-inflammatory Signaling Pathway

Isoflavones, including genistein and likely this compound, exert their anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Genistein has been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[3]

G cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_genes induces NO Nitric Oxide Pro_inflammatory_genes->NO leads to Derrisisoflavone_H This compound (and other isoflavones) Derrisisoflavone_H->IKK inhibits

Caption: Anti-inflammatory signaling pathway of isoflavones.

Anticancer Signaling Pathway

Prenylated isoflavones, a class to which this compound belongs, often exhibit anticancer activity through the induction of apoptosis and cell cycle arrest. One of the key pathways involved is the mitochondrial-mediated apoptotic pathway. These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, ultimately resulting in programmed cell death. Furthermore, some isoflavones can induce cell cycle arrest by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.

G Prenylated_Isoflavones Prenylated Isoflavones (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Prenylated_Isoflavones->Bcl2 downregulates Bax Bax (Pro-apoptotic) Prenylated_Isoflavones->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Anticancer mechanism via the mitochondrial apoptotic pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

LPS-induced Nitric Oxide Production Inhibition Assay in RAW 264.7 Macrophages

This assay is a standard method to screen for potential anti-inflammatory agents.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, genistein, etc.). After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.

G Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add test compounds (various concentrations) Incubate_Overnight->Add_Compounds Add_LPS Add LPS (1 µg/mL) Add_Compounds->Add_LPS Incubate_24h Incubate 24 hours Add_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the LPS-induced nitric oxide inhibition assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., KB, MCF-7) are seeded in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add test compounds (various concentrations) Incubate_Overnight->Add_Compounds Incubate_Time Incubate (24-72 hours) Add_Compounds->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize formazan (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (540-590 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide provides a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other prominent natural compounds. While the available data suggests that this compound and its related isoflavones possess noteworthy anti-inflammatory and anticancer properties, further direct comparative studies under standardized conditions are warranted to definitively establish their potency relative to well-established compounds like genistein, quercetin, and resveratrol. The provided experimental protocols and mechanistic diagrams offer a solid foundation for designing and interpreting future research in this area. The continued exploration of these natural products holds promise for the discovery of novel therapeutic agents.

References

LACK OF EVIDENCE: Synergistic Effects of Derrisisoflavone H with Chemotherapy Drugs Remain Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in research regarding the synergistic effects of Derrisisoflavone H, a naturally occurring isoflavone, when used in combination with conventional chemotherapy drugs. Despite demonstrated anticancer properties of this compound as a standalone agent, no published studies to date have investigated its potential to enhance the efficacy of chemotherapeutic agents.

This compound, also known as 5,7,4'-trihydroxy-6,8-diprenylisoflavone, is a prenylated isoflavone found in plants such as Derris scandens. Existing research has highlighted its potential as an anticancer compound. For instance, studies have shown that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in human breast cancer cell lines, suggesting its potential as a therapeutic agent.[1]

However, the core focus of the user's request—to provide a comparative guide on the synergistic effects of this compound with chemotherapy drugs—cannot be fulfilled due to the absence of relevant experimental data. The scientific community has not yet published research that explores combinations of this compound with common chemotherapy drugs like doxorubicin, cisplatin, paclitaxel, or others.

Broader investigations into related compounds, such as other prenylated isoflavones, have shown mixed results. While some flavonoids have been found to exhibit synergistic effects with chemotherapy, one study on 6- and 8-prenylnaringenin reported an antagonistic effect when combined with oxaliplatin in colon cancer cell lines.[2] This highlights the necessity for specific research on each compound, as the effects of one prenylated flavonoid cannot be generalized to others.

Absence of Key Data:

  • Quantitative Synergy Data: There are no available IC50 values for combination treatments, Combination Index (CI) values, or other quantitative measures to assess synergy.

  • Experimental Protocols: Detailed methodologies for combination studies involving this compound do not exist in the literature.

  • Signaling Pathways: The molecular mechanisms and signaling pathways that would be involved in any potential synergistic action have not been elucidated.

References

Assessing the Selectivity of Derrisisoflavone H for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. A critical parameter in this endeavor is the selective cytotoxicity of a compound, its ability to preferentially target and eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides a comparative assessment of the potential cancer cell selectivity of Derrisisoflavone H, a prenylated isoflavone isolated from the plant genus Derris. Due to the current lack of direct experimental data on this compound, this analysis focuses on its close structural analogues, 5,7,4'-trihydroxy-6,8-diprenylisoflavone (TD) and Lupalbigenin, for which selectivity data are available. The performance of these natural compounds is compared against Doxorubicin, a widely used chemotherapeutic agent.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of 5,7,4'-trihydroxy-6,8-diprenylisoflavone and Lupalbigenin was evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal mouse fibroblast cell line (L-929). The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined to quantify cytotoxicity. A lower IC50 value indicates a higher cytotoxic potential.

The selectivity index (SI) is a crucial metric for assessing the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value signifies greater selectivity for cancer cells.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
5,7,4'-trihydroxy-6,8-diprenylisoflavone (TD) MDA-MB-23115.6L-929>100>6.41
MCF-723.4L-929>100>4.27
Lupalbigenin MDA-MB-23125.5L-929>100>3.92
MCF-742.6L-929>100>2.35
Doxorubicin (Comparator) MDA-MB-2311.38 µg/mlL-92922.4 µM-
MCF-71.1 µg/mlL-92922.4 µM-

Note: IC50 values for Doxorubicin are presented as µg/ml as found in the source. A direct SI calculation with the isoflavones is not possible without unit conversion and knowledge of the exact experimental conditions. However, the data suggests that TD and Lupalbigenin are less toxic to normal fibroblasts at concentrations effective against cancer cells.

The data indicates that both 5,7,4'-trihydroxy-6,8-diprenylisoflavone and Lupalbigenin exhibit a degree of selective cytotoxicity against the tested breast cancer cell lines, with IC50 values in the micromolar range.[1] Importantly, at concentrations that are cytotoxic to cancer cells, both compounds show significantly lower toxicity towards the normal fibroblast cell line L-929 (IC50 > 100 µM).[1] This suggests a favorable therapeutic window for these isoflavones.

Mechanistic Insights: Signaling Pathways of Derris Isoflavones

Studies on 5,7,4'-trihydroxy-6,8-diprenylisoflavone and Lupalbigenin have elucidated their mechanism of action, which involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]

The proposed signaling pathway is initiated by the isoflavones, leading to the modulation of key regulatory proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c release is a critical step in the intrinsic apoptotic pathway, activating a cascade of caspases that ultimately execute cell death.

Furthermore, these isoflavones have been shown to induce cell cycle arrest by upregulating the expression of p21, a cyclin-dependent kinase inhibitor. By halting the cell cycle, these compounds prevent cancer cell proliferation.

Signaling pathway of Derris isoflavones in cancer cells.

Experimental Protocols

The evaluation of cytotoxicity for 5,7,4'-trihydroxy-6,8-diprenylisoflavone and Lupalbigenin was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.

Cell Lines and Culture:

  • Cancer Cell Lines: Human breast adenocarcinoma (MCF-7) and human breast adenocarcinoma, metastatic (MDA-MB-231).

  • Normal Cell Line: Mouse fibroblast (L-929).

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (5,7,4'-trihydroxy-6,8-diprenylisoflavone, Lupalbigenin, or Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: MTT Assay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (48h incubation) A->B C 3. MTT Addition (4h incubation) B->C D 4. Formazan Solubilization (DMSO) C->D E 5. Absorbance Measurement (570 nm) D->E F 6. IC50 Calculation E->F

References

Unveiling the Molecular Impact of Derris Isoflavones: A Comparative Guide to Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by Derrisisoflavone H and its analogs, offering valuable insights for cancer research and therapeutic development. While direct comprehensive gene expression data for this compound is limited in publicly available literature, this guide draws comparisons with closely related and well-studied isoflavones from the Derris genus, namely Derrisisoflavone A, Lupalbigenin, and the widely researched soy isoflavone, Genistein. These compounds share structural similarities and exhibit comparable biological activities, making them relevant alternatives for understanding the potential mechanisms of this compound.

Comparative Analysis of Gene Expression Changes

The isoflavones derived from Derris species have been shown to exert their anti-cancer effects by modulating the expression of key genes involved in apoptosis, cell cycle regulation, and hormone signaling pathways. The following table summarizes the observed gene expression changes induced by Derrisisoflavone A, Lupalbigenin, and Genistein in various cancer cell lines.

Gene Function Derrisisoflavone A Lupalbigenin Genistein References
Bcl-2 Anti-apoptotic-Down-regulatedDown-regulated[1][2]
Bax Pro-apoptotic-Up-regulatedUp-regulated[2]
p21 (CDKN1A) Cell cycle inhibitor-Up-regulatedUp-regulated[2][3]
p53 Tumor suppressor--Up-regulated[4]
Androgen Receptor (AR) Hormone signalingSuppressedSuppressedDown-regulated[5][6]
Estrogen Receptor β (ERβ) Hormone signaling--Up-regulated[7]
Cyclin B Cell cycle progression--Down-regulated[2]
FOXO3A Pro-apoptotic transcription factor--Up-regulated[2]
Interleukin-8 (IL-8) Inflammation, Angiogenesis--Down-regulated[3]
iNOS, COX-2, IL-6 Inflammatory mediatorsSuppressedSuppressedSuppressed[8][9][10]

Note: "-" indicates that specific data on the effect of the compound on the gene was not prominently found in the reviewed literature.

Signaling Pathways Modulated by Derris Isoflavones

Derris isoflavones primarily exert their effects through the induction of apoptosis via the mitochondrial signaling pathway and modulation of the MAPK signaling cascade.

Mitochondrial Apoptosis Pathway

The mitochondrial, or intrinsic, pathway of apoptosis is a key mechanism through which cancer cells are eliminated. Derris isoflavones can trigger this pathway by altering the expression of Bcl-2 family proteins. The downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax leads to increased mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.

G cluster_0 Derris Isoflavones cluster_1 Mitochondrial Apoptosis Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by Derris isoflavones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13][14][15] In many cancers, this pathway is aberrantly activated, promoting tumor growth. Some isoflavones, like Lupalbigenin, have been shown to down-regulate the phosphorylation of key proteins in this pathway, such as ERK, which can inhibit cancer cell survival and sensitize them to cell death.[1]

G cluster_0 Derris Isoflavones cluster_1 MAPK Signaling Pathway Lupalbigenin Lupalbigenin ERK ERK (pERK) Lupalbigenin->ERK GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the MAPK signaling pathway by Lupalbigenin.

Experimental Protocols

To facilitate the validation and further investigation of the gene expression changes induced by this compound and its analogs, detailed protocols for quantitative Real-Time PCR (qRT-PCR) and Western Blot analysis are provided below.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA levels of target genes in cancer cells treated with isoflavones.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., MCF-7, LNCaP) in appropriate media and conditions.

  • Treat cells with desired concentrations of this compound, Derrisisoflavone A, Lupalbigenin, or Genistein for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

2. RNA Extraction:

  • Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit with reverse transcriptase.[16]

4. qRT-PCR:

  • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green Master Mix.[16]

  • Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[16]

G cluster_0 qRT-PCR Workflow A Cell Treatment with Isoflavones B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative Real-Time PCR C->D E Data Analysis (2-ΔΔCt Method) D->E G cluster_0 Western Blot Workflow A Protein Extraction from Treated Cells B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection & Analysis (ECL & Densitometry) E->F

References

Confirming Protein Targets of Derrisisoflavone H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone H is a prenylated isoflavone isolated from the plant Derris robusta.[1] While direct, experimentally confirmed protein targets of this compound remain to be definitively elucidated in the scientific literature, the broader family of Derris isoflavones has been the subject of multiple studies, revealing a range of biological activities and suggesting potential protein interactions. This guide provides a comparative analysis of the known biological effects of this compound and its structural analogs, alongside detailed experimental protocols and workflows to facilitate the confirmation of its specific protein targets.

Biological Activities and Potential Protein Targets of Derris Isoflavones

Isoflavones from the Derris genus have demonstrated a variety of biological effects, primarily centered around anti-inflammatory, estrogenic, and α-glucosidase inhibitory activities. These activities provide strong indications of the potential protein targets for this compound.

Anti-inflammatory Activity

Several isoflavones from Derris scandens, a plant related to Derris robusta, have shown significant anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of nitric oxide (NO) and suppress the expression of key inflammatory genes.[2][3][4]

Potential Protein Targets:

  • Inducible Nitric Oxide Synthase (iNOS): Responsible for the production of NO, a key inflammatory mediator.

  • Cyclooxygenase-2 (COX-2): A central enzyme in the prostaglandin synthesis pathway, which is upregulated during inflammation.

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the production of leukotrienes, another class of inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB) signaling pathway components: A key transcription factor that regulates the expression of many pro-inflammatory genes.

Estrogenic and Anti-androgenic Activity

Isoflavones are well-known for their phytoestrogenic properties, and compounds isolated from Derris scandens are no exception. These molecules have been shown to interact with pathways related to sex hormones. For instance, derrisisoflavone A and other prenylated genistein derivatives have been observed to modulate the expression of human androgen and estrogen receptors.[5][6][7][8]

Potential Protein Targets:

  • Estrogen Receptors (ERα and ERβ): Nuclear receptors that mediate the effects of estrogen.

  • Androgen Receptor (AR): A nuclear receptor that mediates the effects of androgens.

α-Glucosidase Inhibitory Activity

A study focusing on isoflavones from Derris robusta identified several compounds with the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[9][10][11][12] Molecular dynamics simulations have suggested that isoflavones like derrisrobustone D and derrubone can bind to the active site of this enzyme.[9][11]

Potential Protein Target:

  • α-Glucosidase: An enzyme located in the brush border of the small intestine that is crucial for the breakdown of complex carbohydrates into glucose.

Comparative Data on Derris Isoflavone Activity

The following table summarizes the observed biological activities of various isoflavones from the Derris genus, providing a basis for inferring the potential activities and targets of this compound.

IsoflavonePlant SourceBiological ActivityImplied Protein Target(s)Reference(s)
Derrisisoflavone A Derris scandensAnti-inflammatory (inhibits NO production, suppresses iNOS, COX-2, IL-6 gene expression), Estrogenic (modulates androgen and estrogen receptor expression)iNOS, COX-2, Interleukin-6, Androgen Receptor, Estrogen Receptors[2][3][4][5][6]
Lupalbigenin Derris scandensAnti-inflammatory (inhibits NO production), Estrogen-antagonisticiNOS, Estrogen Receptors[2][3][4][5]
6,8-diprenylgenistein Derris scandensAnti-inflammatory (inhibits NO production, suppresses iNOS, COX-2, IL-6 gene expression), Modulates androgen receptor expressioniNOS, COX-2, Interleukin-6, Androgen Receptor[2][3][4][5]
Derrubone Derris robustaα-glucosidase inhibitionα-glucosidase[10][12]
Derrisrobustone D Derris robustaα-glucosidase inhibitionα-glucosidase[9][10][11]

Experimental Workflow for Protein Target Confirmation

Confirming the direct protein targets of this compound requires a multi-step experimental approach. The following workflow outlines a logical progression from initial screening to definitive validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Functional Validation A Affinity Chromatography-Mass Spectrometry C Cellular Thermal Shift Assay (CETSA) A->C B Computational Docking & Virtual Screening B->C D Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) C->D E Enzyme Inhibition Assays D->E F Western Blot for Downstream Signaling D->F G Gene Expression Analysis (qPCR/RNA-seq) D->G

Caption: A logical workflow for the identification and validation of this compound protein targets.

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry for Target Identification

This method is used to isolate proteins that physically interact with this compound from a complex biological sample.

Methodology:

  • Immobilization of this compound: Covalently link this compound to a solid support (e.g., agarose beads) to create an affinity matrix. A control matrix without the compound should also be prepared.

  • Protein Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Chromatography: Incubate the protein lysate with both the this compound-coupled and control matrices.

  • Washing: Wash the matrices extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the this compound matrix.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound matrix to the control matrix to identify specific binders.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target protein within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the heated lysates to pellet precipitated proteins.

  • Supernatant Analysis: Analyze the soluble protein fraction (supernatant) by Western blot or mass spectrometry for the presence of the putative target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Western Blot for Downstream Signaling Pathway Analysis

This technique is used to assess the functional consequences of target engagement by measuring changes in the levels or modification state of downstream signaling proteins.

Methodology:

  • Cell Treatment: Treat cells with this compound for various times and at different concentrations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and its phosphorylated (activated) forms, as well as downstream signaling molecules.

  • Detection: Use a secondary antibody conjugated to an enzyme or fluorophore for detection and imaging.

  • Analysis: Quantify the changes in protein levels or phosphorylation status relative to untreated controls.

Signaling Pathway Diagram

Based on the known anti-inflammatory activities of related isoflavones, this compound may modulate the NF-κB signaling pathway.

G cluster_0 Potential Anti-inflammatory Mechanism of this compound DH This compound IKK IKK Complex DH->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) Inflammation Inflammation Genes->Inflammation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While the direct protein targets of this compound are yet to be conclusively identified, the existing body of research on related Derris isoflavones provides a strong foundation for targeted investigation. The comparative data and experimental workflows presented in this guide offer a comprehensive framework for researchers to systematically identify and validate the protein targets of this compound, thereby elucidating its mechanism of action and potential therapeutic applications. The suggested focus on proteins within inflammatory and hormonal signaling pathways, as well as α-glucosidase, represents the most promising avenues for initial exploration.

References

Safety Operating Guide

Personal protective equipment for handling Derrisisoflavone H

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Derrisisoflavone H

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment is paramount when handling chemical compounds like this compound. Adherence to strict safety protocols minimizes exposure risks and ensures the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to prevent direct contact with this compound. The required PPE varies depending on the specific procedure being performed. General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shieldsNitrile or neoprene gloves, lab coatRecommended if weighing outside a ventilated enclosure
Preparing Solutions Chemical splash goggles or a face shieldNitrile or neoprene gloves, chemically resistant lab coat or apronRequired if not working in a fume hood or ventilated enclosure
Administering to Cell Cultures or Animals Safety glasses with side shieldsNitrile or neoprene gloves, lab coatNot generally required if performed in a biological safety cabinet
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene gloves, disposable coverallsRespirator with appropriate cartridges
Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any available hazard information.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during the inspection process.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials, open flames, and high temperatures.

  • Protect the container from physical damage.

3. Preparation of Solutions:

  • All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or another suitable ventilated enclosure.

  • Use an analytical balance with a draft shield when weighing the solid compound.

  • When preparing dilutions, always add the stock solution to the diluent to minimize splashing.

4. Experimental Use:

  • Clearly label all vessels containing this compound solutions.

  • Ensure that all manipulations are carried out in a manner that minimizes the generation of aerosols or dust.

5. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

  • Collect contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should always be applied when working with this compound:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.

  • Engineering Controls: Whenever possible, use engineering controls such as fume hoods and ventilated enclosures to minimize exposure.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all routine procedures involving this compound.

  • Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers. In case of accidental exposure, seek immediate medical attention.

Visualizing Safety Workflows

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows and logical relationships involved in laboratory safety.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_dispose Disposal Receive Receive & Inspect Store Store Safely Receive->Store Weigh Weigh in Enclosure Store->Weigh Prepare Prepare Solution in Hood Weigh->Prepare Handle Handle with Appropriate PPE Prepare->Handle Administer Administer to Samples Handle->Administer Collect Collect Waste Administer->Collect Dispose Dispose per Regulations Collect->Dispose

Caption: Workflow for the safe handling of this compound.

Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for managing chemical hazards.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.